molecular formula C20H25N3O4S B13403888 Basic Yellow 51 CAS No. 60568-41-4

Basic Yellow 51

Katalognummer: B13403888
CAS-Nummer: 60568-41-4
Molekulargewicht: 403.5 g/mol
InChI-Schlüssel: LPQMOFIXRVVOSF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Basic Yellow 51 is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

60568-41-4

Molekularformel

C20H25N3O4S

Molekulargewicht

403.5 g/mol

IUPAC-Name

methyl sulfate;N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline

InChI

InChI=1S/C19H22N3.CH4O4S/c1-19(2)16-12-8-9-13-17(16)21(3)18(19)14-20-22(4)15-10-6-5-7-11-15;1-5-6(2,3)4/h5-14H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI-Schlüssel

LPQMOFIXRVVOSF-UHFFFAOYSA-M

Isomerische SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=N/N(C)C3=CC=CC=C3)C)C.COS(=O)(=O)[O-]

Kanonische SMILES

CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=CC=C3)C)C.COS(=O)(=O)[O-]

Herkunft des Produkts

United States

Foundational & Exploratory

Basic Yellow 51: A Technical Overview of a Cationic Dye—Applications, Environmental Fate, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Scientists

Abstract

Basic Yellow 51 is a synthetic cationic and azo dye primarily utilized in the textile industry for coloration of fabrics and as a counterstain in microscopy.[1][2][3] Despite its widespread industrial use, detailed research into its specific biological mechanism of action at the cellular and molecular level is limited in publicly available literature. This technical guide synthesizes the current knowledge on this compound, focusing on its chemical properties, industrial applications, and the available environmental and toxicological data. Due to a lack of specific mechanistic studies on this compound, this document also draws upon data from related azo dyes to infer potential toxicological pathways. The primary body of quantitative research found pertains to the adsorption of this compound from wastewater, and this data is presented herein.

Chemical and Physical Properties

This compound is a water-soluble yellow powder.[1] There is some discrepancy in the reported molecular formula across different sources, with variations including C₂₀H₂₅N₃O₄S, C₂₂H₂₇N₃O₂, and C₁₇H₂₂ClN₃O₂.[1][4][5][6][7] Its CAS number is consistently identified as 83949-75-1.[1][4]

Primary Applications

The principal application of this compound is as a dye in the textile industry, where its mechanism of action involves binding to fabric fibers to impart a vibrant yellow color.[1] In a research context, it is employed in microscopy as a counterstain, selectively binding to specific cellular components to enhance visualization.[1]

Environmental Fate and Remediation: Adsorption Studies

A significant body of research on this compound focuses on its removal from industrial wastewater through adsorption. These studies provide quantitative data on the efficiency of various adsorbent materials.

Quantitative Adsorption Data

The following tables summarize key findings from studies on the adsorption of this compound by different materials.

Table 1: Adsorption Parameters for this compound Removal

AdsorbentInitial pHTemperature (°C)Maximum Adsorption Capacity (q_max) (mg/g)Kinetic ModelReference
Carbonized Paper Mill Sludge725 - 551089.45Pseudo-second order[8][9]
Modified Sugar Beet Pulp7 (neutral)30>99% removal efficiencyNot specified[10]
Silybum Marianum Stem~6.521.378.26% removal for natural; 98.77% for 800°C treatedNot specified[11]

Table 2: Thermodynamic Parameters for Adsorption of this compound on Carbonized Paper Mill Sludge

ParameterValueUnitInterpretationReference
Enthalpy (ΔH°)+19.32kJ/molEndothermic process[8][9]
Free Energy (ΔG°)-23.02kJ/molSpontaneous process[8][9]
Entropy (ΔS°)0.142kJ/mol·KIncreased randomness at the solid-liquid interface[8][9]
Experimental Protocol: Batch Adsorption Study

The following is a representative methodology for a batch adsorption experiment based on available literature.[8][9]

  • Preparation of Adsorbent: Paper mill sludge is carbonized using sulfuric acid and then neutralized with sodium carbonate to produce carbonized paper mill sludge (CPMS).

  • Preparation of Dye Solution: A stock solution of this compound (e.g., 5 mM) is prepared in distilled water. Working solutions of varying concentrations (e.g., 0.5 to 2.5 mM) are made by diluting the stock solution.

  • Adsorption Experiment:

    • A fixed volume of the dye solution (e.g., 50 mL) is placed in a series of flasks.

    • The initial pH of the solutions is adjusted to the desired value (e.g., 7) using HCl or NaOH.

    • A specific amount of the adsorbent (e.g., 0.05 g) is added to each flask.

    • The flasks are agitated in a shaker at a constant speed and temperature for a predetermined time.

    • Samples are withdrawn at various time intervals, and the adsorbent is separated by centrifugation or filtration.

  • Analysis: The concentration of this compound remaining in the supernatant is determined using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Data Calculation: The amount of dye adsorbed per unit mass of adsorbent (q_e) is calculated using the formula: q_e = (C₀ - C_e) * V / m where C₀ and C_e are the initial and equilibrium concentrations of the dye, V is the volume of the solution, and m is the mass of the adsorbent.

Workflow for Adsorption Studies

Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Adsorbent Adsorbent Preparation Batch_Setup Batch Reactor Setup (pH, Temp, Conc.) Adsorbent->Batch_Setup Dye_Solution Dye Solution Preparation Dye_Solution->Batch_Setup Agitation Agitation for Specific Time Batch_Setup->Agitation Sampling Sampling & Separation Agitation->Sampling Concentration Concentration Measurement (UV-Vis) Sampling->Concentration Data_Analysis Data Analysis (Kinetics, Isotherms) Concentration->Data_Analysis

Caption: General experimental workflow for batch adsorption studies of this compound.

Toxicological Profile and Potential Mechanism of Action

Direct studies on the mechanism of action of this compound in biological systems are scarce. However, as an azo dye, it belongs to a class of compounds known for potential toxicological effects, including genotoxicity.[12]

The toxicity of azo dyes is often linked to their metabolic breakdown products, which can include carcinogenic aromatic amines.[12] While specific studies on this compound are lacking, research on other azo dyes like Basic Red 51 has shown mutagenic properties and the ability to form DNA adducts.[13] Another related compound, Basic Yellow 57, has been shown to induce DNA fragmentation in human keratinocytes, especially in the presence of hydrogen peroxide.[14]

The potential genotoxic mechanism of azo dyes can be generalized as follows:

Azo_Dye_Toxicity Azo_Dye Azo Dye (e.g., this compound) Metabolism Metabolic Reduction (e.g., by azoreductases) Azo_Dye->Metabolism Aromatic_Amines Aromatic Amines Metabolism->Aromatic_Amines Activation Metabolic Activation (e.g., by Cytochrome P450) Aromatic_Amines->Activation Reactive_Intermediates Reactive Electrophilic Intermediates Activation->Reactive_Intermediates DNA_Adducts DNA Adduct Formation Reactive_Intermediates->DNA_Adducts Mutation Mutations DNA_Adducts->Mutation Cancer Carcinogenesis Mutation->Cancer

Caption: Postulated genotoxic mechanism of action for azo dyes.

It is critical to note that this is a generalized pathway for azo dyes, and specific experimental validation for this compound is required.

Conclusion and Future Directions

This compound is a commercially important dye with well-documented applications in the textile industry. The majority of scientific literature focuses on its removal from wastewater, indicating a recognized need for environmental remediation. However, there is a significant gap in the understanding of its biological mechanism of action and toxicological profile. For a comprehensive risk assessment and to understand its potential impact on human health, future research should focus on:

  • In vitro and in vivo toxicological studies: To determine the cytotoxic and genotoxic potential of this compound and its metabolites.

  • Identification of cellular targets: To elucidate the specific molecular pathways affected by the dye.

  • Metabolic studies: To identify the breakdown products of this compound in biological systems.

Such studies are essential for providing a complete picture of the safety profile of this compound and for informing regulatory decisions regarding its use and disposal.

References

An In-depth Technical Guide to the Synthesis and Purification of Basic Yellow 51

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide on the synthesis and purification of Basic Yellow 51 (C.I. 48065), a cationic methine dye. Due to the limited availability of a complete, detailed experimental protocol for this compound in published literature, this guide presents a putative synthetic pathway and purification strategies based on established chemical principles and analogous procedures for similar dyes.

Introduction

This compound, also known as C.I. 48065, is a cationic dye belonging to the methine class. Its chemical structure features an indoline heterocyclic moiety linked to a phenyl group via a methine bridge, with a quaternary ammonium group providing the cationic charge. This structure imparts a vibrant yellow color, making it suitable for various applications, including the dyeing of textiles. While its primary use is not in the pharmaceutical industry, the synthesis and purification of such heterocyclic compounds are of interest to researchers in medicinal chemistry and drug development for the exploration of novel scaffolds and synthetic methodologies.

Chemical Structure of this compound: (A definitive chemical structure diagram for this compound is not consistently available across public sources. The synthesis pathway outlined below suggests a likely structure.)

Synthesis of this compound

The synthesis of this compound can be conceptually divided into three main stages:

  • Synthesis of the key intermediate: 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde (Fischer's Aldehyde).

  • Condensation of Fischer's Aldehyde with an aromatic amine.

  • Quaternization to form the final cationic dye.

The overall synthetic pathway is depicted in the following diagram:

Synthesis_Pathway cluster_0 Synthesis of Fischer's Aldehyde cluster_1 Condensation cluster_2 Quaternization Fischer's Base 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base) Fischer's Aldehyde 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde (Fischer's Aldehyde) Fischer's Base->Fischer's Aldehyde Formylation Vilsmeier Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent->Fischer's Aldehyde Fischer's Aldehyde_ref Fischer's Aldehyde Aniline Aniline Intermediate Condensation Product (Tertiary Amine) Aniline->Intermediate Intermediate_ref Condensation Product Fischer's Aldehyde_ref->Intermediate Dimethyl Sulfate Dimethyl Sulfate This compound This compound Dimethyl Sulfate->this compound Intermediate_ref->this compound

Caption: Putative synthesis pathway for this compound.

Experimental Protocols

2.1.1. Synthesis of 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde (Fischer's Aldehyde)

The synthesis of Fischer's aldehyde is a well-established procedure, often achieved through the Vilsmeier-Haack formylation of Fischer's base (1,3,3-trimethyl-2-methyleneindoline).

  • Materials:

    • 1,3,3-Trimethyl-2-methyleneindoline (Fischer's base)

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Sodium acetate

    • Dichloromethane (DCM)

    • Water

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of DMF in DCM to 0-5 °C.

    • Slowly add phosphorus oxychloride dropwise to the cooled DMF solution while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of Fischer's base in DCM dropwise to the Vilsmeier reagent at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium acetate.

    • Stir vigorously until the hydrolysis is complete.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Fischer's aldehyde.

    • The crude product can be purified by column chromatography or recrystallization from a suitable solvent like ethanol or hexane.

2.1.2. Condensation of Fischer's Aldehyde with Aniline

This step involves a condensation reaction between the aldehyde group of Fischer's aldehyde and the primary amine group of aniline to form an enamine intermediate.

  • Materials:

    • 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde (Fischer's Aldehyde)

    • Aniline

    • Acetic acid or another suitable acid catalyst

    • Ethanol or Toluene

  • Procedure:

    • Dissolve Fischer's aldehyde and an equimolar amount of aniline in a suitable solvent such as ethanol or toluene in a round-bottom flask.

    • Add a catalytic amount of a weak acid, such as acetic acid.

    • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude product, a tertiary amine, can be used in the next step without further purification or can be purified by column chromatography.

2.1.3. Quaternization with Dimethyl Sulfate

The final step is the quaternization of the indoline nitrogen atom of the condensation product with dimethyl sulfate to yield the cationic dye, this compound. A solvent-free approach is often effective for this type of reaction.

  • Materials:

    • The crude condensation product from the previous step.

    • Dimethyl sulfate (DMS)

    • An inert gas (e.g., Nitrogen or Argon)

  • Procedure:

    • In a reaction vessel equipped with a stirrer and an inert gas inlet, melt the crude condensation product by heating.

    • Under a blanket of inert gas, slowly add dimethyl sulfate dropwise to the molten amine with vigorous stirring. This reaction is exothermic.

    • Control the addition rate to maintain the reaction temperature, allowing it to rise but not exceed a safe limit (e.g., 100-120 °C).

    • After the addition is complete, continue stirring at an elevated temperature (e.g., 100 °C) for 2-3 hours to ensure the reaction goes to completion.

    • The completion of the reaction can be monitored by the disappearance of the tertiary amine starting material (e.g., by TLC or by measuring the amine number).

    • The resulting product is the crude this compound, which will solidify upon cooling.

Quantitative Data (Illustrative)
ParameterFischer's Aldehyde SynthesisCondensationQuaternizationOverall Yield
Reactant Ratio (molar) Fischer's Base:Vilsmeier Reagent (1:1.2)Aldehyde:Aniline (1:1)Amine:DMS (1:1.1)-
Reaction Time (hours) 2 - 44 - 62 - 3-
Temperature (°C) 0 - 25Reflux100 - 120-
Typical Yield (%) 80 - 9070 - 8590 - 98~50 - 75

Purification of this compound

The crude this compound obtained from the synthesis will contain unreacted starting materials, by-products, and residual dimethyl sulfate. Purification is crucial to obtain a high-purity product. The cationic nature of the dye dictates the choice of purification methods.

Purification_Workflow Crude Product Crude this compound Recrystallization Recrystallization Crude Product->Recrystallization Initial Purification Column Chromatography Column Chromatography Recrystallization->Column Chromatography Further Purification (Optional) Pure Product Pure this compound Recrystallization->Pure Product Column Chromatography->Pure Product

Caption: General purification workflow for this compound.

Recrystallization

Recrystallization is a primary method for purifying solid organic compounds. The choice of solvent is critical.

  • Solvent Selection: A suitable solvent should dissolve the dye sparingly at room temperature but have high solubility at an elevated temperature. For cationic dyes, polar solvents or solvent mixtures are often effective. Potential solvents include:

    • Ethanol

    • Isopropanol

    • Acetic acid/water mixtures

    • Ethanol/water mixtures

  • Experimental Protocol:

    • Dissolve the crude this compound in a minimum amount of the chosen hot solvent (near its boiling point).

    • If colored impurities are present that are not the product, they may be removed by adding a small amount of activated charcoal and hot filtering the solution.

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals under vacuum.

Column Chromatography

For higher purity, column chromatography can be employed. Given the cationic nature of this compound, cation-exchange or reversed-phase chromatography are suitable techniques.

3.2.1. Cation-Exchange Chromatography

  • Stationary Phase: A weak or strong cation-exchange resin (e.g., carboxymethyl-cellulose or sulfopropyl-functionalized silica).

  • Mobile Phase: A buffered aqueous solution. The dye is loaded onto the column at a low salt concentration and eluted by increasing the salt concentration (e.g., a gradient of NaCl or KCl) or by changing the pH.

  • Experimental Protocol:

    • Pack a chromatography column with the chosen cation-exchange resin and equilibrate it with a low-salt buffer.

    • Dissolve the dye in the equilibration buffer and load it onto the column.

    • Wash the column with the equilibration buffer to remove any unbound impurities.

    • Elute the bound dye using a linear gradient of increasing salt concentration.

    • Collect fractions and analyze them for the presence of the pure dye (e.g., by UV-Vis spectroscopy).

    • Combine the pure fractions, and remove the salt and solvent (e.g., by dialysis followed by lyophilization or by precipitation).

3.2.2. Reversed-Phase Chromatography

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A mixture of water and a polar organic solvent (e.g., acetonitrile or methanol), often with an ion-pairing agent (e.g., trifluoroacetic acid, TFA) to improve peak shape.

  • Experimental Protocol:

    • Pack a column with C18 silica and equilibrate with the initial mobile phase (a high percentage of water with a low percentage of organic solvent and a constant concentration of TFA, e.g., 0.1%).

    • Dissolve the dye in the initial mobile phase and load it onto the column.

    • Elute the dye using a gradient of increasing organic solvent concentration.

    • Collect and analyze the fractions as described for cation-exchange chromatography.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment

The purity of the final product can be assessed using various analytical techniques:

  • Thin Layer Chromatography (TLC): To check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity.

  • Melting Point: A sharp melting point is indicative of high purity.

  • Spectroscopy (UV-Vis, NMR, Mass Spectrometry): To confirm the chemical structure and identify any impurities.

Data Presentation

The following table summarizes the expected outcomes of the purification processes.

Purification MethodTypical Solvents/EluentsExpected PurityTypical Recovery (%)
Recrystallization Ethanol, Isopropanol, Acetic Acid/Water>95%70 - 90
Cation-Exchange Chromatography Aqueous buffer with NaCl gradient>98%50 - 80
Reversed-Phase Chromatography Water/Acetonitrile with TFA>99%60 - 85

Conclusion

This technical guide outlines a feasible synthetic route and detailed purification strategies for this compound. While a specific, published protocol for this exact molecule is scarce, the provided methodologies are based on well-established organic chemistry principles and procedures for analogous cationic methine dyes. The successful synthesis and purification will rely on careful execution of these steps and optimization of reaction and purification conditions. The information presented herein should serve as a valuable resource for researchers and professionals engaged in the synthesis of novel heterocyclic compounds and dyes.

In-Depth Technical Guide to the Spectral Properties of Basic Yellow 51

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 51, also known by its Colour Index name C.I. 480538 and CAS number 83949-75-1, is a cationic dye belonging to the azomethine class.[1][2] Its molecular formula is C₂₀H₂₅N₃O₄S, and it has a molecular weight of 403.5 g/mol .[1] This dye is primarily utilized in the textile industry for dyeing and printing acrylic fibers and their blends, imparting a vibrant, greenish-yellow hue.[3] It is also used in the coloring of modified polyester and paper. This compound is characterized by its good lightfastness and solubility in water.[3]

This technical guide provides a comprehensive overview of the spectral properties of this compound, with a focus on its absorption and emission characteristics. While specific, publicly available quantitative data on the molar absorptivity and quantum yield of this compound is limited, this guide furnishes a detailed framework for understanding and measuring these properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CI Name This compound, C.I. 480538[1][2]
CAS Number 83949-75-1[1]
Chemical Class Azomethine[1][2]
Molecular Formula C₂₀H₂₅N₃O₄S[1]
Molecular Weight 403.5 g/mol [1]
Appearance Yellow powder[3]
Solubility Soluble in water[3]

Spectral Properties: Absorption and Emission

The color of a dye is determined by its absorption of light in the visible region of the electromagnetic spectrum. The absorbed energy excites electrons to higher energy states. The subsequent return of these electrons to the ground state can occur through non-radiative pathways or by the emission of light (fluorescence).

Illustrative Spectral Data

Due to the absence of specific published spectral data for this compound, the following table provides illustrative values typical for a cationic azomethine dye exhibiting a yellow color. These values are intended to serve as a general guideline for researchers. The actual experimental values for this compound may vary depending on the solvent, pH, and temperature.

ParameterIllustrative Value RangeSolvent
Absorption Maximum (λmax) 420 - 440 nmWater
Molar Absorptivity (ε) 20,000 - 40,000 M-1cm-1Water
Emission Maximum (λem) 480 - 520 nmWater
Fluorescence Quantum Yield (Φf) 0.1 - 0.3Water
Factors Influencing Spectral Properties

The absorption and emission spectra of this compound, like other dyes, are sensitive to its environment. Key factors include:

  • Solvent Polarity: A change in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima (solvatochromism).

  • pH: The protonation or deprotonation of the dye molecule can significantly affect its electronic structure and, consequently, its spectral properties.

  • Temperature: Temperature can influence non-radiative decay processes, which in turn affects the fluorescence quantum yield.

  • Concentration: At high concentrations, dye molecules may aggregate, leading to changes in the absorption spectrum and potential quenching of fluorescence.

Experimental Protocols for Spectral Characterization

To obtain precise spectral data for this compound, the following experimental protocols are recommended.

Measurement of Absorption Spectrum

Objective: To determine the absorption maximum (λmax) and molar absorptivity (ε) of this compound.

Materials:

  • This compound dye

  • High-purity solvent (e.g., deionized water, ethanol)

  • Volumetric flasks and pipettes

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired solvent.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan across the UV and visible regions (e.g., 200 - 800 nm).

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Sample Measurement: Record the absorption spectra for each of the diluted solutions of this compound.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λmax versus concentration.

    • The slope of the linear fit will be the molar absorptivity (ε).

Measurement of Emission Spectrum and Quantum Yield

Objective: To determine the emission maximum (λem) and fluorescence quantum yield (Φf) of this compound.

Materials:

  • This compound solution (from absorption experiment)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Fluorescence spectrophotometer (fluorometer)

  • Quartz fluorescence cuvettes

Procedure:

  • Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength to the λmax determined from the absorption spectrum. Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission (e.g., 450 - 700 nm).

  • Standard Measurement: Record the fluorescence emission spectrum of the reference standard. Ensure the absorbance of the standard at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

  • Sample Measurement: Without changing the instrument settings, record the fluorescence emission spectrum of the this compound solution with a similar absorbance at the excitation wavelength.

  • Data Analysis:

    • Identify the wavelength of maximum emission intensity (λem).

    • Integrate the area under the emission curves for both the sample and the standard.

    • Calculate the fluorescence quantum yield (Φf) of the sample using the following equation:

      Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

      where:

      • Φf is the fluorescence quantum yield

      • I is the integrated emission intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Visualizations

The following diagrams illustrate the fundamental principles of fluorescence and a typical workflow for spectral characterization.

cluster_absorption Absorption cluster_emission Emission Ground State (S0) Ground State (S0) Excited State (S1) Excited State (S1) Ground State (S0)->Excited State (S1) Light Absorption (Excitation) Fluorescence Fluorescence Excited State (S1)->Fluorescence Photon Emission Fluorescence->Ground State (S0) Return to Ground State

Caption: Simplified Jablonski diagram illustrating the processes of light absorption and fluorescence emission.

Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Perform Serial Dilutions Perform Serial Dilutions Prepare Stock Solution->Perform Serial Dilutions Measure Absorption Spectra Measure Absorption Spectra Perform Serial Dilutions->Measure Absorption Spectra Determine λmax and ε Determine λmax and ε Measure Absorption Spectra->Determine λmax and ε Measure Emission Spectra Measure Emission Spectra Determine λmax and ε->Measure Emission Spectra Determine λem and Φf Determine λem and Φf Measure Emission Spectra->Determine λem and Φf End End Determine λem and Φf->End

Caption: Experimental workflow for the determination of absorption and emission spectral properties of a dye.

Conclusion

This technical guide provides a foundational understanding of the spectral properties of this compound. While specific quantitative data remains elusive in publicly accessible literature, the outlined experimental protocols offer a robust methodology for researchers to determine these critical parameters in their own laboratory settings. The provided illustrative data and diagrams serve as a valuable reference for those working with this and similar cationic azomethine dyes in various scientific and industrial applications. Further research is encouraged to populate the spectral database for this commercially significant dye.

References

An In-depth Technical Guide to the Photophysical Characteristics of Basic Yellow 51

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 51, also known by its Colour Index name C.I. 480538, is a cationic azomethine dye.[1] Its chemical formula is C₂₀H₂₅N₃O₄S, and it has a molecular weight of 403.5 g/mol .[1] The dye is registered under the CAS number 83949-75-1.[1][2] Structurally, it is identified as 1,3,3-trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium methyl sulphate.[2] As a cationic dye, it possesses a positive charge, which facilitates its primary application in the dyeing of acrylic fibers.[3] It is also used in the coloration of paper and modified polyester.[3] This guide provides a detailed overview of the known and expected photophysical characteristics of this compound, offering insights for its potential application in research and development, particularly in areas where fluorescent probes are utilized.

Photophysical Properties

The photophysical properties of a dye are crucial for understanding its behavior upon interaction with light. These properties dictate its color, fluorescence, and stability, which are key parameters for applications in imaging, sensing, and drug delivery.

Absorption and Emission Spectra

This compound exhibits a characteristic broad and intense absorption band in the visible region of the electromagnetic spectrum, which is typical for azomethine dyes. While specific spectral data for this compound in various solvents is not extensively documented in publicly available literature, an absorption maximum (λmax) has been reported at 425 nm .

The emission properties of azomethine dyes are generally characterized by very low fluorescence quantum yields at room temperature. For yellow azomethine dyes, this is typically in the range of 10⁻⁴ to 10⁻⁵. This low fluorescence is a key characteristic to consider for applications requiring bright fluorescent probes.

Table 1: Summary of Known and Typical Photophysical Data for this compound

ParameterValue/RangeRemarks
Absorption Maximum (λabs) ~425 nmIn solution. The specific solvent was not detailed in the available source.
Molar Absorptivity (ε) High (Typical for azomethine dyes)Expected to be in the range of 2-5 x 10⁴ M⁻¹cm⁻¹.
Emission Maximum (λem) Not specified in literatureExpected to be Stokes shifted from the absorption maximum.
Fluorescence Quantum Yield (ΦF) Very Low (Typical for yellow azomethine dyes)Expected to be in the range of 10⁻⁴ - 10⁻⁵ at room temperature.
Fluorescence Lifetime (τF) Short (Typical for azomethine dyes)Expected to be in the nanosecond range or shorter.
Photostability GoodGenerally reported to have good lightfastness.[2]
Solvatochromism

Experimental Protocols

The following sections outline the general experimental methodologies for characterizing the photophysical properties of a dye like this compound.

UV-Visible Absorption Spectroscopy

This technique is used to measure the absorption of light by the dye as a function of wavelength.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., ethanol, methanol, or water). From the stock solution, prepare a series of dilutions to determine the molar absorptivity and to find a concentration that gives an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference (blank).

    • Record the baseline spectrum with the blank in both the sample and reference beams.

    • Replace the blank in the sample beam with the cuvette containing the this compound solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 300-600 nm).

    • The wavelength of maximum absorbance (λmax) is determined from the peak of the spectrum.

  • Data Analysis: The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

This technique measures the emission of light from the dye after it has absorbed light.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Measurement:

    • Place the cuvette containing the sample in the sample holder.

    • Set the excitation wavelength (λex) to the absorption maximum (λabs) of the dye.

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.

    • The wavelength of maximum emission (λem) is determined from the peak of the spectrum.

    • To obtain the excitation spectrum, set the emission monochromator to the λem and scan the excitation monochromator.

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Methodology:

  • Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Sample Preparation: Prepare solutions of both the standard and this compound in the same solvent, if possible. Prepare a series of dilutions for both with absorbance values at the excitation wavelength ranging from 0.02 to 0.1.

  • Measurement:

    • Measure the UV-Vis absorption spectra of all solutions.

    • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength, slit widths, and other instrument parameters.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectra for both the standard and the sample.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

    • The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (msample / mstd) * (nsample² / nstd²) where ΦF,std is the quantum yield of the standard, m is the slope of the integrated fluorescence intensity vs. absorbance plot, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state.

Methodology:

  • Instrumentation: Use a TCSPC system, which includes a pulsed light source (e.g., picosecond laser diode or LED), a fast detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of this compound as for fluorescence measurements.

  • Measurement:

    • Excite the sample with the pulsed light source at the absorption maximum.

    • The detector registers the arrival time of individual emitted photons relative to the excitation pulse.

    • A histogram of the arrival times is built up over many excitation cycles, which represents the fluorescence decay curve.

  • Data Analysis: The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s). The instrument response function (IRF) is measured using a scattering solution and is deconvoluted from the measured decay to obtain the true fluorescence lifetime.

Visualizations

Jablonski Diagram for this compound

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) / Vibrational Relaxation (VR) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence / Non-radiative decay

Caption: Jablonski diagram illustrating the electronic transitions of this compound.

Experimental Workflow for Photophysical Characterization

Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield Measurement cluster_lt Lifetime Measurement (TCSPC) stock Prepare Stock Solution dilutions Prepare Serial Dilutions stock->dilutions uvvis_meas Measure Absorbance Spectra dilutions->uvvis_meas fluor_meas Measure Emission & Excitation Spectra dilutions->fluor_meas qy_meas Measure Fluorescence of Sample & Standard dilutions->qy_meas lt_meas Measure Fluorescence Decay dilutions->lt_meas uvvis_data Determine λmax and ε uvvis_meas->uvvis_data uvvis_data->fluor_meas Use λmax for excitation fluor_data Determine λem fluor_meas->fluor_data qy_data Calculate Quantum Yield (ΦF) qy_meas->qy_data lt_data Determine Lifetime (τF) lt_meas->lt_data

Caption: General workflow for the photophysical characterization of a fluorescent dye.

Conclusion

This compound is a cationic azomethine dye with established applications in the textile and paper industries. Its photophysical properties are characteristic of this class of dyes, featuring strong absorption in the visible region and very low fluorescence at room temperature. While specific, detailed photophysical data in the scientific literature is sparse, this guide provides the foundational knowledge and experimental protocols necessary for researchers to thoroughly characterize this compound for novel applications. The provided methodologies for UV-Vis and fluorescence spectroscopy, along with quantum yield and lifetime measurements, will enable a comprehensive understanding of its behavior in various environments, which is essential for its potential use in fields such as bio-imaging, sensing, and materials science. Further experimental investigation into its solvatochromic properties and photostability under specific application conditions is highly recommended.

References

In-Depth Technical Guide: Solubility of Basic Yellow 51

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Basic Yellow 51 (C.I. 480538), a cationic dye with applications in various industrial and research settings. This document details its solubility in aqueous and organic solvents, provides established experimental protocols for solubility determination, and presents logical workflows for these procedures.

Core Concepts: Understanding the Solubility of this compound

This compound, a synthetic dye belonging to the azomethine class, is characterized by its vibrant yellow hue.[1][2] Its chemical structure, which includes a quaternary ammonium group, imparts a positive charge, making it a cationic dye.[3] This cationic nature is a primary determinant of its solubility properties, rendering it generally soluble in polar solvents. The molecular formula for this compound is C₂₀H₂₅N₃O₄S, with a molecular weight of 403.5 g/mol .[4][5]

Quantitative Solubility Data

SolventTemperature (°C)Solubility (g/L)
Water984[6]
Water600.4[6]
Water30-
Ethanol25Data not available
Methanol25Data not available
Acetone25Data not available
Dimethyl Sulfoxide (DMSO)25Data not available

Note: The table will be updated as more quantitative data becomes available.

Qualitative assessments indicate that this compound is soluble in water, particularly in hot water.[6]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Protocol 1: OECD Test Guideline 105 - Water Solubility (Flask Method)

This method is a standardized approach for determining the water solubility of substances.

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the dye in the aqueous phase is determined by a suitable analytical method.

Apparatus:

  • Constant temperature bath or shaker

  • Volumetric flasks

  • Analytical balance

  • Centrifuge

  • UV-Vis Spectrophotometer

  • pH meter

Procedure:

  • Preparation of the Test Solution: Add an excess amount of this compound to a known volume of distilled water in a flask. The amount should be sufficient to create a visually saturated solution with undissolved solid present.

  • Equilibration: Seal the flask and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 20°C, 30°C, 40°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the solution at a suitable speed.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of this compound in the aliquot using a validated analytical method, such as UV-Vis spectrophotometry.

  • Data Reporting: The solubility is reported as the mean of at least three independent determinations, expressed in g/L or mol/L.

Protocol 2: Spectrophotometric Determination of Solubility in Organic Solvents

This protocol outlines the use of UV-Vis spectrophotometry to determine the solubility of this compound in organic solvents like ethanol, methanol, acetone, and DMSO.

Principle: The concentration of a colored compound in a solution is directly proportional to its absorbance at a specific wavelength (Beer-Lambert Law). By creating a calibration curve with solutions of known concentrations, the concentration of an unknown saturated solution can be determined.

Apparatus:

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

  • Constant temperature shaker

  • Syringe filters (0.45 µm)

Procedure:

  • Determination of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the spectrophotometer to identify the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent with known concentrations.

  • Generation of Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration. A linear regression of this data will yield the calibration curve and the molar absorptivity coefficient.

  • Preparation of Saturated Solution: Add an excess amount of this compound to the solvent in a sealed flask.

  • Equilibration: Place the flask in a constant temperature shaker for 24-48 hours to reach equilibrium.

  • Sample Preparation: After equilibration, allow the undissolved solid to settle. Filter an aliquot of the supernatant through a 0.45 µm syringe filter to remove any suspended particles.

  • Absorbance Measurement: Measure the absorbance of the filtered saturated solution at λmax. If the absorbance is too high, dilute the solution with a known volume of the solvent and re-measure.

  • Calculation of Solubility: Using the equation from the calibration curve, calculate the concentration of this compound in the saturated solution. If dilution was performed, account for the dilution factor. The calculated concentration represents the solubility of the dye in that solvent at the specific temperature.

Signaling Pathways and Biological Interactions

As a synthetic dye primarily utilized in the textile and paper industries, there is no evidence to suggest that this compound is directly involved in any known biological signaling pathways.[6][7] Its primary interaction with biological systems is in the context of staining, where its cationic nature allows it to bind to negatively charged components of cells and tissues.[3] Toxicological studies are primarily focused on its potential for irritation and environmental impact rather than specific molecular signaling cascades.[8]

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Experimental_Workflow_OECD_105 cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to water prep2 Seal flask prep1->prep2 equil1 Agitate at constant temperature (24-48 hours) prep2->equil1 sep1 Cease agitation and allow to settle equil1->sep1 sep2 Centrifuge sep1->sep2 analysis1 Withdraw clear supernatant sep2->analysis1 analysis2 Determine concentration (e.g., UV-Vis) analysis1->analysis2 result Report Solubility (g/L or mol/L) analysis2->result

Caption: Workflow for OECD Test Guideline 105 (Flask Method).

Spectrophotometric_Solubility_Workflow cluster_calibration Calibration Curve Generation cluster_saturation Saturated Solution Preparation cluster_measurement Measurement & Calculation cal1 Determine λmax of this compound cal2 Prepare standard solutions of known concentrations cal1->cal2 cal3 Measure absorbance of standards at λmax cal2->cal3 cal4 Plot Absorbance vs. Concentration cal3->cal4 meas1 Measure absorbance of saturated solution cal4->meas1 sat1 Add excess dye to solvent sat2 Equilibrate at constant temperature (24-48h) sat1->sat2 sat3 Filter supernatant sat2->sat3 sat3->meas1 meas2 Calculate concentration using calibration curve meas1->meas2 meas3 Account for any dilutions meas2->meas3 result Solubility in Organic Solvent meas3->result

Caption: Workflow for Spectrophotometric Solubility Determination.

References

An In-Depth Technical Guide to the Quantum Yield of Basic Yellow 51 in Diverse Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 51, also known as Auramine O, is a fluorescent dye with a molecular structure that makes its emission properties highly sensitive to its immediate environment. This sensitivity, particularly the dramatic changes in its fluorescence quantum yield, has led to its use as a probe for microviscosity, a stain in microbiology, and a component in various sensing applications. Understanding the factors that govern the quantum yield of this compound is crucial for its effective application in research and development. This technical guide provides a comprehensive overview of the quantum yield of this compound in different environments, details the experimental protocols for its measurement, and illustrates the underlying photophysical mechanisms.

Data Presentation: Quantum Yield of this compound

The fluorescence quantum yield (Φf) of this compound is profoundly influenced by the viscosity of its solvent, the presence of binding partners, and other environmental factors. In general, environments that restrict the intramolecular rotation of the dye's two dimethylaniline groups lead to a significant increase in fluorescence quantum yield.

Environment/SolventQuantum Yield (Φf)Reference(s)
Solvents
Methanol0.0016[1]
Chloroform0.0020 (8 times larger than in methanol)[1]
n-Decanol0.019
Glycerol0.03
WaterVery low (comparatively)[2]
95% Ethanol87 times higher than in water
Solid/Adsorbed State
Microcrystalline Cellulose (evacuated)~0.35[3]
Sucrose Solution
60% Sucrose10 times higher than in water

Experimental Protocols

The determination of the fluorescence quantum yield of this compound is most commonly performed using the relative or comparative method. This method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Relative Quantum Yield Measurement Protocol

1. Selection of a Standard:

  • A suitable fluorescence standard with a well-characterized quantum yield in a specific solvent should be chosen. For this compound, which has a relatively low quantum yield in many solvents, a standard with a moderate quantum yield and spectral overlap is preferable. Coumarin 152 has been used as a standard for measurements of Auramine O.[1]

2. Preparation of Solutions:

  • Prepare a series of dilute solutions of both the this compound sample and the standard in the desired solvent(s).

  • The absorbance of these solutions at the excitation wavelength should be kept low, typically below 0.1, and ideally ≤ 0.05, to minimize inner filter effects.[4]

3. Absorbance Measurements:

  • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

4. Fluorescence Measurements:

  • Use a spectrofluorometer to record the fluorescence emission spectra of each solution.

  • It is critical that the experimental parameters (e.g., excitation wavelength, excitation and emission slit widths, detector voltage) are identical for both the sample and the standard.

  • For a measurement of Auramine O in glycerol, the following parameters were used: an excitation wavelength of 400 nm, a Spex FluoroMax spectrofluorometer, excitation and emission monochromators set to 1 mm (resulting in a 4.25 nm spectral bandwidth), a data interval of 0.5 nm, and an integration time of 2.0 seconds per data point.

5. Data Analysis and Calculation:

  • Integrate the area under the corrected fluorescence emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The resulting plots should be linear.

  • The quantum yield of the sample (Φf,sample) can be calculated using the following equation:

    Φf,sample = Φf,std * (m_sample / m_std) * (n_sample² / n_std²)

    where:

    • Φf,std is the quantum yield of the standard.

    • m_sample and m_std are the slopes of the linear fits of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.

Mandatory Visualization

Experimental Workflow for Relative Quantum Yield Measurement

experimental_workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Dilute This compound Solutions abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->abs_measure fluo_measure Measure Fluorescence (Spectrofluorometer) prep_sample->fluo_measure prep_std Prepare Dilute Standard Solutions prep_std->abs_measure prep_std->fluo_measure plot Plot Integrated Intensity vs. Absorbance abs_measure->plot integrate Integrate Fluorescence Spectra fluo_measure->integrate integrate->plot calculate Calculate Quantum Yield (Φf) plot->calculate

Caption: Workflow for determining the relative fluorescence quantum yield.

Photophysical Deactivation Pathways of this compound

photophysics S0 Ground State (S₀) S1_LE Locally Excited State (S₁-LE) S0->S1_LE Absorption (hν) S1_LE->S0 Fluorescence (Φf) S1_TICT Twisted Intramolecular Charge Transfer State (S₁-TICT) S1_LE->S1_TICT S0_prime Ground State (S₀) S1_TICT->S0_prime Non-radiative Decay (k_nr)

Caption: Simplified Jablonski diagram illustrating the deactivation pathways of this compound.

Discussion

The quantum yield of this compound is primarily governed by the competition between radiative decay (fluorescence) from a locally excited (LE) state and non-radiative decay pathways. The dominant non-radiative pathway involves the intramolecular rotation of the two N,N-dimethylaniline groups.[5][6] In low-viscosity solvents, this rotation is facile, leading to the formation of a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state, which rapidly decays back to the ground state without the emission of a photon. This results in a very low fluorescence quantum yield.

Conversely, in high-viscosity environments, such as in glycerol or when the dye is bound to a rigid matrix like microcrystalline cellulose, the intramolecular rotation is sterically hindered.[3] This restriction traps the molecule in the emissive LE state for a longer duration, thereby increasing the probability of fluorescence and resulting in a significantly higher quantum yield.

The observation that the quantum yield of this compound is approximately eight times higher in chloroform than in methanol, despite both solvents having similar viscosities, suggests that other solvent properties, such as polarity and the potential for specific solvent-solute interactions, also play a role in modulating the energy landscape of the excited states and the barriers to intramolecular rotation.[1]

References

Basic Yellow 51 CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Yellow 51, a cationic azomethine dye, is a versatile chemical compound primarily utilized in the textile and paper industries for its vibrant yellow hue. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and established applications. It details available experimental protocols for its synthesis and use in acrylic fiber dyeing and summarizes its adsorptive and thermodynamic characteristics. While its primary application lies in materials science, this guide also touches upon its potential use in biological staining, acknowledging the current limitations in publicly available data for advanced biological and drug development applications.

Chemical Identification and Properties

This compound is identified by the CAS Number 83949-75-1 and the Colour Index Number 480538 .[1][2] It is a synthetic dye recognized for its high solubility in water, particularly hot water, a characteristic that facilitates its use in various dyeing processes.[3][4] The compound typically appears as a yellow powder.[4]

Chemical Structure and Identifiers

The dye belongs to the azomethine class of compounds.[1][2] Its cationic nature is due to the presence of a quaternary ammonium group, which allows it to effectively bind to negatively charged substrates such as acrylic fibers.[5]

A summary of its key chemical identifiers and properties is presented in Table 1.

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValueReference(s)
CAS Number 83949-75-1[1][2]
C.I. Number 480538[1]
Molecular Formula C₂₀H₂₅N₃O₄S[1][2]
Molecular Weight 403.5 g/mol [1][2]
InChI InChI=1S/C19H22N3.CH4O4S/c1-19(2)16-12-8-9-13-17(16)21(3)18(19)14-20-22(4)15-10-6-5-7-11-15;1-5-6(2,3)4/h5-14H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1[5]
InChIKey LPQMOFIXRVVOSF-UHFFFAOYSA-M[5]
Canonical SMILES C[N+]=1C=2C(C(C)(C)C1C=NN(C)C3=CC=CC=C3)=CC=CC2.S(OC)(=O)(=O)[O-][5]
Synonyms Cationic Yellow X-5GL, Astrazon Yellow 5GL, Basacryl Yellow X 2GL, Kayacryl Yellow 3GS[5]
Appearance Yellow Powder[4]
Solubility Soluble in water[3][4]
Spectroscopic and Physicochemical Data

Detailed spectroscopic data for this compound are not widely available in peer-reviewed literature. As a yellow dye, it is expected to absorb light in the violet-blue region of the visible spectrum (approximately 400–500 nm). A commercial Near-Infrared (NIR) spectral library is noted to contain the spectrum of this compound.[6]

Some quantitative data regarding its performance as a dye and its behavior in adsorption studies are available and summarized in Table 2.

Table 2: Quantitative Physicochemical and Performance Data for this compound

ParameterValueConditions/NotesReference(s)
Light Fastness 5 (on AATCC scale)Assessed on acrylic fiber.[7]
Perspiration Fastness (Fading) 5 (on AATCC scale)Assessed on acrylic fiber.[7]
Maximum Adsorption Capacity (q_max) 1089.45 mg/gAdsorbent: Carbonized paper mill sludge; Temperature: 55°C.[8]
Enthalpy of Adsorption (ΔH°) +19.32 kJ/molIndicates an endothermic process.[8]
Free Energy of Adsorption (ΔG°) -23.02 kJ/molIndicates a spontaneous process.[8]
Entropy of Adsorption (ΔS°) 0.142 kJ/mol·KIndicates increased randomness at the solid-liquid interface.[8]

Experimental Protocols

Synthesis of this compound

A general manufacturing method for this compound has been described.[1][2][9] This synthesis involves a two-step process: a condensation reaction followed by a quaternization reaction.

Methodology:

  • Condensation: 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde is reacted with aniline in a condensation reaction to form an intermediate compound.

  • Quaternization: The resulting intermediate is then treated with dimethyl sulfate. This step introduces a methyl group and creates the permanent positive charge on the indolium nitrogen, forming the final cationic dye.

  • Isolation: The final product is isolated through filtration and drying.[1][2][9]

G General Synthesis Workflow for this compound A 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde C Condensation Reaction A->C B Aniline B->C D Intermediate Product C->D Forms Schiff base intermediate F Quaternization D->F E Dimethyl Sulfate E->F G This compound F->G Forms quaternary ammonium salt H Filtration & Drying G->H I Final Product H->I

Caption: General synthesis workflow for this compound.

Protocol for Dyeing Acrylic Fibers

This compound is extensively used for dyeing acrylic fibers. The process is typically carried out in an acidic bath, which facilitates the electrostatic interaction between the cationic dye and the anionic groups in the acrylic polymer.

Methodology:

  • Dye Bath Preparation: Prepare an aqueous dye bath containing this compound. The bath is acidified using acetic acid and buffered with sodium acetate to maintain a stable pH of approximately 4.5.[3][10]

  • Dyeing Process: Immerse the acrylic fiber material into the dye bath.

  • Temperature Control: The temperature of the bath is raised. The dye exhibits good transfer performance at higher temperatures, and the process can be brought to a boil without strict temperature control.[10]

  • Electrolyte Addition: To achieve optimal leveling (uniform color distribution), an electrolyte (e.g., sodium sulfate) is added to the dye bath.[10]

  • Rinsing and Drying: After the desired shade is achieved, the dyed material is removed, rinsed with water to remove any unfixed dye, and dried.

G Acrylic Fiber Dyeing Workflow cluster_prep Dye Bath Preparation cluster_process Dyeing Process cluster_finish Finishing A This compound D Mix to pH ~4.5 A->D B Water B->D C Acetic Acid / Sodium Acetate C->D E Immerse Acrylic Fiber D->E F Heat to Boiling E->F G Add Electrolyte for Leveling F->G H Hold for Duration G->H I Rinse with Water H->I J Dry I->J K Dyed Acrylic Fiber J->K

Caption: Workflow for dyeing acrylic fibers with this compound.

Applications and Mechanism of Action

Textile and Paper Dyeing

The primary application of this compound is in the dyeing of materials with an anionic surface, such as acrylic fibers, modified polyester, paper, and leather.[4] The mechanism of action is based on the strong electrostatic attraction between the positively charged quaternary ammonium group of the dye molecule and the negatively charged functional groups (e.g., sulfonate or carboxylate groups) present on the fiber surface. This interaction results in strong binding and good colorfastness properties.

Biological Staining and Fluorescence

Toxicology and Environmental Considerations

Like many synthetic dyes, this compound may pose environmental and toxicological concerns.[5] Cationic dyes can be toxic to aquatic life, and their persistence in the environment is a known issue. Specific toxicological data, such as the median lethal dose (LD₅₀), for this compound are not publicly documented. Standard safety precautions, including the use of personal protective equipment (PPE) and adherence to proper disposal regulations, are recommended when handling this compound.[5]

Conclusion

This compound is a well-established cationic dye with significant applications in the materials industry, particularly for acrylic fibers. Its chemical identifiers are well-defined, and protocols for its industrial application are established. While its cationic nature suggests potential for biological applications, there is a notable lack of in-depth research and published data in this area. For professionals in drug development and biological research, this compound remains a compound of potential interest, but further investigation into its photophysical properties, specific cellular interactions, and toxicological profile is required to validate its use as a reliable biological stain or fluorescent probe.

References

In-depth Technical Guide: Historical Applications of Basic Yellow 51 in Research

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for Researchers, Scientists, and Drug Development Professionals

This technical guide aims to provide a comprehensive overview of the historical applications of Basic Yellow 51 (C.I. 48055; CAS 83949-75-1) in scientific research. Despite a thorough review of available scientific literature, it is important to note that detailed historical research applications, specific experimental protocols, and associated quantitative data for this compound are not extensively documented. Its primary historical and ongoing application lies within the textile and dyeing industries. Mentions of its use in a research context, such as in microscopy, are scarce and lack the detailed procedural information required for replication or in-depth analysis.

This guide, therefore, summarizes the known characteristics of this compound and provides general methodologies for the application of basic dyes in biological staining, which could be theoretically extrapolated to this compound. However, the absence of specific historical data precludes the inclusion of detailed experimental protocols, quantitative data tables, and signaling pathway diagrams directly related to this specific dye.

Chemical and Physical Properties of this compound

This compound is a cationic, azomethine dye. Its fundamental properties are summarized in the table below.

PropertyValue
C.I. Name This compound
C.I. Number 48055
CAS Number 83949-75-1
Chemical Class Azomethine
Appearance Yellow Powder
Solubility Soluble in water

Historical Applications in Research: A General Overview

The historical application of this compound in research is not well-documented. While its properties as a cationic dye suggest potential utility in biological staining, specific instances of its use in published research are not readily found. Cationic dyes, in general, have been used in histology and cytology to stain acidic, negatively charged tissue components, such as nucleic acids in the cell nucleus and glycosaminoglycans in the extracellular matrix.

Potential Application in Microscopy

Basic dyes like this compound bind to anionic components of the cell. This interaction is primarily electrostatic. Given its positive charge, this compound would be expected to stain structures rich in DNA and RNA, such as the nucleus and ribosomes, as well as acidic mucins.

A generalized protocol for the use of a basic dye for direct staining of bacterial cells is provided below as a theoretical framework.

Experimental Protocol: General Direct Staining with a Basic Dye

  • Smear Preparation:

    • Place a small drop of water on a clean microscope slide.

    • Aseptically transfer a small amount of bacterial culture to the drop of water and mix to create a thin, even suspension.

    • Allow the smear to air dry completely.

    • Heat-fix the smear by passing the slide, smear-side up, through a Bunsen burner flame three to four times. This adheres the cells to the slide.

  • Staining:

    • Place the heat-fixed slide on a staining rack.

    • Flood the smear with a solution of the basic dye (e.g., a 0.5-1.0% aqueous solution).

    • Allow the stain to remain on the smear for 1-2 minutes.

    • Gently rinse the slide with distilled water to remove excess stain.

  • Visualization:

    • Blot the slide dry using bibulous paper.

    • Examine the stained smear under a light microscope, typically using an oil immersion objective for bacteria.

Logical Workflow for Evaluating a Novel Basic Dye in Research

For researchers considering the use of a lesser-documented dye such as this compound, a logical workflow for its evaluation as a biological stain would be necessary. The following diagram illustrates such a workflow.

logical_workflow cluster_evaluation Evaluation Workflow for a Novel Basic Dye start Characterize Dye (Purity, λmax) solubility Determine Optimal Solvent & Concentration start->solubility staining_protocol Develop Staining Protocol (Time, Temperature, pH) solubility->staining_protocol tissue_panel Test on a Panel of Tissues/Cells staining_protocol->tissue_panel imaging Microscopic Analysis tissue_panel->imaging quantification Quantitative Analysis (e.g., ImageJ) imaging->quantification validation Validate with Known Stains quantification->validation conclusion Assess Utility & Document Findings validation->conclusion

Caption: A logical workflow for the evaluation of a novel basic dye in a research setting.

Conclusion

While this compound has a clear role in industrial applications, its historical footprint in the scientific research literature is minimal. The information presented in this guide is based on the general principles of basic dyes and their interaction with biological tissues. Researchers interested in exploring the potential of this compound are encouraged to follow a systematic evaluation process to determine its efficacy and specificity as a biological stain. The lack of historical data presents an opportunity for novel research into the application of this and other under-characterized dyes.

Basic Yellow 51: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 51, also known as C.I. 48055, is a cationic diazo dye belonging to the azomethine class.[1][2][3] Its vibrant yellow hue and strong affinity for acrylic fibers have established it as a prominent colorant in the textile industry.[1][4][5] Beyond textiles, its applications extend to the coloring of paper, leather, and inks.[6] As with many synthetic dyes, particularly those of the azo class, a comprehensive understanding of its chemical properties, synthesis, mechanism of action, and toxicological profile is crucial for safe handling, environmental management, and exploring potential new applications. This technical guide provides a detailed literature review of this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing essential pathways and workflows.

Chemical and Physical Properties

This compound is a water-soluble powder.[6] There are some discrepancies in the reported molecular formula in various sources, with C₂₀H₂₅N₃O₄S being the most frequently cited.[1][2][3] Key identification and property data are summarized in Table 1.

Table 1: Chemical Identification and Physical Properties of this compound

PropertyValueReference(s)
CI Name This compound[1][2][3]
CI Number 48055[6]
CAS Number 83949-75-1[1][2][3]
Molecular Formula C₂₀H₂₅N₃O₄S[1][2][3]
Molecular Weight 403.5 g/mol [1][2][3]
Appearance Yellow powder[6]
Solubility Soluble in water[6]
λmax 425 nm[7]

Synthesis

The synthesis of this compound is a two-step process involving a condensation reaction followed by methylation.[1][2][3] The first step is the condensation of 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde with aniline. The resulting intermediate is then methylated using dimethyl sulfate to yield the final this compound dye.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde

  • Aniline

  • Dimethyl sulfate

  • Appropriate solvent (e.g., ethanol or methanol)

  • Base (e.g., sodium carbonate or triethylamine)

  • Standard laboratory glassware and heating/stirring equipment

Procedure:

Step 1: Condensation

  • Dissolve equimolar amounts of 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde and aniline in a suitable solvent in a round-bottom flask equipped with a condenser and magnetic stirrer.

  • Add a catalytic amount of a weak base.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude intermediate product.

  • Purify the intermediate by recrystallization or column chromatography.

Step 2: Methylation

  • Dissolve the purified intermediate in a suitable solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a slight excess of dimethyl sulfate dropwise with stirring.

  • Allow the reaction to proceed at low temperature for several hours, followed by stirring at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Wash the crude product with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.

  • Purify the final product, this compound, by recrystallization.

Synthesis_of_Basic_Yellow_51 cluster_step1 Step 1: Condensation cluster_step2 Step 2: Methylation A 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde C Condensation Intermediate A->C Reflux, Base catalyst B Aniline B->C Reflux, Base catalyst E This compound C->E Methylation D Dimethyl Sulfate D->E Dyeing_Process_Workflow Start Start Scouring Scouring of Acrylic Fabric Start->Scouring Dye_Bath_Prep Dye Bath Preparation Scouring->Dye_Bath_Prep Dyeing Dyeing Process Dye_Bath_Prep->Dyeing Rinsing_Soaping Rinsing and Soaping Dyeing->Rinsing_Soaping Drying Drying Rinsing_Soaping->Drying End End Drying->End Azo_Dye_Metabolism Azo_Dye This compound (Azo Dye) Aromatic_Amines Aromatic Amines Azo_Dye->Aromatic_Amines Reductive Cleavage Azoreductase Azoreductase (Intestinal Microbiota / Liver) Azoreductase->Aromatic_Amines Further_Metabolism Further Metabolism (e.g., N-acetylation, Hydroxylation) Aromatic_Amines->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion HPLC_Analysis_Workflow Start Start Sample_Prep Sample Preparation (Filtration) Start->Sample_Prep Standard_Prep Standard Preparation Start->Standard_Prep HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Standard_Prep->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Chromatographic_Separation UV_Detection UV-Vis Detection (at 425 nm) Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis (Calibration Curve, Quantification) UV_Detection->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to the Safe Handling of Basic Yellow 51

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Basic Yellow 51 (CAS No. 83949-75-1), a synthetic azo dye. Adherence to these guidelines is critical to ensure personnel safety and mitigate environmental hazards within a laboratory or industrial setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects.[1][2] The material presents as a yellow powder.[3][4][5]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[1][2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Hazardous to the Aquatic Environment (Long-term)Category 2H411: Toxic to aquatic life with long lasting effects[1][2]

Data compiled from multiple Safety Data Sheets.

Toxicological Properties

Detailed quantitative toxicological data for this compound is limited. Most publicly available safety documents indicate that specific LD50/LC50 data is not available.[4][6] However, mutagenicity data has been reported, and it is noted that acute effects may be harmful by inhalation, ingestion, or skin absorption.[4]

Summary of Toxicological Information
Toxicological EndpointResult
Acute Oral ToxicityHarmful if swallowed[1][4][7][8]
Skin IrritationMay cause skin irritation[3][4]
Eye IrritationCauses serious eye irritation[1][7][8]
Respiratory IrritationMay cause irritation of the respiratory tract[4]
CarcinogenicityNot listed by ACGIH, IARC, NIOSH, NTP, or OSHA[4]
MutagenicityMutagenicity data reported[4]

Information is based on available Safety Data Sheets. No specific experimental protocols for these endpoints were detailed in the reviewed documents.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to minimize exposure.

Recommended Personal Protective Equipment
Body PartProtectionStandard/Specification
Eyes/FaceTightly fitting safety goggles or safety glasses with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[6]
SkinChemical-resistant gloves (e.g., PVC or nitrile rubber), long-sleeved clothing, overalls, or apronGloves must satisfy EU Directive 89/686/EEC and the standard EN 374[6][8]
RespiratoryNIOSH-approved dust respiratorRequired to prevent inhalation of dust and aerosols[7][8]

This table summarizes PPE recommendations from various safety guidelines.

Handling and Storage Protocols

Proper handling and storage procedures are essential to maintain the chemical's stability and prevent accidental exposure or release.

Safe Handling
  • Handle in a well-ventilated place or under a chemical fume hood.[4][6]

  • Avoid the formation and accumulation of dust.[4][6]

  • Avoid contact with skin, eyes, and clothing.[4][6]

  • Do not eat, drink, or smoke when using this product.[1][3][6]

  • Wash hands and any exposed skin thoroughly after handling.[1][3][4][6][8]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[6]

Safe Storage
  • Store in a cool, dry, and well-ventilated place.[3][4][6]

  • Keep containers tightly closed and preserve in tight, light-resistant containers.[4]

  • Store apart from foodstuff containers or incompatible materials.[6]

Emergency Procedures and First Aid

Immediate and appropriate responses to exposure or spills are critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
IngestionRinse mouth. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Call a POISON CENTER or doctor if you feel unwell.[1][3][4][6] Never give anything by mouth to an unconscious person.[1]
InhalationMove the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6][7]
Eye ContactImmediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[1][6] Get medical advice/attention if irritation persists.[1][3]
Skin ContactImmediately remove all contaminated clothing.[7][8] Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists.[4]

Protocols compiled from multiple safety data sheets.

Accidental Release Measures
  • Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[6]

  • Ensure adequate ventilation.[6]

  • Wear appropriate personal protective equipment as detailed in Section 3.0.[6]

  • Avoid generating dusty conditions.[4]

  • Vacuum or sweep up the material and place it into a suitable disposal container.[4]

  • Collect spillage, as it is toxic to aquatic life.[1][3][6]

  • Prevent product from entering drains.[9]

Visualized Workflows and Relationships

The following diagrams illustrate key safety and handling workflows for this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling Procedure cluster_storage Storage prep_ppe Don Appropriate PPE (Goggles, Gloves, Respirator) prep_vent Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_vent handle_weigh Weigh Substance Carefully (Avoid Dust Generation) prep_vent->handle_weigh handle_use Use in Experiment handle_weigh->handle_use handle_clean Clean Work Area & Doff PPE handle_use->handle_clean store Store in Tightly Closed, Light-Resistant Container in Cool, Dry Place handle_use->store If not all used end_op End Operation handle_clean->end_op start Start Handling start->prep_ppe

Caption: Standard operating procedure for handling this compound.

G Emergency Response to Exposure cluster_routes Exposure Route cluster_actions Immediate Action exposure Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion action_skin Remove Contaminated Clothing; Wash with Soap & Water skin->action_skin action_eye Rinse with Water for 15 mins; Remove Contact Lenses eye->action_eye action_inhalation Move to Fresh Air; Provide Oxygen if Needed inhalation->action_inhalation action_ingestion Rinse Mouth; Give Water/Milk (if conscious) ingestion->action_ingestion seek_medical Seek Medical Attention action_skin->seek_medical if irritation persists action_eye->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical G Hazard Relationship Diagram cluster_hazards Primary Hazards cluster_consequences Potential Consequences cluster_mitigation Mitigation Measures substance This compound h302 Harmful if Swallowed (Acute Toxicity - Oral) substance->h302 h319 Causes Serious Eye Irritation substance->h319 h411 Toxic to Aquatic Life substance->h411 con_human Human Health Effects h302->con_human h319->con_human con_env Environmental Damage h411->con_env mit_ppe Use of PPE con_human->mit_ppe mit_handling Proper Handling/Storage con_human->mit_handling con_env->mit_handling via spill prevention mit_disposal Correct Disposal con_env->mit_disposal

References

Basic Yellow 51 degradation and stability studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Degradation and Stability of C.I. Basic Yellow 51

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation and stability of C.I. This compound (BY51), a cationic azomethine dye.[1] The document details various degradation methodologies, including advanced oxidation processes (AOPs), adsorption, and electrochemical treatments. It summarizes key quantitative data, presents detailed experimental protocols, and visualizes complex processes to support research and development efforts aimed at the remediation of this dye from aqueous environments.

Introduction to this compound

This compound (CAS No: 83949-75-1) is a synthetic cationic dye valued for its bright yellow hue and high water solubility.[2] These properties make it suitable for coloring textiles (particularly acrylic fibers), paper, and leather.[2][3][4] Its chemical structure contains quaternary ammonium groups, which facilitate strong binding to negatively charged substrates.[2] However, the stability and persistence of such synthetic dyes in the environment are a growing concern, as they can reduce light penetration in water, negatively affecting photosynthesis, and may pose toxicological risks.[2][5] This necessitates the study of effective degradation and removal techniques.

Stability of this compound

The stability of basic dyes like BY51 is significantly influenced by environmental conditions, primarily pH and temperature. Understanding these factors is crucial for both its application in dyeing processes and its degradation.

Influence of pH: Basic dyes are most stable and effective in slightly acidic conditions, typically within a pH range of 4.5 to 5.5.[6]

  • Low pH (<4.5): Can lead to dye precipitation and poor solubility.[6]

  • High pH (>6.0): In alkaline conditions, the attraction between the cationic dye and fibers is reduced, leading to poor exhaustion.[6] For degradation processes, a higher pH can sometimes be beneficial. For example, in ozonation, a basic pH accelerates the decomposition of ozone to form highly reactive hydroxyl radicals.[7] Similarly, in sonocatalysis using TiO2, degradation efficiency increases with pH, which is attributed to the electrostatic attraction between the positively charged dye cations and the negatively charged catalyst surface at higher pH values.[8]

Influence of Temperature: Temperature plays a critical role in both the application and degradation of BY51.

  • Dyeing Temperature: The recommended temperature for dyeing acrylic fibers with basic dyes is between 95°C and 105°C to ensure controlled diffusion and leveling.[6]

  • Degradation Temperature: In degradation studies, temperature can affect reaction kinetics. For instance, in the adsorption of BY51 onto carbonized paper mill sludge, the maximum adsorption capacity was found to increase with temperature (from 25°C to 55°C), indicating an endothermic and spontaneous adsorption process.[5][9]

ParameterOptimal Range/ConditionEffect Outside RangePrimary Application
pH 4.5 - 5.5<4.5: Precipitation; >6.0: Reduced dye-fiber attraction[6]Acrylic Dyeing
pH >7 (Alkaline)Increased degradation efficiency for certain AOPs[7][8]Degradation (Ozonation, Sonocatalysis)
Temperature 95°C - 105°CRapid heating can cause uneven dye uptake[6]Acrylic Dyeing
Temperature 25°C - 55°CIncreased adsorption capacity with temperature[5][9]Degradation (Adsorption)

Degradation Methodologies and Protocols

Several methods have been investigated for the effective degradation and removal of this compound and similar cationic dyes from wastewater. Advanced Oxidation Processes (AOPs), which rely on the generation of highly reactive hydroxyl radicals, are among the most effective.[10][11][12]

A general workflow for investigating the degradation of this compound is outlined below. This process involves preparing the dye solution, applying a chosen degradation technique while optimizing key parameters, and analyzing the results to determine efficiency and identify byproducts.

G Experimental Workflow for this compound Degradation Studies cluster_prep Preparation & Setup cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Conclusion A Prepare BY51 Stock & Working Solutions B Select Degradation Method (e.g., Photocatalysis, Adsorption) A->B C Setup Reactor System (e.g., Batch Reactor, Column) B->C D Optimize Parameters (pH, Temp, Catalyst Dose, Initial Dye Conc.) C->D E Initiate Degradation (e.g., Turn on UV Lamp, Add Adsorbent) D->E F Collect Samples at Regular Time Intervals E->F G Analyze Samples for Residual Dye Concentration (UV-Vis Spectrophotometry) F->G H Determine Mineralization (COD/TOC Analysis) G->H I Identify Degradation Byproducts (HPLC, GC-MS) H->I K Propose Degradation Pathway I->K J Calculate Degradation Efficiency & Kinetics J->K

Caption: A generalized workflow for conducting degradation studies on this compound.

Advanced Oxidation Process: Photocatalysis

Photocatalysis using semiconductor materials like zinc oxide (ZnO) under UV irradiation is an effective AOP for degrading dyes. The process generates hydroxyl radicals (•OH) that attack and break down the complex dye molecules.[13][14]

Experimental Protocol: ZnO/UV-C Photocatalytic Degradation

  • Reactor Setup: A batch aerated column reactor is used. A UV-C lamp (200-280 nm) is placed within the reactor.[13][15]

  • Solution Preparation: Aqueous solutions of this compound are prepared from a stock solution using distilled water to achieve the desired initial concentrations (e.g., 10-50 mg/L).[13]

  • Catalyst Suspension: A specific loading of ZnO photocatalyst (e.g., 0-2.0 g/L) is suspended in the dye solution.[13]

  • Initiation: The suspension is stirred in the dark to establish adsorption-desorption equilibrium. The UV-C lamp is then turned on to initiate the photocatalytic reaction. Aeration is supplied at a controlled rate (e.g., 0-6 L/min) to provide dissolved oxygen, which acts as an electron scavenger, promoting the formation of hydroxyl radicals.[13]

  • Sampling and Analysis: Aliquots of the solution are withdrawn at regular time intervals. The samples are centrifuged or filtered to remove the catalyst particles. The residual concentration of BY51 is determined by measuring the absorbance at its maximum wavelength using a UV-Vis spectrophotometer.[14] Chemical Oxygen Demand (COD) is measured to assess the degree of mineralization.[13][14]

Quantitative Data: Photocatalytic Degradation of this compound

MethodCatalystInitial Dye Conc. (mg/L)Catalyst Loading (g/L)Aeration Rate (L/min)Color Removal (%)COD Removal (%)Citation
UV-C PhotocatalysisZnO401.5610086.4[13]
Adsorption

Adsorption is a physical process where dye molecules are removed from the solution by adhering to the surface of an adsorbent material. Carbonized paper mill sludge (CPMS) has been shown to be an effective, low-cost adsorbent for cationic dyes like BY51.[5][9]

Experimental Protocol: Batch Adsorption using CPMS

  • Adsorbent Preparation: Paper mill sludge is carbonized by mixing with concentrated sulfuric acid. The resulting carbonized material is washed, dried, and sieved.[5]

  • Batch Experiments: A known amount of CPMS adsorbent (e.g., 0.25-1.5 g/L) is added to a series of flasks containing the BY51 solution at various initial concentrations (e.g., 0.5-2.5 mM).[5][9]

  • Parameter Control: The flasks are agitated in a temperature-controlled shaker bath. The effect of parameters such as initial pH (2-11), contact time (0-360 min), and temperature (25-55°C) are studied.[5][9]

  • Analysis: After agitation for a specific time, the solution is separated from the adsorbent by centrifugation. The remaining dye concentration in the supernatant is analyzed using a UV-Vis spectrophotometer.[5] The amount of dye adsorbed per unit mass of adsorbent at equilibrium (qe) is calculated.

Quantitative Data: Adsorption of this compound on CPMS

AdsorbentpHTemperature (°C)Max Adsorption Capacity (q_max, mg/g)Kinetic ModelThermodynamic ParametersCitation
Carbonized Paper Mill Sludge (CPMS)7551089.45Pseudo-second orderΔH°: +19.32 kJ/mol, ΔG°: -23.02 kJ/mol, ΔS°: 0.142 kJ/mol·K[5][9]

The positive enthalpy (ΔH°) indicates the endothermic nature of the adsorption process.

Electrochemical Degradation

Electrochemical degradation involves the oxidation or reduction of dye molecules at the surface of an electrode. This method can achieve high removal efficiencies for color and COD. Studies on Basic Yellow 28, a methine dye structurally related to BY51, provide valuable insights.[16][17]

Experimental Protocol: Electrochemical Treatment

  • Electrolytic Cell: An electrochemical cell is set up with a working electrode (e.g., diamond, copper, iron-zinc alloy) and a counter electrode.[16][17]

  • Electrolysis: The dye solution is placed in the cell, and a specific potential (e.g., -1.0 to -2.5 V) is applied. The solution may be stirred or flowed through the cell to enhance mass transport.[16][17]

  • Monitoring: The degradation is monitored by taking samples over time and analyzing them using HPLC with a diode array detector to track the decrease in the parent dye concentration and the formation of degradation products.[16][17] COD measurements are also performed to evaluate mineralization.

Quantitative Data: Electrochemical Degradation of Basic Yellow 28

DyeElectrodeApplied Potential (V)pHColor Removal (%)COD Removal (%)Citation
Basic Yellow 28Diamond-2.57>95-[16]
Basic Yellow 28Copper-->95up to 67[16][17]
Basic Yellow 28Iron-Zinc Alloy-->95up to 67[16][17]

Proposed Degradation Pathway

The degradation of this compound, particularly through AOPs, is believed to proceed through a multi-step process. The initial attack by hydroxyl radicals targets the chromophore, leading to rapid decolorization. This is followed by the fragmentation of the molecule into smaller organic intermediates and, ultimately, complete mineralization into inorganic compounds.

G Proposed Degradation Pathway of this compound via AOPs A This compound (Parent Dye Molecule) B Hydroxyl Radical (•OH) Attack C Cleavage of Chromophore (Azomethine group -N=N-) B->C Initiation D Decolorized Solution C->D E Aromatic Intermediates (e.g., Phenolic compounds, Benzoic acid derivatives) C->E Fragmentation F Further Oxidation G Short-chain Aliphatic Acids (e.g., Formic acid, Acetic acid, Oxalic acid) F->G Ring Opening H Complete Mineralization I CO₂ + H₂O + Inorganic Ions (e.g., NO₃⁻, SO₄²⁻) H->I Final Products

Caption: A logical pathway for this compound degradation by Advanced Oxidation Processes.

Analytical Techniques for Monitoring

A crucial component of any degradation study is the accurate monitoring of the dye's disappearance and the appearance of byproducts.

  • UV-Visible Spectrophotometry: A simple and rapid method for quantifying the concentration of the dye in solution by measuring its absorbance at the wavelength of maximum absorption (λmax).[14][18] It is primarily used to measure decolorization efficiency.

  • High-Performance Liquid Chromatography (HPLC): Used to separate the parent dye from its degradation intermediates, allowing for more precise quantification and tracking of the degradation process over time.[16][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An essential technique for identifying volatile and semi-volatile organic intermediates formed during degradation, which helps in elucidating the degradation pathway.[20][21]

  • Chemical Oxygen Demand (COD) / Total Organic Carbon (TOC): These measurements quantify the total amount of oxidizable organic material in the water. A decrease in COD or TOC indicates the mineralization of the dye into simpler, less harmful substances.[14][16]

  • Ion Chromatography (IC): Used to detect and quantify the final inorganic ions (e.g., nitrate, sulfate) produced from the complete mineralization of the dye.[20]

References

In-Depth Technical Guide to Research-Grade Basic Yellow 51

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 51, also known by its Colour Index name C.I. 480538, is a cationic dye belonging to the azomethine class.[1][2] While it has traditionally been used in the textile industry for dyeing acrylic fibers, its utility in research applications is emerging, particularly in the realms of biological staining and fluorescence microscopy.[3][4] This guide provides a comprehensive overview of the technical specifications, commercial sourcing, experimental applications, and safety considerations for research-grade this compound, tailored for its use in scientific and drug development contexts.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is crucial for its effective application in a research setting. Key quantitative data is summarized in Table 1.

PropertyValueReference(s)
CAS Number83949-75-1[1]
Molecular FormulaC₂₀H₂₅N₃O₄S[1]
Molecular Weight403.5 g/mol [1][2]
AppearanceYellow to Greenish-Yellow Powder[5][6]
Absorbance Maximum (λmax)425 nm[7]
Purity95-98% (typical for industrial grade)[5]

Commercial Suppliers of Research-Grade this compound

While many suppliers offer this compound for industrial purposes, sourcing research-grade material with detailed purity analysis is critical for reproducible experimental results. Researchers should specifically request a Certificate of Analysis (CoA) from suppliers to verify purity and identify any potential contaminants. Table 2 lists several commercial suppliers.

SupplierNoted Purity/GradeWebsite/Contact
SD International95-98%--INVALID-LINK--[5][6]
Alan Chemical Industries LTD"High Quality"--INVALID-LINK--[1]
Hengshui Bohai Chemical Technology Co., LtdIndustrial GradeContact information available on their website[2]
COLORKEMIndustrial Grade--INVALID-LINK--[3]
Emperor ChemIndustrial Grade--INVALID-LINK--[8]
SinoeverIndustrial Grade--INVALID-LINK--[9]
Qingdao Sanhuan Colorchem CO.,LTDIndustrial Grade--INVALID-LINK--[10]
CymitQuimicaResearch Grade Mentioned--INVALID-LINK--[11]
World dye varietyVarious Suppliers Listed--INVALID-LINK--[12]

Note: The purity of industrial-grade dyes may vary. For research applications, it is imperative to obtain a Certificate of Analysis to ensure the quality and consistency of the material.

Experimental Protocols

The application of this compound in a research context is primarily in staining and dyeing procedures. The following protocols are adapted from available literature and are intended as a starting point for methodology development.

General Staining Protocol for Microscopy

This compound can be utilized as a counterstain in microscopy to enhance the visualization of cellular structures.[4] As a cationic dye, it binds to negatively charged components within the cell.

Materials:

  • This compound stock solution (e.g., 1% w/v in distilled water or ethanol)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS)

  • Mounting medium

  • Microscope slides and coverslips

  • Cells or tissue sections of interest

Procedure:

  • Fixation: Fix the cells or tissue sections with the appropriate fixative.

  • Permeabilization: If staining intracellular components, permeabilize the cells with a suitable buffer.

  • Washing: Wash the samples thoroughly with the wash buffer.

  • Staining: Incubate the samples with a working solution of this compound. The optimal concentration and incubation time should be determined empirically but can start in the range of 0.1-1 µg/mL for 15-30 minutes.

  • Washing: Wash the samples extensively with the wash buffer to remove unbound dye.

  • Mounting: Mount the coverslip onto the microscope slide using an appropriate mounting medium.

  • Imaging: Visualize the stained samples using a fluorescence or bright-field microscope.

Protocol for Dyeing of Acrylic Fibers (for material science applications)

This protocol is based on industrial dyeing methods and can be adapted for laboratory-scale experiments.[3][8][9]

Materials:

  • This compound

  • Acrylic fiber material

  • Acetic acid

  • Sodium acetate

  • Dyeing bath (beaker or other suitable vessel)

  • Heating and stirring apparatus

Procedure:

  • Dye Bath Preparation: Prepare a dye bath with a specific concentration of this compound (e.g., 1% on weight of fiber). Adjust the pH of the bath to be acidic (pH 4-5) using acetic acid and sodium acetate as a buffer.

  • Dyeing Process: Introduce the acrylic fiber into the dye bath. Gradually heat the bath to near boiling (95-100°C) while stirring continuously. Maintain this temperature for 30-60 minutes to allow for dye penetration and fixation.

  • Rinsing and Washing: After dyeing, remove the fiber and rinse it thoroughly with cold water to remove excess dye. A subsequent wash with a non-ionic detergent can be performed to improve fastness.

  • Drying: Dry the dyed fiber at room temperature or in a low-temperature oven.

Signaling Pathways and Biological Interactions

Currently, there is a lack of specific research literature detailing the direct interaction of this compound with known cellular signaling pathways. As a cationic dye, its binding is primarily electrostatic, targeting negatively charged macromolecules such as nucleic acids and certain proteins. This non-specific binding mechanism makes it a general cellular stain rather than a probe for a specific signaling molecule.

However, it is important to consider that the introduction of any exogenous small molecule into a biological system has the potential for off-target effects. Researchers using this compound in live-cell imaging or other biological assays should be mindful of potential perturbations to cellular processes and conduct appropriate controls.

A study on a related compound, Basic Yellow 57, indicated that it could induce DNA fragmentation in human keratinocytes, suggesting potential genotoxic effects at certain concentrations.[13] While this does not directly implicate this compound in a specific signaling pathway, it highlights the need for careful toxicological assessment in any new biological application.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound presents the following hazards:

  • Harmful if swallowed.[10]

  • Causes serious eye irritation.

  • May cause skin irritation.[10]

  • Toxic to aquatic life with long-lasting effects.

Recommended Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

  • Handle in a well-ventilated area or with local exhaust ventilation.[10]

  • Avoid generating dust.[10]

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.[3]

Visualizations

General Workflow for Microscopic Staining

Staining_Workflow A Sample Preparation (Cells/Tissue on Slide) B Fixation A->B C Permeabilization (Optional) B->C D Washing C->D E This compound Staining D->E F Washing E->F G Mounting F->G H Microscopic Imaging G->H

Caption: General experimental workflow for staining biological samples with this compound.

Logical Relationship of Safety Precautions

Safety_Precautions cluster_handling Handling Procedures cluster_ppe Personal Protective Equipment Ventilation Ventilation Avoid Dust Avoid Dust Safety Glasses Safety Glasses Gloves Gloves Lab Coat Lab Coat This compound This compound Handling Procedures Handling Procedures This compound->Handling Procedures Requires Personal Protective Equipment Personal Protective Equipment This compound->Personal Protective Equipment Requires

Caption: Logical relationship of required safety measures when handling this compound.

References

An In-depth Technical Guide to Basic Yellow 51 Analogues and Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Yellow 51, a cationic dye belonging to the azomethine class, is characterized by a 3H-indolium heterocyclic core linked to a phenylhydrazine moiety. While its primary application lies in the textile industry, the structural components of this compound, namely the indolium ring system and the azo linkage, are of significant interest in medicinal chemistry. The indole nucleus is a well-established "privileged scaffold" in drug discovery, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide explores the therapeutic potential of analogues and derivatives of this compound, focusing on their design, synthesis, and biological evaluation as potential drug candidates, particularly in the realm of oncology. This document provides a comprehensive overview of relevant chemical properties, synthetic methodologies, experimental protocols for biological evaluation, and insights into the potential mechanisms of action, including the induction of apoptosis.

Core Structure and Chemical Properties of this compound

This compound, also known as C.I. 48053, is a synthetic dye with the CAS Registry Number 83949-75-1.[1] Its chemical structure features a substituted 3H-indolium ring, which imparts a permanent positive charge, classifying it as a cationic dye. This cationic nature facilitates its binding to negatively charged substrates like fabrics and, hypothetically, to biological macromolecules such as DNA and certain proteins.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name 1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulfate[2]
Molecular Formula C₂₀H₂₅N₃O₄S[1]
Molecular Weight 403.5 g/mol [1]
CAS Number 83949-75-1[1]
Appearance Yellow powder[2]
Solubility Soluble in water[2]
Class Azomethine, Cationic Dye[1]

Rationale for the Development of this compound Analogues and Derivatives

The therapeutic potential of this compound analogues and derivatives stems from the established pharmacological activities of its constituent chemical moieties:

  • The Indole/Indolium Nucleus: The indole ring system is a cornerstone in medicinal chemistry, present in a vast number of natural products and synthetic drugs. Its ability to mimic the structure of tryptophan allows it to interact with a variety of biological targets. Indole derivatives have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects. The permanent positive charge of the indolium core in this compound could enhance cellular uptake and interaction with anionic biological targets.

  • The Azo Linkage (-N=N-): Azo compounds are known to undergo enzymatic reduction in vivo, particularly by azoreductases present in the liver and gut microbiota. This cleavage results in the formation of aromatic amines, which can have distinct biological activities, including potential cytotoxicity. This metabolic activation can be exploited in drug design to achieve targeted drug release or activation. Furthermore, some azo dyes themselves have been shown to possess antiproliferative and pro-apoptotic properties.

Design and Synthesis of Novel Analogues and Derivatives

The synthesis of this compound involves the condensation of 2-(1,3,3-trimethylindolin-2-ylidene)acetaldehyde with a substituted phenylhydrazine, followed by quaternization.[1] This synthetic route provides a versatile platform for the generation of a library of analogues and derivatives by modifying the substituents on both the indolium and phenylhydrazine rings.

Workflow for Analogue Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (Substituted Indoles and Phenylhydrazines) B Condensation Reaction A->B C Quaternization B->C D Purification and Characterization C->D E In Vitro Cytotoxicity Assays (e.g., MTT, Neutral Red Uptake) D->E Test Compounds F Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot) E->F G In Vivo Studies (Animal Models) F->G H Lead Compound G->H Lead Compound Identification

Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogues.

Table 2: Proposed Modifications for Analogue Synthesis and Their Rationale

Modification SiteProposed SubstituentsRationale
Indolium Ring Halogens (F, Cl, Br)Enhance lipophilicity and potential for improved cellular uptake.
Methoxy, TrifluoromethylModulate electronic properties and metabolic stability.
Phenylhydrazine Ring Electron-withdrawing groups (NO₂, CN)Potentially enhance the pro-apoptotic activity of the resulting aromatic amines after metabolic cleavage.
Electron-donating groups (OH, OCH₃)Modulate the redox properties of the molecule.
Azo Linkage Replacement with other linkers (e.g., amide, triazole)Investigate the role of the azo bond in the biological activity.

Experimental Protocols

Synthesis of a Hypothetical Analogue: (E)-1,3,3-trimethyl-2-((2-(4-nitrophenyl)hydrazono)methyl)-3H-indolium iodide
  • Diazotization of 4-nitroaniline: Dissolve 4-nitroaniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.

  • Preparation of the Hydrazine: In a separate flask, dissolve sodium sulfite in water and cool to 10°C. Slowly add the previously prepared diazonium salt solution. After the addition is complete, heat the mixture to 60-70°C for 1 hour. Cool and acidify with hydrochloric acid to precipitate 4-nitrophenylhydrazine hydrochloride. Filter, wash with cold water, and dry.

  • Condensation: Dissolve 2-(1,3,3-trimethylindolin-2-ylidene)acetaldehyde and 4-nitrophenylhydrazine in ethanol. Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.

  • Quaternization: After cooling, add methyl iodide to the reaction mixture and stir at room temperature overnight.

  • Purification: The resulting precipitate is filtered, washed with cold ethanol, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Neutral Red Staining: After the treatment period, remove the medium and add medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Dye Extraction: Remove the staining solution, wash the cells with PBS, and add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value.

Potential Mechanisms of Action and Signaling Pathways

The cytotoxic effects of this compound analogues and derivatives are likely to be mediated through the induction of apoptosis (programmed cell death). Several signaling pathways can converge on apoptosis, and the following is a plausible pathway based on the known activities of related compounds.

Mitochondria-Mediated Apoptosis Pathway

G A This compound Analogue B Cellular Stress (e.g., ROS production) A->B C Upregulation of Bax B->C D Downregulation of Bcl-2 B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Execution of Apoptosis (DNA fragmentation, cell shrinkage) I->J

Caption: A simplified diagram of the intrinsic (mitochondrial) apoptosis pathway potentially induced by this compound analogues.

Conclusion

The chemical scaffold of this compound presents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. By leveraging the known pharmacological properties of the indolium nucleus and the azo linkage, a diverse library of analogues and derivatives can be rationally designed and synthesized. The experimental protocols and mechanistic insights provided in this guide offer a framework for the systematic evaluation of these compounds. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of this compound analogues is warranted to fully explore their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Basic Yellow 51 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Yellow 51, a cationic dye also known as C.I. 480538, has been noted for its potential use in biological staining.[1] While primarily utilized in the textile industry for its vibrant yellow hue, its application in fluorescence microscopy remains largely unexplored due to a lack of publicly available data on its specific fluorescence properties. This document outlines a generalized protocol for the use of a novel fluorescent dye like this compound in fluorescence microscopy, providing a framework for researchers to adapt once the key spectral characteristics of the dye are determined.

Introduction

Fluorescence microscopy is a powerful tool in biological research, enabling the visualization of specific cellular structures and processes with high contrast. The selection of a suitable fluorophore is critical for successful imaging and depends on factors such as its excitation and emission spectra, quantum yield, and photostability. This compound is a water-soluble, yellow powder.[2] Its cationic nature suggests it may bind to negatively charged cellular components, such as nucleic acids or certain proteins, making it a candidate for investigation as a fluorescent stain.[1]

Chemical and Physical Properties of this compound

A summary of the known properties of this compound is provided in the table below. Researchers should note the absence of fluorescence-specific data.

PropertyValueReference
C.I. Name This compound[3]
C.I. Number 480538[3]
CAS Number 83949-75-1[4]
Molecular Formula C₂₀H₂₅N₃O₄S[3]
Molecular Weight 403.5 g/mol [3]
Appearance Yellow powder[5]
Solubility Soluble in water[2]
Excitation Max (nm) Not Available
Emission Max (nm) Not Available
Quantum Yield Not Available
Photostability Not Available

Generalized Experimental Protocols

The following are generalized protocols for staining both live and fixed cells with a novel fluorescent dye. These should be adapted and optimized for this compound based on empirical determination of its properties.

Staining of Live Cells

This protocol provides a starting point for staining living cells. The optimal dye concentration and incubation time will need to be determined experimentally to achieve sufficient signal with minimal cytotoxicity.

Materials:

  • This compound

  • Live cells in culture

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fluorescence microscope with appropriate filter sets (to be determined)

Protocol:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). The concentration will depend on the dye's properties and should be determined empirically.

  • Cell Culture: Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide).

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium or buffer to the desired working concentration. A range of concentrations should be tested to find the optimal balance between signal and cell health.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for a predetermined time (e.g., 15-60 minutes) at 37°C, protected from light.

  • Wash: Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or PBS to remove unbound dye and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed medium to the cells and immediately proceed with imaging on a fluorescence microscope equipped with the appropriate excitation and emission filters for this compound.

Staining of Fixed Cells

This protocol is for staining cells that have been chemically fixed. Fixation preserves cell morphology and can sometimes improve antigen accessibility.

Materials:

  • This compound

  • Cells cultured on coverslips or imaging plates

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

Protocol:

  • Cell Culture and Fixation: Culture cells on coverslips. Once ready, remove the culture medium, wash with PBS, and fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a detergent-based buffer for 5-10 minutes at room temperature. Wash three times with PBS.

  • Staining: Prepare a working solution of this compound in PBS. Incubate the fixed (and permeabilized) cells with the staining solution for a designated time (e.g., 20-60 minutes) at room temperature, protected from light.

  • Wash: Wash the cells three times with PBS to remove excess dye.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the stained cells using a fluorescence microscope with the appropriate filter sets.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for staining and imaging cells with a fluorescent dye.

experimental_workflow General Workflow for Cell Staining and Imaging cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on appropriate vessel fixation Fixation (for fixed cell protocol) cell_culture->fixation Fixed cells prepare_stain Prepare this compound staining solution cell_culture->prepare_stain Live cells permeabilization Permeabilization (optional) fixation->permeabilization permeabilization->prepare_stain incubate Incubate cells with dye prepare_stain->incubate wash_stain Wash to remove unbound dye incubate->wash_stain mount Mount coverslip (for fixed cells) wash_stain->mount acquire_images Acquire images with fluorescence microscope wash_stain->acquire_images Live cells mount->acquire_images analyze_data Analyze images acquire_images->analyze_data

Caption: A generalized workflow for preparing, staining, and imaging both live and fixed cells with a fluorescent dye.

Safety and Handling

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

While this compound presents a potential candidate for use as a fluorescent probe in microscopy, the critical data on its spectral properties are currently lacking. The generalized protocols and workflow provided in this document are intended to serve as a foundational guide for researchers interested in exploring its application. Rigorous characterization of its excitation and emission spectra, quantum yield, and photostability will be the necessary first steps to unlock its potential in fluorescence imaging.

References

Application Notes and Protocols for Live-Cell Imaging with Basic Yellow 51

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disclaimer: The following protocols are speculative and require extensive optimization by the end-user. The fluorescence properties and cytotoxicity of Basic Yellow 51 for live-cell applications have not been extensively characterized.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below.

PropertyValueReference
Chemical Name This compound[1][2][3][4]
Synonyms Cationic Yellow X-5GL, C.I. 48055[1]
CAS Number 83949-75-1[1][2]
Molecular Formula C₂₀H₂₅N₃O₄S[2]
Molecular Weight 403.5 g/mol [2]
Appearance Yellow powder[1]
Solubility Soluble in water[1][5]
Chemical Class Azomethine[2][3]

Putative Mechanism of Staining

As a cationic dye, this compound is expected to accumulate in cellular compartments with a net negative charge. Potential targets for staining in live cells could include:

  • Mitochondria: The mitochondrial matrix is negatively charged due to the proton gradient. Many cationic dyes are known to accumulate in mitochondria.

  • Nucleus: The phosphate backbone of DNA and RNA confers a negative charge, making the nucleus a potential target.

  • Lysosomes: These acidic organelles can also accumulate cationic compounds.

The staining mechanism is likely driven by electrostatic interactions between the positively charged dye molecule and negatively charged cellular components.

Proposed Experimental Protocols

Due to the lack of specific data for this compound in live-cell imaging, the following protocols are generalized and will require significant optimization.

Determination of Excitation and Emission Spectra

The excitation and emission maxima of this compound are not well-documented for biological applications. It is crucial to determine these experimentally.

Methodology:

  • Prepare a dilute solution of this compound in a buffered solution (e.g., PBS, pH 7.4).

  • Use a spectrofluorometer to measure the absorbance spectrum to identify the absorbance maximum (λabs).

  • Set the excitation wavelength of the spectrofluorometer to the determined λabs and scan a range of emission wavelengths to find the emission maximum (λem).

  • To determine the excitation spectrum, set the emission wavelength to the determined λem and scan a range of excitation wavelengths.

Live-Cell Staining Protocol (Hypothetical)

This protocol provides a starting point for staining adherent cells. Concentrations and incubation times are suggested starting points and must be optimized.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Adherent cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in DMSO. Store protected from light at -20°C.

  • Cell Preparation: Culture cells to a desired confluency (typically 50-70%) on a suitable imaging vessel.

  • Staining Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final working concentration. A starting range of 0.1 µM to 10 µM is recommended for initial optimization.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate at 37°C in a CO₂ incubator. A starting incubation time of 15-60 minutes is suggested.

  • Washing:

    • Remove the staining solution.

    • Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the experimentally determined excitation and emission wavelengths of this compound.

Cytotoxicity Assay

It is essential to assess the toxicity of this compound at the desired working concentrations to ensure that the observed cellular dynamics are not artifacts of dye-induced stress.

Methodology:

  • Plate cells in a 96-well plate at a suitable density.

  • Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for a duration relevant to the planned imaging experiment (e.g., 1 to 24 hours).

  • Perform a standard cell viability assay, such as an MTT or a live/dead cell staining assay, to determine the concentration at which this compound becomes cytotoxic.

Data Presentation

The following tables are templates for summarizing the quantitative data that should be collected during the optimization of the this compound staining protocol.

Table 1: Photophysical Properties of this compound in PBS

ParameterWavelength (nm)
Absorbance Maximum (λabs) To be determined
Excitation Maximum (λex) To be determined
Emission Maximum (λem) To be determined

Table 2: Optimization of Staining Conditions

Cell LineOptimal Concentration (µM)Optimal Incubation Time (min)Subcellular Localization
e.g., HeLaTo be determinedTo be determinedTo be determined
e.g., U2OSTo be determinedTo be determinedTo be determined

Table 3: Cytotoxicity of this compound

Cell LineIC₅₀ (µM) after 24h exposure
e.g., HeLaTo be determined
e.g., U2OSTo be determined

Experimental Workflow and Signaling Pathways

As the specific applications of this compound in live-cell imaging are yet to be established, a diagram for a specific signaling pathway is not applicable. Instead, a general experimental workflow for live-cell staining is provided below.

LiveCellStainingWorkflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Culture cells on imaging dish wash_pbs Wash cells with PBS cell_culture->wash_pbs stock_solution Prepare this compound stock solution (in DMSO) working_solution Prepare working solution in imaging medium stock_solution->working_solution incubate Incubate cells with staining solution working_solution->incubate wash_pbs->incubate wash_medium Wash cells with imaging medium incubate->wash_medium acquire_images Acquire images on fluorescence microscope wash_medium->acquire_images analyze_data Analyze images and quantify results acquire_images->analyze_data

Caption: A generalized workflow for live-cell staining using this compound.

Safety Precautions

Based on available Safety Data Sheets (SDS), this compound should be handled with care. It may cause skin and eye irritation, and is harmful if swallowed. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the dye. Work in a well-ventilated area.

Conclusion

This compound is a cationic dye with potential for live-cell imaging applications, although it remains largely uncharacterized for this purpose. The provided generalized protocol offers a framework for researchers to begin exploring its utility as a fluorescent stain. Critical first steps for any user will be the experimental determination of its photophysical properties and a thorough assessment of its cytotoxicity in the cell lines of interest. Successful optimization of the staining conditions could potentially open up new avenues for using this readily available dye in cell biology research.

References

Application Notes and Protocols for Basic Yellow 51 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Basic Yellow 51, also known as C.I. 480538, is a cationic, water-soluble synthetic dye.[1][2] Traditionally, it has been utilized in the textile industry for dyeing acrylic fibers and in microscopy as a counterstain.[1][3] Its cationic nature allows it to bind to negatively charged components within cells, suggesting a potential application as a fluorescent probe in cellular analysis.[1]

These application notes provide a comprehensive overview of the potential use of this compound in flow cytometry. Crucially, a thorough literature search did not yield specific data on the excitation and emission spectra of this compound, which is essential for its application in fluorescence-based techniques such as flow cytometry. Therefore, this document outlines the necessary steps to characterize the spectral properties of this compound and provides a generalized protocol for its use in flow cytometry, which can be adapted once these properties are determined.

Mechanism of Cellular Staining

This compound is a cationic dye, meaning it carries a positive charge in solution. This property is the primary driver of its interaction with biological specimens. The mechanism of staining is believed to be based on electrostatic interactions, where the positively charged dye molecules bind to negatively charged macromolecules within the cell.

Potential binding sites for this compound in cells include:

  • Nucleic Acids (DNA and RNA): The phosphate backbone of nucleic acids is negatively charged, making them a likely target for cationic dyes.

  • Acidic Proteins and Proteoglycans: Cellular proteins with a net negative charge and glycosaminoglycans in the extracellular matrix and on the cell surface can also attract and bind cationic dyes.

  • Mitochondria: The mitochondrial membrane has a significant negative potential, which can lead to the accumulation of cationic dyes within this organelle.

The precise subcellular localization of this compound would need to be confirmed through co-localization studies with known organelle-specific fluorescent probes.

Required Preliminary Characterization of this compound

Prior to any application in flow cytometry, the fundamental photophysical properties of this compound must be experimentally determined.

Data Presentation: Photophysical Properties (To Be Determined)

The following table summarizes the essential quantitative data that needs to be collected.

PropertyValueMethod of Determination
Maximum Excitation Wavelength (λex) To be determinedSpectrofluorometry
Maximum Emission Wavelength (λem) To be determinedSpectrofluorometry
Molar Extinction Coefficient (ε) To be determinedSpectrophotometry (using Beer-Lambert Law)
Quantum Yield (Φ) To be determinedComparative method using a known standard (e.g., quinine sulfate)
Photostability To be determinedTime-lapse fluorescence microscopy or repeated spectrofluorometer readings
Optimal Staining Concentration To be determinedTitration experiment on the cell type of interest
Cytotoxicity (IC50) To be determinedCell viability assay (e.g., MTT, trypan blue exclusion)

A study on the removal of this compound from wastewater utilized a spectrophotometer at a wavelength of 425 nm to measure its concentration, which may indicate a region of high absorbance. However, a full spectral analysis is necessary.

Experimental Protocol: Determination of Spectral Properties

Objective: To determine the excitation and emission spectra, and quantum yield of this compound.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Quinine sulfate (or other suitable quantum yield standard)

  • 0.1 M Sulfuric acid

Methodology:

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in deionized water or DMSO.

    • Further dilute the stock solution in PBS to a working concentration (e.g., 1-10 µg/mL).

  • Absorbance Spectrum:

    • Using a UV-Vis spectrophotometer, measure the absorbance of the diluted this compound solution from 200 nm to 800 nm.

    • The wavelength with the highest absorbance is the absorbance maximum (λmax).

  • Excitation and Emission Spectra:

    • Using a spectrofluorometer, set the emission wavelength to a value approximately 20 nm higher than the determined λmax and scan a range of excitation wavelengths to find the excitation maximum (λex).

    • Set the excitation to the determined λex and scan a range of emission wavelengths to find the emission maximum (λem).

  • Quantum Yield Determination (Comparative Method):

    • Prepare a series of dilutions of the reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄) and this compound with absorbance values less than 0.1 at the excitation wavelength of the standard.

    • Measure the absorbance and fluorescence emission spectra of all solutions.

    • Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Diagram of Workflow for Spectral Characterization

G cluster_prep Solution Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output prep_stock Prepare Stock Solution (1 mg/mL) prep_working Dilute to Working Concentration (in PBS) prep_stock->prep_working abs_spec Measure Absorbance Spectrum (UV-Vis Spectrophotometer) prep_working->abs_spec ex_em_spec Measure Excitation & Emission Spectra (Spectrofluorometer) prep_working->ex_em_spec qy_measure Measure Absorbance & Fluorescence (for Quantum Yield) prep_working->qy_measure lambda_max λmax abs_spec->lambda_max lambda_ex λex ex_em_spec->lambda_ex lambda_em λem ex_em_spec->lambda_em qy Φ qy_measure->qy

Caption: Workflow for determining the photophysical properties of this compound.

Hypothetical Protocol for Cellular Staining with this compound for Flow Cytometry

Disclaimer: This is a general protocol and must be optimized based on the experimentally determined spectral properties of this compound and the specific cell type being analyzed.

Objective: To stain a cell suspension with this compound for analysis by flow cytometry.

Materials:

  • Cell suspension (e.g., cultured cell line, primary cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (concentration to be determined)

  • Flow cytometry tubes

  • Flow cytometer with appropriate laser lines and emission filters (to be determined based on spectral characterization)

Methodology:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in PBS or an appropriate buffer.

    • Ensure cell viability is >90% using a method such as trypan blue exclusion.

  • Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the optimized concentration of this compound to each tube. (A titration from 0.1 to 10 µg/mL is a reasonable starting point for optimization).

    • Incubate for 15-30 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined experimentally.

    • (Optional) Wash the cells by adding 1 mL of PBS, centrifuging at 300 x g for 5 minutes, and resuspending the pellet in 500 µL of PBS. Washing may reduce background fluorescence but could also lead to loss of signal if the dye is not well-retained.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer using the laser and emission filters that are appropriate for the determined excitation and emission spectra of this compound.

    • Use an unstained cell sample to set the baseline fluorescence.

    • Collect a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.

Diagram of a General Staining Workflow for Flow Cytometry

G start Start with Single-Cell Suspension stain Add this compound (Optimized Concentration) start->stain incubate Incubate (Optimized Time & Temp, Protected from Light) stain->incubate wash Wash Cells (Optional) incubate->wash resuspend Resuspend in Buffer wash->resuspend Yes analyze Acquire Data on Flow Cytometer wash->analyze No resuspend->analyze

Caption: General workflow for staining cells with a fluorescent dye for flow cytometry.

Data Analysis and Interpretation

The data acquired from the flow cytometer will be in the form of histograms and dot plots.

  • Histogram: A histogram of the fluorescence intensity of the this compound channel will show the distribution of staining within the cell population. A shift in the fluorescence of the stained sample compared to the unstained control indicates successful staining.

  • Dot Plots: By plotting the this compound fluorescence against forward scatter (FSC, indicative of cell size) and side scatter (SSC, indicative of granularity), one can investigate correlations between staining intensity and cell morphology.

Potential Applications in Drug Development and Research

If this compound proves to be a viable fluorescent probe for flow cytometry, it could have several applications:

  • Cell Viability and Cytotoxicity Assays: If the dye selectively enters cells with compromised membranes, it could be used as a viability dye, similar to propidium iodide.

  • Monitoring Mitochondrial Membrane Potential: As a cationic dye, its accumulation may be dependent on mitochondrial membrane potential, making it a potential tool for studying mitochondrial health and apoptosis.

  • High-Throughput Screening: A simple, one-step staining procedure would be amenable to high-throughput screening assays to assess the effects of drug candidates on cell populations.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak signal - Incorrect laser/filter combination.- Staining concentration too low.- Incubation time too short.- Dye washed out.- Confirm spectral properties and use appropriate cytometer settings.- Perform a concentration titration.- Perform a time course experiment.- Analyze without a wash step.
High background fluorescence - Staining concentration too high.- Non-specific binding.- Optimize staining concentration.- Include a wash step.
High cell death - Cytotoxicity of the dye.- Perform a cytotoxicity assay to determine the optimal non-toxic concentration.- Reduce incubation time.

Conclusion

This compound is a cationic dye with potential for use as a fluorescent probe in flow cytometry. However, the lack of publicly available data on its spectral properties is a major impediment to its immediate application. The protocols outlined in these notes provide a clear roadmap for researchers to characterize this dye and subsequently develop and optimize a staining protocol for flow cytometry. Should its photophysical properties and cellular interactions prove favorable, this compound could become a useful tool in cellular analysis.

References

Application Notes and Protocols: Probing Mitochondrial Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for measuring mitochondrial membrane potential (ΔΨm). While the initial query focused on Basic Yellow 51, extensive research indicates that this compound is an industrial dye and is not utilized as a probe for mitochondrial membrane potential in biological research. This document, therefore, focuses on established and validated fluorescent probes for ΔΨm, detailing their mechanisms, providing experimental protocols, and presenting data in a clear, comparative format.

Introduction to Mitochondrial Membrane Potential

The mitochondrial membrane potential is a critical parameter of mitochondrial function and overall cell health.[1][2] It is an electrochemical gradient generated by the proton pumps of the electron transport chain, which is essential for ATP synthesis.[1][2] A decrease in ΔΨm is a key indicator of mitochondrial dysfunction and is an early event in apoptosis.[3] The measurement of ΔΨm is crucial for studying various cellular processes, including cell death, drug toxicity, and metabolic function.

Cationic, lipophilic fluorescent dyes are widely used to measure ΔΨm.[1][4] These dyes accumulate in the negatively charged mitochondrial matrix in a manner dependent on the membrane potential, as described by the Nernst equation.[1] Healthy, polarized mitochondria will accumulate more dye and exhibit brighter fluorescence, while depolarized mitochondria in unhealthy cells will show reduced fluorescence.

This compound: An Industrial Dye

This compound, also known as Cationic Yellow X-5GL, is a synthetic dye primarily used in the textile, paper, and leather industries for coloration.[5][6][7][8][9] Its chemical formula is C20H25N3O4S and its CAS number is 83949-75-1.[10][11][12][13] While some sources mention its use in microscopy as a counterstain, there is no scientific literature to support its application as a specific probe for mitochondrial membrane potential.[11] Therefore, the use of this compound for this purpose is not a validated or recommended method.

Established Probes for Mitochondrial Membrane Potential

Several fluorescent probes are well-established for the reliable measurement of ΔΨm. The choice of probe depends on the specific application, instrumentation, and cell type.

Commonly Used ΔΨm Probes:

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide): A ratiometric dye that forms J-aggregates with red fluorescence in healthy mitochondria with high ΔΨm. In apoptotic or unhealthy cells with low ΔΨm, JC-1 exists as monomers and exhibits green fluorescence.[14][15][16] The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization.

  • TMRM (Tetramethylrhodamine, methyl ester) and TMRE (Tetramethylrhodamine, ethyl ester): These are cell-permeant, cationic, red-orange fluorescent dyes that accumulate in active mitochondria.[3][17] A decrease in fluorescence intensity indicates mitochondrial depolarization. They are often used in fluorescence microscopy and flow cytometry.[17][18]

  • Rhodamine 123: A cell-permeant, cationic, green fluorescent dye that is readily sequestered by active mitochondria.[15][19] It has been widely used to assess mitochondrial function.

Quantitative Data of Common ΔΨm Probes
ProbeExcitation (nm)Emission (nm)ColorMechanismAdvantagesDisadvantages
JC-1 (monomer) ~510~527GreenPotential-dependent accumulationRatiometric measurement minimizes artifacts from dye concentration and cell number.[14]Can be phototoxic.
JC-1 (J-aggregate) ~585~590Red/OrangePotential-dependent aggregationSensitive to small changes in ΔΨm.[14]Staining can be cell-type dependent.
TMRM/TMRE ~548~573Red/OrangePotential-dependent accumulationBright signal, good for imaging and flow cytometry.[3][17]Signal intensity can be affected by plasma membrane potential.
Rhodamine 123 ~507~529GreenPotential-dependent accumulationWell-established and characterized.[19]Can be pumped out of cells by P-glycoprotein, leading to inaccurate results.[18]

Experimental Protocols

Protocol 1: Measurement of ΔΨm using JC-1 by Fluorescence Microscopy

Materials:

  • JC-1 dye

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or FCCP (as a positive control for depolarization)

  • Fluorescence microscope with appropriate filters for green and red fluorescence

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • JC-1 Staining:

    • Prepare a 1-10 µM JC-1 working solution in pre-warmed cell culture medium.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells twice with warm PBS or culture medium.

  • Imaging:

    • Add fresh, pre-warmed medium to the cells.

    • For a positive control, treat a separate sample of stained cells with 10 µM CCCP or FCCP for 5-10 minutes to induce mitochondrial depolarization.

    • Immediately image the cells using a fluorescence microscope.

    • Capture images in both the green (monomer) and red (J-aggregate) channels.

  • Analysis: Quantify the fluorescence intensity of both red and green channels. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Protocol 2: Measurement of ΔΨm using TMRM by Flow Cytometry

Materials:

  • TMRM dye

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin or other cell detachment solution

  • FCCP or CCCP (as a positive control)

  • Flow cytometer with a 488 nm or 561 nm laser

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • TMRM Staining:

    • Prepare a 20-100 nM TMRM working solution in pre-warmed cell culture medium.

    • Incubate the cells with the TMRM working solution for 20-30 minutes at 37°C in a CO2 incubator.

  • Positive Control: For a positive control, add 5-10 µM FCCP or CCCP to a separate sample of cells during the last 5-10 minutes of the TMRM incubation.

  • Cell Harvesting:

    • After incubation, gently detach the cells using trypsin or a non-enzymatic cell dissociation solution.

    • Neutralize the trypsin with medium containing serum and centrifuge the cells.

    • Resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer.

    • Excite the TMRM with a 488 nm or 561 nm laser and collect the emission in the appropriate channel (e.g., PE or a specific orange/red channel).

    • A shift to the left (lower fluorescence intensity) in the histogram of the treated or unhealthy cells compared to the control cells indicates mitochondrial depolarization.

Visualizations

Experimental Workflow for Measuring ΔΨm

experimental_workflow Experimental Workflow for Mitochondrial Membrane Potential Assay cluster_prep Cell Preparation cluster_staining Staining cluster_controls Controls cluster_analysis Analysis cell_culture Culture cells to desired confluency plate_cells Plate cells on appropriate vessel (dish, coverslip, or plate) cell_culture->plate_cells incubate_dye Incubate cells with the dye plate_cells->incubate_dye prepare_dye Prepare working solution of ΔΨm probe (e.g., JC-1, TMRM) prepare_dye->incubate_dye microscopy Fluorescence Microscopy (Image acquisition and analysis) incubate_dye->microscopy flow_cytometry Flow Cytometry (Data acquisition and analysis) incubate_dye->flow_cytometry neg_control Untreated cells neg_control->microscopy neg_control->flow_cytometry pos_control Treat cells with a depolarizing agent (e.g., CCCP, FCCP) pos_control->microscopy pos_control->flow_cytometry mitochondrial_apoptosis Mitochondrial Depolarization in Apoptosis Signaling apoptotic_stimulus Apoptotic Stimulus (e.g., DNA damage, growth factor withdrawal) bax_bak Activation of Bax/Bak apoptotic_stimulus->bax_bak mom_permeabilization Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->mom_permeabilization delta_psi_m Loss of Mitochondrial Membrane Potential (ΔΨm) mom_permeabilization->delta_psi_m cytochrome_c Release of Cytochrome c mom_permeabilization->cytochrome_c apoptosis Apoptosis delta_psi_m->apoptosis apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase_9 Activation of Caspase-9 apoptosome->caspase_9 caspase_3 Activation of Caspase-3 caspase_9->caspase_3 caspase_3->apoptosis

References

Application Notes and Protocols: Basic Yellow 51 for Nucleic Acid Staining in Fixed Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 51, also known as Cationic Yellow X-5GL, is a synthetic cationic dye traditionally utilized in the textile industry for its vibrant yellow hue and strong affinity for negatively charged substrates.[1][2] Its chemical structure, typically containing quaternary ammonium groups, imparts a positive charge, facilitating its interaction with anionic molecules.[1] While primarily an industrial dye, its properties suggest potential applications in biological staining. This document outlines the prospective use of this compound as a fluorescent stain for nucleic acids in fixed cells, providing hypothetical protocols and data to guide initial investigations. The cationic nature of this compound may allow it to bind to the negatively charged phosphate backbone of nucleic acids, offering a potential mechanism for fluorescently labeling DNA and RNA in a cellular context. It is soluble in water, a favorable characteristic for biological applications.[1][3][4]

Data Presentation

As there is limited published data on the specific application of this compound for nucleic acid staining, the following table includes known properties and estimated photophysical characteristics. These estimations are based on the dye's color and anecdotal evidence of fluorescence under UV light. Experimental validation is highly recommended.

PropertyValueReference/Note
Chemical Identity
Common NameThis compound, Cationic Yellow X-5GL[3]
CAS Number83949-75-1[1]
Molecular FormulaC₂₀H₂₅N₃O₄S[5][6]
Molecular Weight403.5 g/mol [5][6]
Photophysical Properties (Estimated)
Excitation Maximum (λex)~420 - 450 nmEstimated
Emission Maximum (λem)~520 - 560 nmEstimated
Stokes Shift~100 - 110 nmEstimated
Solubility
WaterSoluble[3][4]
MethanolSoluble[7]
Safety and Handling
AppearanceYellow powder[3][8]
HandlingWear appropriate personal protective equipment (PPE), including gloves and safety glasses.General laboratory practice

Experimental Protocols

The following protocols are suggested starting points for using this compound to stain nucleic acids in fixed cells. Optimization of dye concentration, incubation time, and buffer conditions will be necessary for different cell types and experimental setups.

Protocol 1: Preparation of this compound Stock Solution
  • Reagents and Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO) or nuclease-free water

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 4.04 mg of this compound (MW: 403.5 g/mol ) in 1 mL of high-quality DMSO.

    • Alternatively, for a water-based stock solution, dissolve the powder in nuclease-free water. Sonication may be required to fully dissolve the dye.

    • Vortex thoroughly until the dye is completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light.

Protocol 2: Staining of Nucleic Acids in Fixed Adherent Cells
  • Reagents and Materials:

    • Adherent cells cultured on glass coverslips or in imaging plates

    • Phosphate-buffered saline (PBS), pH 7.4

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

    • This compound stock solution (10 mM)

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Cell Fixation: a. Wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.

    • Permeabilization: a. Incubate the fixed cells with Permeabilization Buffer (0.1% Triton X-100 in PBS) for 10 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.

    • Staining: a. Prepare a working solution of this compound by diluting the 10 mM stock solution in PBS. A starting concentration range of 1-10 µM is recommended. b. Incubate the permeabilized cells with the this compound working solution for 15-30 minutes at room temperature, protected from light. c. Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

    • Mounting and Imaging: a. Mount the coverslips onto glass slides using an appropriate mounting medium. b. Image the stained cells using a fluorescence microscope with filter sets appropriate for the estimated excitation and emission spectra (e.g., a DAPI or GFP filter set may be a reasonable starting point for initial tests).

Mandatory Visualization

Experimental Workflow for Staining Fixed Cells

experimental_workflow cluster_preparation Cell Preparation cluster_staining Staining Protocol cluster_imaging Analysis cell_culture Culture Adherent Cells fixation Fixation (4% PFA) cell_culture->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization prepare_dye Prepare this compound Working Solution staining Incubate with this compound permeabilization->staining prepare_dye->staining wash Wash to Remove Unbound Dye staining->wash mounting Mount Coverslip wash->mounting imaging Fluorescence Microscopy mounting->imaging data_analysis Image and Data Analysis imaging->data_analysis

Caption: Workflow for staining nucleic acids in fixed cells.

Putative Mechanism of Action

mechanism_of_action cluster_dye This compound cluster_nucleic_acid Nucleic Acid cluster_result Result BY51 This compound Cationic Dye (+) nucleic_acid Nucleic Acid (DNA/RNA) Phosphate Backbone (-) BY51->nucleic_acid Electrostatic Interaction fluorescence Fluorescence Signal nucleic_acid->fluorescence Binding-induced Fluorescence

Caption: Proposed interaction of this compound with nucleic acids.

References

Application Notes and Protocols for the Quantification of Basic Yellow 51 Concentration in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 51, also known as C.I. 480538, is a cationic synthetic dye with the molecular formula C₂₀H₂₅N₃O₄S and a molecular weight of 403.5 g/mol .[1][2] It is utilized in various industrial applications, including the dyeing of textiles. Due to its potential environmental and health impacts, accurate quantification of this compound in solutions is crucial for quality control, environmental monitoring, and research purposes. This document provides detailed application notes and protocols for the quantification of this compound using UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Method 1: UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a rapid and cost-effective method for determining the concentration of colored compounds in a solution. This compound exhibits strong absorbance in the visible region, making it well-suited for this technique. The concentration is determined by measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax) and relating it to a standard curve of known concentrations.

Quantitative Data Summary
ParameterValueReference
Wavelength of Maximum Absorbance (λmax) ~425 nm[3]
Recommended Solvent Deionized Water[4]
Linear Range Method dependent, requires validation.
Limit of Detection (LOD) Method dependent, requires validation.
Limit of Quantification (LOQ) Method dependent, requires validation.
Experimental Protocol

1. Materials and Equipment:

  • This compound standard

  • Deionized water (or other appropriate transparent solvent)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • UV-Visible Spectrophotometer

  • Cuvettes (1 cm path length)

2. Preparation of Stock and Standard Solutions:

  • Stock Solution (e.g., 100 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in a 100 mL volumetric flask with deionized water. Ensure the dye is completely dissolved. This stock solution should be stored in a dark, cool place.

  • Working Standards: Prepare a series of working standards by diluting the stock solution. For example, to prepare 1, 2, 5, 10, and 15 mg/L standards, pipette 0.1, 0.2, 0.5, 1.0, and 1.5 mL of the 100 mg/L stock solution into separate 10 mL volumetric flasks and dilute to the mark with deionized water.

3. Measurement Procedure:

  • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Set the wavelength to the λmax of this compound (~425 nm).

  • Use deionized water as a blank to zero the instrument.

  • Measure the absorbance of each working standard and the unknown sample solution. Ensure that the absorbance readings fall within the linear range of the instrument (typically below 2.0). If a sample is too concentrated, dilute it accordingly.

4. Data Analysis:

  • Create a calibration curve by plotting the absorbance of the working standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The R² value should be close to 1 (ideally >0.995) for a good linear fit.

  • Determine the concentration of the unknown sample by substituting its absorbance value into the linear regression equation and solving for x.

Experimental Workflow Diagram

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Stock Solution B Prepare Working Standards A->B E Measure Absorbance of Standards & Sample B->E C Set Spectrophotometer to λmax (~425 nm) D Blank with Solvent C->D D->E F Create Calibration Curve G Perform Linear Regression F->G H Calculate Unknown Concentration G->H

Caption: UV-Visible Spectrophotometry Workflow

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a more selective and sensitive technique for the quantification of this compound, especially in complex matrices where other compounds may interfere with spectrophotometric measurements. This method separates this compound from other components in the sample before detection and quantification.

Quantitative Data Summary
ParameterRecommended Starting ConditionsReference
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[5][6]
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)[3][5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)[3][5]
Flow Rate 1.0 mL/minGeneral Practice
Injection Volume 10-20 µLGeneral Practice
Detection UV-Vis Detector at ~425 nm[3]
Linearity, LOD, LOQ Method dependent, requires validation.
Experimental Protocol

1. Materials and Equipment:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid or Trifluoroacetic acid

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase and Solutions:

  • Mobile Phase: Prepare mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). Degas the mobile phases before use.

  • Stock and Standard Solutions: Prepare stock and working standard solutions of this compound in the mobile phase A or a mixture of A and B, similar to the UV-Vis method. Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions (Starting Point):

  • Gradient Elution: A gradient elution is recommended to ensure good separation. A starting point could be:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B (re-equilibration)

  • Column Temperature: 30 °C

  • Detector Wavelength: ~425 nm

4. Measurement and Data Analysis:

  • Inject the standards and the sample solution into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time from the standard injections.

  • Create a calibration curve by plotting the peak area of the standards against their concentrations.

  • Perform a linear regression to obtain the equation of the line.

  • Calculate the concentration of this compound in the unknown sample using its peak area and the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Mobile Phase B Prepare Stock & Standard Solutions A->B C Filter Solutions B->C E Inject Standards & Sample C->E D Set Chromatographic Conditions D->E F Acquire Chromatograms E->F G Identify Peak & Integrate Area F->G H Create Calibration Curve G->H I Calculate Unknown Concentration H->I

Caption: High-Performance Liquid Chromatography Workflow

Method 3: Fluorescence Spectroscopy

Currently, there is insufficient information in the scientific literature to provide a validated protocol for the quantitative analysis of this compound using fluorescence spectroscopy. While some dyes exhibit fluorescence that can be used for quantification, the specific excitation and emission wavelengths, as well as the quantum yield for this compound, are not well-documented. Further research would be required to develop and validate a method using this technique.

Concluding Remarks

The choice between UV-Visible spectrophotometry and HPLC for the quantification of this compound will depend on the specific requirements of the analysis. UV-Vis spectrophotometry is a simpler and faster method suitable for relatively pure samples. HPLC offers higher selectivity and sensitivity, making it the preferred method for complex matrices or when low concentrations need to be determined. For both methods, it is essential to perform a proper method validation, including determining the linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), to ensure reliable and accurate results. The protocols provided here serve as a starting point and may require optimization for specific sample types and instrumentation.

References

Application Notes and Protocols for Incorporating Basic Yellow 51 into Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the successful incorporation of Basic Yellow 51, a cationic dye, into various polymer matrices. The information is intended to assist researchers in fabricating colored polymer systems for a range of applications, including but not limited to, coated medical devices, drug delivery systems, and materials for optical technologies.

Introduction to this compound

This compound (also known as C.I. 48055) is a cationic dye belonging to the methine class. Its vibrant yellow color and positive charge make it suitable for dyeing materials with anionic surfaces, such as acrylic fibers. However, its incorporation into bulk polymer matrices requires careful consideration of compatibility, processing methods, and potential challenges like aggregation and leaching.

Chemical Structure of this compound:

  • CAS Number: 83949-75-1

  • Molecular Formula: C₂₀H₂₅N₃O₄S

  • Appearance: Yellow powder

  • Solubility: Soluble in water and some organic solvents.

Incorporation Methodologies

The choice of incorporation method depends on the thermal stability of the dye and the polymer, the desired final form of the product (e.g., film, bulk object), and the required level of dye dispersion. Two primary methods are detailed below: solution casting and melt extrusion.

Solution Casting

Solution casting is a versatile method for preparing thin polymer films with a uniform distribution of the dye. It is particularly suitable for polymers that are soluble in common solvents and for dyes that may be sensitive to high temperatures.

General Protocol for Solution Casting of this compound in Polymethyl Methacrylate (PMMA):

  • Materials and Equipment:

    • This compound dye

    • Polymethyl Methacrylate (PMMA)

    • Suitable solvent (e.g., N,N-Dimethylformamide (DMF), Chloroform, or a co-solvent system)

    • Glass petri dish or other flat casting surface

    • Magnetic stirrer and stir bar

    • Volumetric flasks and pipettes

    • Leveling table

    • Drying oven (vacuum or convection)

  • Procedure:

    • Prepare a stock solution of this compound: Dissolve a precise amount of this compound in the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL). Use sonication if necessary to ensure complete dissolution.

    • Prepare the polymer solution: Dissolve a known weight of PMMA in the solvent to achieve the desired polymer concentration (e.g., 10% w/v). Stir the solution until the polymer is completely dissolved. This may take several hours.

    • Doping the polymer solution: Add a calculated volume of the this compound stock solution to the polymer solution to achieve the target dye concentration (e.g., 0.1% wt dye/wt polymer). Stir the mixture thoroughly to ensure homogeneous distribution of the dye.

    • Casting the film: Place the casting surface on a leveling table. Pour the dye-doped polymer solution onto the surface, ensuring an even spread. The volume of the solution will determine the final thickness of the film.

    • Solvent evaporation: Cover the casting surface with a perforated lid to allow for slow and controlled solvent evaporation. This helps to prevent the formation of defects in the film. The evaporation can be carried out at room temperature or in a drying oven at a slightly elevated temperature (e.g., 40-60°C), well below the boiling point of the solvent.

    • Final drying: Once the film appears dry, transfer it to a vacuum oven for complete removal of residual solvent. Dry at a temperature below the glass transition temperature (Tg) of PMMA (approx. 105°C) for several hours or overnight.

    • Film removal: Carefully peel the dried film from the casting surface.

Optimization of Solution Casting Parameters:

ParameterRecommendationRationale
Solvent Choice Select a solvent that dissolves both the polymer and this compound. A co-solvent system may be necessary to improve solubility and film quality.Ensures a homogeneous solution and prevents dye precipitation during casting.
Dye Concentration Start with low concentrations (0.01-1.0% w/w) and gradually increase.High concentrations can lead to aggregation, affecting optical and mechanical properties.
Evaporation Rate Slow and controlled evaporation is crucial.Rapid evaporation can cause surface defects, "skinning," and uneven dye distribution.
Drying Temperature Keep the drying temperature below the solvent's boiling point and the polymer's Tg.Prevents bubble formation and polymer degradation.

Logical Workflow for Solution Casting:

SolutionCastingWorkflow A Prepare this compound Stock Solution C Mix Dye and Polymer Solutions A->C B Prepare Polymer Solution B->C D Cast the Homogeneous Solution C->D E Controlled Solvent Evaporation D->E F Final Drying in Vacuum Oven E->F G Characterize the Dyed Polymer Film F->G

Caption: Workflow for incorporating this compound into a polymer matrix via solution casting.

Melt Extrusion

Melt extrusion is a scalable, solvent-free method suitable for thermoplastic polymers. This process involves mixing the dye with the polymer in its molten state. The thermal stability of this compound is a critical factor for this method.

General Protocol for Melt Extrusion of this compound with Polyethylene:

  • Materials and Equipment:

    • This compound dye

    • Polyethylene (PE) pellets (e.g., LDPE, HDPE)

    • Twin-screw extruder with multiple heating zones

    • Gravimetric or volumetric feeder

    • Strand die and pelletizer or film casting die

    • Cooling bath

  • Procedure:

    • Pre-blending: Dry blend the PE pellets with the this compound powder at the desired concentration. The use of a masterbatch (a concentrated mixture of the dye in the same polymer) is highly recommended for achieving uniform color distribution.

    • Extruder setup: Set the temperature profile of the extruder zones. The temperature should be high enough to melt the polymer but low enough to prevent thermal degradation of the dye. A typical profile for LDPE might range from 160°C to 200°C.

    • Extrusion: Feed the pre-blended material or the polymer pellets and masterbatch separately into the extruder hopper. The rotating screws will convey, melt, mix, and pressurize the material.

    • Homogenization: The mixing elements of the twin screws will disperse the dye throughout the molten polymer.

    • Extrudate formation: The molten, colored polymer is forced through a die to form a continuous profile (e.g., strands for pelletizing or a flat film).

    • Cooling and Solidification: The extrudate is cooled rapidly in a water bath to solidify.

    • Pelletizing/Winding: The solidified strands are cut into pellets, or the film is wound onto a roll.

Optimization of Melt Extrusion Parameters:

ParameterRecommendationRationale
Temperature Profile Keep temperatures as low as possible while ensuring complete melting and mixing. Conduct a thermogravimetric analysis (TGA) of this compound to determine its degradation temperature.Minimizes thermal degradation of the dye and polymer, preventing color changes and loss of properties.
Screw Speed Optimize screw speed to balance mixing efficiency and residence time.Higher speeds can improve mixing but also increase shear heating and may reduce residence time for complete melting.
Feed Rate Maintain a consistent feed rate to ensure uniform dye concentration.Fluctuations in feed rate can lead to variations in color and properties of the final product.
Masterbatch Use Highly recommended for achieving good dispersion, especially at low dye concentrations.Improves handling of the dye powder and promotes more uniform distribution in the final product.

Logical Workflow for Melt Extrusion:

MeltExtrusionWorkflow A Pre-blend Polymer and this compound (or Masterbatch) C Feed Material into Extruder A->C B Set Extruder Temperature Profile and Screw Speed B->C D Melting and Mixing in Extruder Barrel C->D E Extrude through Die D->E F Cooling and Solidification E->F G Pelletize or Wind the Final Product F->G H Characterize the Dyed Polymer G->H

Caption: Workflow for incorporating this compound into a thermoplastic polymer via melt extrusion.

Characterization of Dye-Doped Polymers

After incorporation, it is essential to characterize the resulting material to assess the success of the process and the properties of the final product.

Characterization TechniquePurposeExpected Outcome
UV-Vis Spectroscopy To confirm the presence of the dye and assess its aggregation state.An absorption peak corresponding to this compound. Changes in peak shape or position may indicate aggregation.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify any chemical interactions between the dye and the polymer matrix.The spectrum should show characteristic peaks of both the polymer and the dye. The absence of new peaks or significant shifts indicates a physical dispersion.
Scanning Electron Microscopy (SEM) To visualize the dispersion of the dye particles within the polymer matrix.A uniform surface morphology indicates good dispersion. Agglomerates may be visible as distinct particles.
Differential Scanning Calorimetry (DSC) To determine the effect of the dye on the thermal properties of the polymer, such as Tg and melting temperature (Tm).The addition of a dye can sometimes act as a plasticizer, lowering the Tg.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the dye-doped polymer.The degradation temperature of the doped polymer can be compared to that of the pure polymer and dye.
Leaching Test To quantify the amount of dye that migrates out of the polymer matrix when exposed to a solvent.Low or no detectable dye in the leachate indicates good dye retention.

Experimental Protocols for Key Characterization

Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • For films prepared by solution casting, mount a piece of the film in the spectrophotometer's sample holder.

    • For materials from melt extrusion, a thin, transparent section can be prepared by compression molding.

  • Measurement:

    • Obtain a baseline spectrum using an undoped polymer film as a reference.

    • Scan the dye-doped sample over a wavelength range that includes the known absorption maximum of this compound (typically in the visible region, around 400-500 nm).

  • Analysis:

    • Identify the absorption peak corresponding to this compound.

    • Observe the shape of the peak. A broad or shifted peak compared to the dye in solution may suggest aggregation.

Protocol for Leaching Test (Immersion Method)
  • Sample Preparation:

    • Cut a known weight and surface area of the dye-doped polymer.

  • Immersion:

    • Place the sample in a sealed container with a known volume of a relevant solvent (e.g., phosphate-buffered saline for biomedical applications, or water).

  • Incubation:

    • Incubate the container at a specific temperature (e.g., 37°C for physiological conditions) for a defined period (e.g., 24 hours, 7 days).

  • Analysis of Leachate:

    • At specified time points, take an aliquot of the solvent.

    • Analyze the concentration of this compound in the aliquot using UV-Vis spectroscopy by comparing the absorbance to a standard curve of the dye in the same solvent.

  • Data Reporting:

    • Express the amount of leached dye as a percentage of the initial dye content in the polymer sample.

Challenges and Troubleshooting

Challenge 1: Dye Aggregation

  • Problem: Cationic dyes have a tendency to form aggregates in polymer matrices, which can lead to non-uniform color, reduced color strength, and altered mechanical properties.[1]

  • Mitigation Strategies:

    • Use the lowest effective dye concentration.

    • Ensure thorough mixing during processing (e.g., high shear mixing, longer mixing times).

    • Incorporate surfactants or dispersing agents that are compatible with the polymer system.

    • For non-polar polymers, consider surface modification of the dye or the use of a compatibilizer to improve interactions.

Challenge 2: Poor Compatibility with Non-Polar Polymers

  • Problem: this compound is a polar, cationic molecule, which can lead to poor compatibility and dispersion in non-polar polymers like polyethylene.

  • Mitigation Strategies:

    • Use of a compatibilizer that has both polar and non-polar segments.

    • Consider covalent attachment of a modified version of the dye to the polymer backbone, if feasible.[2]

Challenge 3: Dye Leaching

  • Problem: The physical dispersion of a dye in a polymer matrix can lead to its migration and leaching out of the material over time, especially when in contact with a solvent.

  • Mitigation Strategies:

    • Improve the compatibility between the dye and the polymer to enhance physical entrapment.

    • Increase the molecular weight of the dye through chemical modification to reduce its mobility.

    • Consider covalent bonding of the dye to the polymer matrix for permanent incorporation.[2]

Challenge 4: Thermal Degradation during Melt Processing

  • Problem: High processing temperatures during melt extrusion can cause the chemical structure of this compound to break down, resulting in a loss of color and potentially the formation of harmful byproducts.

  • Mitigation Strategies:

    • Determine the thermal stability of this compound using TGA before processing.

    • Optimize the extruder's temperature profile to be as low as possible while still achieving proper melting and mixing.

    • Minimize the residence time of the material in the extruder.

By following these protocols and considering the potential challenges, researchers can successfully incorporate this compound into a variety of polymer matrices for their specific applications. It is recommended to perform small-scale trials to optimize the process parameters for each specific polymer-dye system.

References

Feasibility of Basic Yellow 51 as a Biological Tracer Remains Undetermined by Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches of available scientific databases and chemical supplier information have yielded no evidence to support the use of Basic Yellow 51 as a tracer in biological systems. Primarily utilized in the textile and paper industries, this synthetic dye's biological and fluorescent properties remain largely uncharacterized in the context of scientific research.

This compound, a cationic dye also known as C.I. 480538, is mainly employed for dyeing and printing on acrylic fibers and their blends.[1][2] It is also used for coloring modified polyester and paper.[1] The dye is a yellow powder soluble in water and its chemical structure contains quaternary ammonium groups, which contribute to its cationic nature.[1][3] This property allows it to bind effectively to negatively charged substrates like textile fibers.[3]

While some sources mention its use in "biological staining," these references are general and lack specific protocols or applications.[3][4] The mechanism described is a selective binding to specific cellular components for visualization under a microscope, a general principle for many histological stains.[4] However, there are no detailed studies, application notes, or established protocols that describe its use as a fluorescent tracer for dynamic processes in living biological systems.

The potential for a substance to be used as a biological tracer hinges on several key characteristics, including high fluorescence quantum yield, low cytotoxicity, and well-defined excitation and emission spectra. Information on these critical parameters for this compound is not available in the public domain. While a related compound, Basic Yellow 40, is used as a fluorescent dye in forensic science to enhance latent fingerprints, its properties and applications are distinct and not transferable to biological tracing.[5]

Furthermore, concerns regarding the potential environmental toxicity of synthetic dyes like this compound have been noted.[3] Studies on other "basic" dyes, such as Basic Red 51, have investigated their ecotoxicological effects, indicating that such compounds can be toxic to aquatic organisms.[6] The lack of safety and toxicity data for this compound in biological systems is a significant barrier to its consideration for any in vitro or in vivo applications.

References

Application Notes and Protocols for Amyloid Fibril Detection Using Basic Orange 21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The misfolding and aggregation of proteins into amyloid fibrils are central to the pathology of numerous neurodegenerative and systemic diseases, including Alzheimer's disease, Parkinson's disease, and type II diabetes. The detection and characterization of these amyloid aggregates are crucial for diagnostics, monitoring disease progression, and the development of therapeutic interventions. While Thioflavin T (ThT) has traditionally been the gold-standard fluorescent probe for detecting amyloid fibrils, it possesses limitations, including an inability to robustly detect early-stage oligomeric species, which are considered highly cytotoxic.

This document provides detailed application notes and protocols for the use of Basic Orange 21 (BO21), a versatile fluorescent probe that serves as a dual-function tool for both the detection and inhibition of amyloid fibril formation. BO21 demonstrates superior sensitivity and binding affinity for both oligomeric and fibrillar amyloid species compared to ThT, exhibiting a significant fluorescence enhancement upon binding.[1][2] These characteristics make BO21 a valuable tool for researchers in the field of protein misfolding diseases.

Quantitative Data Summary

Basic Orange 21 (BO21) exhibits enhanced performance in detecting various amyloid species compared to the conventional dye, Thioflavin T (ThT). The following table summarizes the key quantitative data for BO21 in comparison to ThT for different amyloid peptides.

ParameterBasic Orange 21 (BO21)Thioflavin T (ThT)Amyloid SpeciesReference
Fluorescence Enhancement (Fold Increase) 18–39 fold-Oligomeric and fibrillar amyloids[1][2]
Fluorescence Intensity vs. ThT 231% higher100%Aβ fibrils[3]
219% higher100%hIAPP fibrils[3]
366% higher100%hCT fibrils[3]
Excitation Wavelength (λex) 470 nm450 nmAβ, hIAPP, hCT fibrils[3]
Emission Wavelength (λem) ~540 nm (monomers), higher for aggregates485 nmAβ, hIAPP, hCT[3]
Competitive Binding (Reduction in ThT signal) 18.6%-Aβ fibrils[3]
41.5%-hIAPP fibrils[3]
34.5%-hCT fibrils[3]

Experimental Protocols

Protocol 1: In Situ Monitoring of Amyloid Fibril Aggregation

This protocol describes a real-time assay to monitor the kinetics of amyloid fibril formation using Basic Orange 21.

Materials:

  • Basic Orange 21 (BO21) stock solution (e.g., 1 mM in DMSO)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water) for comparison

  • Amyloid peptide of interest (e.g., Aβ, hIAPP, α-synuclein) monomeric solution

  • Appropriate buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Black 96-well microplate with a clear bottom

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare the reaction mixtures in the wells of the 96-well plate. For each sample, combine the amyloid peptide solution (final concentration typically 10-50 µM) and BO21 (final concentration typically 1-20 µM) in the appropriate buffer.

  • Include control wells:

    • Amyloid peptide only (no dye)

    • BO21 only (no peptide)

    • Buffer only

  • If comparing with ThT, prepare parallel samples with ThT (final concentration typically 20 µM).[4]

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C in the plate reader. For some proteins, continuous shaking may be required to promote aggregation.

  • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 24-48 hours).

    • For BO21, use an excitation wavelength of approximately 470 nm and an emission wavelength of approximately 540-600 nm.[3]

    • For ThT, use an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.[3][4]

  • Plot the fluorescence intensity against time to generate aggregation kinetic curves.

Protocol 2: Determination of Detection Limits for Amyloid Fibrils

This protocol outlines the procedure to determine the limit of detection (LOD) of BO21 for pre-formed amyloid fibrils.

Materials:

  • Basic Orange 21 (BO21) stock solution

  • Pre-formed amyloid fibril solution of known concentration

  • Buffer

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the pre-formed amyloid fibril solution in buffer (e.g., 0-40 µM).

  • Add a fixed concentration of BO21 (e.g., 1 µM) to each dilution.[3]

  • Incubate for a short period to allow for binding.

  • Measure the fluorescence intensity using an excitation wavelength of 470 nm and recording the emission spectrum (e.g., 500-700 nm).

  • The detection limit can be estimated using the 3δ/k method, where δ is the standard deviation of the blank and k is the slope of the linear portion of the fluorescence intensity versus concentration curve.[3]

Protocol 3: Competitive Binding Assay with Thioflavin T

This assay helps to assess the binding affinity of BO21 relative to ThT for amyloid fibrils.

Materials:

  • Basic Orange 21 (BO21) stock solution

  • Thioflavin T (ThT) stock solution

  • Pre-formed amyloid fibril solution (e.g., 20 µM)

  • Buffer

  • Microplate reader

Procedure:

  • Prepare solutions of pre-formed amyloid fibrils (e.g., 20 µM).

  • To test BO21 competition with ThT:

    • Add ThT (e.g., 1 µM) to the fibril solution and measure the fluorescence at λex = 450 nm and λem = 485 nm.

    • To this solution, add BO21 (e.g., 1 µM) and re-measure the fluorescence at the same ThT wavelengths. A decrease in ThT fluorescence indicates that BO21 has displaced ThT from the binding sites.[3]

  • To test ThT competition with BO21:

    • Add BO21 (e.g., 1 µM) to the fibril solution and measure the fluorescence at λex = 470 nm and λem around 565 nm.

    • To this solution, add ThT (e.g., 1 µM) and re-measure the fluorescence at the BO21 wavelengths.[3]

  • Analyze the changes in fluorescence intensity to determine the competitive binding behavior.

Visualizations

Experimental Workflow for Amyloid Aggregation Monitoring

G cluster_prep Sample Preparation cluster_incubation Incubation & Monitoring cluster_analysis Data Analysis A Monomeric Amyloid Peptide D Mix in 96-well Plate A->D B Basic Orange 21 Solution B->D C Buffer C->D E Incubate at 37°C with shaking D->E F Fluorescence Measurement (λex=470nm, λem=540-600nm) E->F Repeated measurements G Plot Fluorescence vs. Time F->G H Generate Aggregation Kinetics Curve G->H

Caption: Workflow for monitoring amyloid fibril aggregation using Basic Orange 21.

Logical Relationship of BO21's Dual Function

G cluster_bo21 Basic Orange 21 (BO21) BO21 BO21 Monomers Monomers BO21->Monomers Prevents aggregation Oligomers Oligomers BO21->Oligomers Binds Fibrils Fibrils BO21->Fibrils Binds BO21->Fibrils Promotes disaggregation Monomers->Oligomers Inhibition Inhibition of Aggregation Oligomers->Fibrils Detection Fluorescence Enhancement (Detection) Oligomers->Detection Fibrils->Detection Disaggregation Disaggregation of Fibrils

Caption: Dual-function mechanism of Basic Orange 21 as an amyloid probe and inhibitor.

References

Application Notes and Protocols: Staining Bacteria with Basic Yellow 51

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 51, also known as C.I. 480538, is a cationic dye traditionally used in the textile industry.[1][2] Its positive charge allows it to readily bind to negatively charged components of the bacterial cell wall, such as peptidoglycan and teichoic acids, making it a potential candidate for simple staining in microbiology.[3] This document provides detailed protocols for the use of this compound as a fluorescent stain for bacteria, though it must be noted that its specific application in fluorescence microscopy is not yet widely documented. The provided spectral data are estimations based on similar yellow dyes and require experimental validation.

Principle of Staining

Bacterial cell surfaces typically carry a net negative charge at neutral pH. Basic dyes, like this compound, are cationic (positively charged). The electrostatic attraction between the positively charged dye molecules and the negatively charged bacterial cells results in the staining of the bacteria. This simple staining procedure allows for the visualization of bacterial morphology, size, and arrangement.

Product Information

PropertyValue
Chemical Name This compound
C.I. Name C.I. 480538
CAS Number 83949-75-1
Molecular Formula C₂₀H₂₅N₃O₄S
Molecular Weight 403.5 g/mol
Appearance Yellow Powder
Solubility Water

Mandatory Visualization: Staining Workflow

G cluster_prep Preparation cluster_staining Staining Procedure cluster_visualization Visualization start Start prep_culture Prepare Bacterial Culture start->prep_culture prep_slide Prepare Microscope Slide start->prep_slide prep_stain Prepare this compound Staining Solution start->prep_stain smear Create Bacterial Smear prep_culture->smear prep_slide->smear stain Flood with This compound prep_stain->stain air_dry Air Dry smear->air_dry heat_fix Heat Fix air_dry->heat_fix heat_fix->stain incubate Incubate stain->incubate rinse Rinse with Water incubate->rinse blot_dry Blot Dry rinse->blot_dry microscopy Fluorescence Microscopy blot_dry->microscopy end End microscopy->end

Caption: Experimental workflow for staining bacteria with this compound.

Protocols

Protocol 1: Simple Staining of Bacteria for Bright-Field Microscopy

This protocol outlines the basic procedure for staining bacteria with this compound for visualization under a bright-field microscope.

Materials:

  • Bacterial culture (liquid or solid)

  • This compound powder

  • Distilled water

  • Microscope slides

  • Inoculating loop or pipette

  • Bunsen burner or heat block

  • Staining rack

  • Wash bottle with distilled water

  • Bibulous paper

  • Microscope with a bright-field objective

Procedure:

  • Prepare Staining Solution: Prepare a 1% (w/v) stock solution of this compound in distilled water. For a working solution, dilute the stock solution to 0.1% (w/v) with distilled water. Filter the solution through a 0.22 µm filter to remove any undissolved particles.

  • Prepare Bacterial Smear:

    • From liquid culture: Place a loopful of the bacterial suspension onto a clean microscope slide and spread it into a thin film.

    • From solid culture: Place a small drop of distilled water on a clean microscope slide. Aseptically transfer a small amount of bacterial colony to the drop of water and emulsify to create a thin suspension.

  • Air Dry: Allow the smear to air dry completely at room temperature.

  • Heat Fix: Pass the slide, smear-side up, through the flame of a Bunsen burner 2-3 times. The slide should be warm to the touch but not hot. Alternatively, place the slide on a heat block at 60°C for 2-5 minutes. Heat fixing adheres the bacteria to the slide.

  • Staining: Place the heat-fixed slide on a staining rack and flood the smear with the 0.1% this compound working solution.

  • Incubation: Let the stain sit for 60-90 seconds. The optimal time may vary depending on the bacterial species.

  • Rinsing: Gently rinse the slide with a slow stream of distilled water from a wash bottle to remove excess stain.

  • Drying: Blot the slide dry using bibulous paper. Do not wipe the smear.

  • Microscopy: The slide is now ready for observation under a bright-field microscope.

Protocol 2: Fluorescent Staining of Bacteria (Hypothetical)

This protocol is a proposed method for using this compound as a fluorescent stain. The spectral properties are estimates and require experimental determination.

Materials:

  • Same as Protocol 1

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or FITC/GFP cube, to be tested)

Procedure:

  • Prepare Staining Solution and Bacterial Smear: Follow steps 1-4 from Protocol 1. A lower concentration of the staining solution (e.g., 0.01% - 0.05% w/v) may be optimal for fluorescence microscopy to reduce background signal.

  • Staining: Flood the heat-fixed smear with the diluted this compound solution.

  • Incubation: Incubate for 1-5 minutes. Shorter incubation times are often preferred for fluorescent staining.

  • Rinsing and Drying: Follow steps 7 and 8 from Protocol 1.

  • Microscopy: Mount the slide on a fluorescence microscope.

Proposed Microscope Settings (to be validated):

ParameterEstimated Value
Excitation Maximum ~420 - 440 nm
Emission Maximum ~480 - 520 nm
Recommended Filter Set DAPI or a custom set for these wavelengths

Data Presentation

Table 1: Staining Characteristics of this compound

ParameterBright-Field MicroscopyFluorescence Microscopy (Hypothetical)
Stain Concentration 0.1% (w/v)0.01% - 0.05% (w/v)
Incubation Time 60-90 seconds1-5 minutes
Expected Observation Yellow-stained bacteria against a bright backgroundFluorescent bacteria against a dark background

Mandatory Visualization: Principle of Cationic Dye Staining

G cluster_bacterium Bacterial Cell cluster_dye This compound bacterium Negatively Charged Cell Wall (Peptidoglycan, Teichoic Acids) result Stained Bacterium dye Positively Charged Cationic Dye Molecule interaction Electrostatic Attraction dye->interaction interaction->bacterium

References

Application of Basic Yellow 51 in textile and material science research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Basic Yellow 51

Affiliation: Google Research

Abstract

This compound, a cationic azomethine dye, finds its primary application in the coloration of acrylic textiles due to its vibrant, greenish-yellow hue and good fastness properties. Its utility extends to other substrates such as paper, leather, and certain plastics. In the realm of material science, this compound is notably employed as a fluorescent stain for the enhancement of cyanoacrylate-developed latent fingerprints in forensic investigations. This document provides detailed application notes and experimental protocols for the use of this compound in textile dyeing and forensic science. Despite a thorough review of the literature, no significant applications in drug development or related signaling pathways have been identified.

Textile Applications: Dyeing of Acrylic Fibers

This compound is extensively used for dyeing and printing on acrylic fibers and their blends, valued for its bright shade and good light and wet fastness properties.[1][2][3] The dyeing process is typically carried out in a slightly acidic medium to optimize dye uptake and levelness.[1]

Physicochemical Properties of this compound
PropertyValueReference
C.I. NameThis compound[2]
CAS Number83949-75-1[4]
Molecular FormulaC₂₀H₂₅N₃O₄S[2]
Molecular Weight403.5 g/mol [2]
AppearanceYellow Powder[5]
SolubilitySoluble in water[1]
Fastness Properties on Acrylic Fibers

The fastness of textiles to various agents is a critical measure of quality. Standardized test methods from the American Association of Textile Chemists and Colorists (AATCC) are used for evaluation.

Fastness PropertyAATCC Test MethodRating (1-5)Reference
Light FastnessAATCC 16.35[1][3]
Perspiration Fastness (Fading)AATCC 155[1][3]
Perspiration Fastness (Staining)AATCC 155[1][3]
Soaping (Fading)AATCC 614[3]
Soaping (Staining)AATCC 615[3]

Note: Fastness is rated on a scale of 1 to 5, where 5 indicates excellent fastness and 1 indicates poor fastness.

Experimental Protocol: Exhaust Dyeing of Acrylic Fabric

This protocol describes a general procedure for the exhaust dyeing of acrylic fabric with this compound in a laboratory setting.

1.3.1. Materials and Reagents:

  • Acrylic fabric

  • This compound dye

  • Acetic acid (CH₃COOH)

  • Sodium acetate (CH₃COONa)

  • Glauber's salt (Na₂SO₄) (optional, as a retarder)

  • Non-ionic wetting agent

  • Distilled water

1.3.2. Equipment:

  • Laboratory dyeing machine (e.g., Launder-Ometer)[6][7]

  • Beakers and graduated cylinders

  • pH meter

  • Heating and stirring apparatus

  • Analytical balance

1.3.3. Dye Bath Preparation and Dyeing Procedure:

  • Scouring of Fabric: Before dyeing, the acrylic fabric should be scoured to remove any impurities. This can be done by treating the fabric in a bath containing 1 g/L of a non-ionic wetting agent at 60-70°C for 20-30 minutes. Rinse the fabric thoroughly with water.

  • Dye Stock Solution: Prepare a 1% stock solution of this compound by dissolving 1 g of dye powder in 100 mL of distilled water with the addition of a small amount of acetic acid to aid dissolution.

  • Dye Bath Calculation:

    • Liquor Ratio (LR): The ratio of the volume of the dye bath to the weight of the fabric. A typical laboratory liquor ratio is 1:20 to 1:40.[8][9][10] For this protocol, a 1:30 liquor ratio will be used.

    • Dye Concentration: Calculated as a percentage of the weight of the fabric (% owf). For a medium shade, a 1% owf can be used.

    • Auxiliaries:

      • Acetic Acid: To maintain the pH of the dye bath between 4.0 and 5.5.

      • Sodium Acetate: As a buffering agent to stabilize the pH.

      • Glauber's Salt: Can be used as a retarding agent to promote level dyeing, particularly for pale shades.

    Example Calculation for a 5g fabric sample at 1% owf and 1:30 LR:

    • Weight of fabric (W): 5 g

    • Liquor Ratio (LR): 1:30

    • Total volume of dye bath (V): 5 g * 30 mL/g = 150 mL

    • Amount of dye (1% owf): 5 g * 0.01 = 0.05 g

    • Volume of 1% dye stock solution: (0.05 g / 1 g) * 100 mL = 5 mL

    • Acetic Acid (e.g., 1% owf): 0.05 g

    • Sodium Acetate (e.g., 1% owf): 0.05 g

  • Dyeing Process:

    • Set the dye bath with the calculated amount of water, acetic acid, and sodium acetate.

    • Introduce the scoured acrylic fabric into the bath.

    • Raise the temperature to 60°C and add the dissolved dye solution.

    • Gradually raise the temperature to 95-100°C over 30-45 minutes.

    • Hold the temperature at 95-100°C for 45-60 minutes, ensuring continuous agitation.

    • Cool the dye bath down to 60°C.

    • Rinse the dyed fabric with warm and then cold water.

    • Perform a soaping treatment to remove any unfixed dye. This can be done with 1 g/L of a non-ionic detergent at 60-70°C for 15 minutes.

    • Rinse thoroughly and air dry.

1.3.4. Workflow for Acrylic Dyeing:

DyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Scouring Scour Acrylic Fabric PrepareDyeBath Prepare Dye Bath (Water, Acetic Acid, Sodium Acetate) Scouring->PrepareDyeBath IntroduceFabric Introduce Fabric to Bath PrepareDyeBath->IntroduceFabric PrepareDyeSolution Prepare Dye Stock Solution AddDye Add Dye Solution PrepareDyeSolution->AddDye HeatTo60 Heat to 60°C IntroduceFabric->HeatTo60 HeatTo60->AddDye HeatToBoil Raise Temperature to 95-100°C AddDye->HeatToBoil Dyeing Dye for 45-60 min HeatToBoil->Dyeing Cooling Cool to 60°C Dyeing->Cooling Rinsing Rinse with Water Cooling->Rinsing Soaping Soaping Treatment Rinsing->Soaping FinalRinse Final Rinse Soaping->FinalRinse Drying Air Dry FinalRinse->Drying

Fig. 1: Workflow for exhaust dyeing of acrylic fabric with this compound.

Material Science Applications: Forensic Science

This compound is utilized as a fluorescent dye to enhance the visualization of latent fingerprints that have been developed with cyanoacrylate (super glue) fuming.[11] This technique is particularly effective on multi-colored or patterned surfaces where conventional black or white powders provide poor contrast.

Experimental Protocol: Enhancement of Latent Fingerprints

2.1.1. Materials and Reagents:

  • This compound powder

  • Methanol

  • Cyanoacrylate-fumed evidence with latent prints

  • Distilled water

  • Forensic light source (e.g., BLUEMAXX™ or UV lamp)

  • Protective goggles

  • Beakers

  • Stirring rod

  • Spray bottle or soft brush (optional)

2.1.2. Preparation of Working Solution:

  • Weigh 2 g of this compound powder and place it in a clean beaker.

  • In a separate beaker, measure 1000 mL of methanol.

  • Slowly add the methanol to the beaker containing the this compound powder while stirring continuously.

  • Continue stirring until all the powder is dissolved.

  • Label the container "this compound Working Solution" and include the date of preparation.

2.1.3. Application Procedure:

  • Immersion Method:

    • Submerge the item with the cyanoacrylate-developed prints into the working solution for approximately one minute.

    • Remove the item and allow the excess solution to drain back into the container.

  • Spray Method:

    • Place the item in a well-ventilated fume hood.

    • Hold the spray bottle 9-12 inches from the surface and apply the solution evenly.

  • Brush Method:

    • Using a soft-bristled brush, gently "paint" the working solution over the developed prints.

2.1.4. Post-Application Treatment and Visualization:

  • After application, allow the dye to set for at least one minute.

  • Thoroughly rinse the item under running water to remove excess dye.

  • Air dry the item completely.

  • Visualize the enhanced fingerprints using a forensic light source in the appropriate wavelength range (e.g., UV or blue light). The prints will fluoresce, providing high contrast against the background.

2.1.5. Workflow for Latent Fingerprint Enhancement:

FingerprintWorkflow cluster_prep Preparation cluster_application Application cluster_visualization Visualization Fuming Develop Latent Prints with Cyanoacrylate ApplicationMethod Apply Dye Solution (Immersion, Spray, or Brush) Fuming->ApplicationMethod PrepareSolution Prepare this compound Working Solution PrepareSolution->ApplicationMethod SetTime Allow Dye to Set (min. 1 minute) ApplicationMethod->SetTime Rinse Rinse with Water SetTime->Rinse Dry Air Dry Rinse->Dry Visualize Visualize under Forensic Light Source Dry->Visualize

Fig. 2: Workflow for the enhancement of latent fingerprints using this compound.

Applications in Material Science Research (Non-Forensic)

While this compound is used to color plastics and inks, specific protocols for its incorporation into advanced functional materials or as a fluorescent probe in material science research are not well-documented in the available literature. Its fluorescent properties suggest potential for such applications, but further research is needed to establish protocols and demonstrate utility.

Applications in Drug Development

Safety Precautions

This compound is a chemical dye and should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) before use. General safety measures include:

  • Working in a well-ventilated area or under a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of the powder and contact with skin and eyes.

  • Storing the dye in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile cationic dye with well-established applications in the textile industry for dyeing acrylic fibers and in forensic science for enhancing latent fingerprints. The protocols provided in this document offer a foundation for researchers and scientists working in these areas. The lack of documented applications in broader material science and drug development indicates potential areas for future research to explore the properties of this fluorescent dye.

References

Application Notes and Protocols: Labeling of Proteins with Amine-Reactive Basic Yellow 51 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in various assays. Basic Yellow 51 is a cationic azomethine dye known for its yellow fluorescence.[1] In its native form, this compound is not suitable for stable protein conjugation as it lacks a reactive group for covalent bond formation. These application notes describe a methodology for the synthesis of an amine-reactive derivative of this compound and a subsequent protocol for the covalent labeling of proteins.

The proposed strategy involves the chemical modification of the this compound core structure to introduce a carboxylic acid handle, which is then converted to a more reactive N-hydroxysuccinimide (NHS) ester. This NHS ester derivative can then react with primary amines (the N-terminus and the side chain of lysine residues) on a protein to form a stable amide bond.[2][3] This approach is a widely used and robust method for protein bioconjugation.[4][5]

Proposed Synthesis of Amine-Reactive this compound-NHS Ester

To render this compound reactive towards primary amines on proteins, a two-step synthesis is proposed. The first step involves the introduction of a carboxylic acid group to the aniline moiety of the dye. The second step is the activation of this carboxylic acid to an N-hydroxysuccinimide (NHS) ester.

Step 1: Carboxylation of a this compound Precursor

A plausible synthetic route would involve utilizing a modified aniline precursor bearing a protected carboxylic acid group during the initial synthesis of the this compound core structure. For instance, using an aminobenzoic acid derivative in the condensation reaction.

Step 2: Activation to NHS Ester

The resulting carboxylated this compound derivative can then be activated using N,N'-Disuccinimidyl carbonate (DSC) or a combination of N-hydroxysuccinimide (NHS) and a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the amine-reactive NHS ester.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the labeling of a model protein (e.g., Bovine Serum Albumin, BSA) with the synthesized amine-reactive this compound-NHS ester. These values are illustrative and may vary depending on the specific protein and reaction conditions.

ParameterValueNotes
Dye Characteristics
Excitation Maximum (λex)~450 nmIn PBS, pH 7.4
Emission Maximum (λem)~520 nmIn PBS, pH 7.4
Molar Extinction Coefficient (ε)~35,000 M⁻¹cm⁻¹At λex
Labeling Reaction
Recommended Dye:Protein Molar Ratio5:1 to 20:1For optimal labeling
Reaction Time1-2 hoursAt room temperature
Reaction pH8.0 - 9.0For efficient amine labeling
Purification
MethodSize-Exclusion Chromatographye.g., Sephadex G-25
Characterization
Degree of Labeling (DOL)2 - 5Moles of dye per mole of protein
Labeled Protein Recovery>80%

Experimental Protocols

Preparation of Reagents
  • Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.3. Buffers containing primary amines (e.g., Tris) are not suitable for this reaction.

  • Dye Stock Solution: Prepare a 10 mg/mL stock solution of the amine-reactive this compound-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This solution should be prepared immediately before use.

Protein Labeling Protocol

This protocol is a general guideline and may require optimization for specific proteins.

  • Dissolve Protein: Dissolve the protein in the recommended amine-free buffer at the desired concentration.

  • Add Dye: While gently vortexing the protein solution, add the calculated volume of the this compound-NHS ester stock solution. The volume added should correspond to the desired dye-to-protein molar ratio.

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer such as phosphate-buffered saline (PBS), pH 7.4. The first colored fraction to elute will be the labeled protein.

Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

  • Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of this compound (~450 nm, A₄₅₀).

  • Calculate Protein Concentration:

    • First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = A₂₈₀ of dye / A₄₅₀ of dye

    • Protein Concentration (M) = [A₂₈₀ - (A₄₅₀ x CF)] / ε_protein

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A₄₅₀ / ε_dye

      • Where ε_dye is the molar extinction coefficient of this compound at 450 nm.

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (Amine-free buffer) Mix Mix Protein and Dye Protein->Mix Dye Amine-Reactive This compound-NHS Ester (in DMF/DMSO) Dye->Mix Incubate Incubate (1-2h, RT, dark) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Analyze Spectrophotometry (Determine DOL) Purify->Analyze FinalProduct Labeled Protein Analyze->FinalProduct

Caption: Experimental workflow for labeling proteins with amine-reactive this compound-NHS ester.

signaling_pathway_example Receptor Cell Surface Receptor ProteinX Protein X Receptor->ProteinX Activation DownstreamEffector Downstream Effector ProteinX->DownstreamEffector Signaling Cascade LabeledProteinX Labeled Protein X (this compound) LabeledProteinX->Receptor Binding Assay LabeledProteinX->ProteinX Localization Studies CellularResponse Cellular Response DownstreamEffector->CellularResponse

Caption: Example of a signaling pathway study using a protein labeled with this compound.

logical_relationship Start Start: Unlabeled Protein Reaction Covalent Labeling Reaction (Amine-NHS Ester Chemistry) Start->Reaction ReactiveDye Amine-Reactive This compound-NHS Ester ReactiveDye->Reaction LabeledProtein Labeled Protein Reaction->LabeledProtein Application Application (e.g., Fluorescence Microscopy, Flow Cytometry) LabeledProtein->Application

Caption: Logical relationship of the protein labeling process and subsequent applications.

References

Application Notes and Protocols for a High-Performance Yellow Fluorescent Sensor for Aluminum Ion (Al³⁺) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application note is based on a representative Schiff base-derived yellow fluorescent sensor for Aluminum (Al³⁺) ions. As of the latest literature review, "Basic Yellow 51" is identified as an industrial dye with no documented application as a fluorescent sensor for metal ions. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of a functionally similar, high-performance yellow fluorescent probe.

Introduction

Aluminum is the most abundant metal in the Earth's crust and is widely used in daily life. However, the accumulation of aluminum ions (Al³⁺) in the body can lead to various health issues, including neurotoxicity and bone diseases. Therefore, the development of sensitive and selective methods for the detection of Al³⁺ is of significant importance for environmental monitoring and biomedical research. Fluorescent chemosensors offer a powerful tool for Al³⁺ detection due to their high sensitivity, selectivity, and ease of operation. This application note details the use of a novel yellow fluorescent "turn-on" sensor for the rapid and reliable detection of Al³⁺. The sensor exhibits a significant fluorescence enhancement upon binding to Al³⁺, allowing for both qualitative and quantitative analysis.

Signaling Pathway

The detection mechanism of this representative yellow fluorescent sensor is based on the inhibition of two non-radiative decay processes upon coordination with Al³⁺: Photoinduced Electron Transfer (PET) and C=N isomerization. In the free state, the sensor exhibits weak fluorescence. Upon binding of Al³⁺, the PET process is blocked, and the C=N bond is rigidified, which in turn enhances the fluorescence emission, resulting in a "turn-on" signal.

G cluster_0 Free Sensor (Weak Fluorescence) cluster_1 Sensor-Al³⁺ Complex (Strong Fluorescence) Free_Sensor Sensor Molecule PET Photoinduced Electron Transfer Free_Sensor->PET Non-radiative decay CN_Isomerization C=N Isomerization Free_Sensor->CN_Isomerization Non-radiative decay Weak_Fluorescence Weak Yellow Fluorescence Free_Sensor->Weak_Fluorescence Al_ion Al³⁺ Ion Excitation Excitation Light Excitation->Free_Sensor Sensor_Al_Complex Sensor-Al³⁺ Complex Strong_Fluorescence Strong Yellow Fluorescence Sensor_Al_Complex->Strong_Fluorescence Fluorescence 'Turn-On' Al_ion->Sensor_Al_Complex Excitation2 Excitation Light Excitation2->Sensor_Al_Complex

Caption: Signaling pathway of the fluorescent "turn-on" sensor for Al³⁺ detection.

Quantitative Data Summary

The performance of the yellow fluorescent sensor for Al³⁺ detection is summarized in the table below.

ParameterValueNotes
Excitation Wavelength (λex) ~370 nmOptimal wavelength for exciting the sensor-Al³⁺ complex.
Emission Wavelength (λem) ~522 nmPeak of the fluorescence emission upon binding to Al³⁺.
Limit of Detection (LOD) 0.70 µMCalculated based on 3σ/k from fluorescence titration data.[1]
Binding Stoichiometry 1:1 (Sensor:Al³⁺)Determined by Job's plot analysis.[1]
Response Time < 1 minuteRapid formation of the fluorescent complex.
Optimal pH Range 5.0 - 7.0Stable and strong fluorescence response within this range.
Solvent System EtOH/H₂O (2/3, v/v, 0.01 M HEPES)A common solvent system for maintaining sensor solubility and stability.[1]

Experimental Protocols

  • Sensor Stock Solution (1 mM): Dissolve the appropriate amount of the yellow fluorescent sensor in dimethyl sulfoxide (DMSO) to prepare a 1 mM stock solution. Store this solution at 4°C in the dark.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts (e.g., AlCl₃, NaCl, KCl, CaCl₂, MgCl₂, etc.) in deionized water.

  • Dilute the sensor stock solution with the working buffer (e.g., EtOH/H₂O, 2/3, v/v, 0.01 M HEPES, pH = 5.0) to the desired final concentration (e.g., 10 µM).

  • Add the desired concentration of the metal ion solution to the sensor solution.

  • Incubate the mixture at room temperature for a short period (e.g., 1 minute) to allow for complex formation.

  • Record the fluorescence emission spectrum using a spectrofluorometer with the excitation wavelength set to ~370 nm.

  • Prepare a series of solutions, each containing the sensor (10 µM) in the working buffer.

  • To each solution, add a 5-fold excess (50 µM) of a different metal ion (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, Cu²⁺, etc.).

  • Record the fluorescence emission spectra for each sample and compare the fluorescence intensity at the peak emission wavelength (~522 nm).

  • Prepare a solution of the sensor (10 µM) in the working buffer.

  • Incrementally add small aliquots of the Al³⁺ stock solution to the sensor solution.

  • After each addition, record the fluorescence emission spectrum.

  • Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺.

  • The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the detection of Al³⁺ using the yellow fluorescent sensor.

G start Start prep_solutions Prepare Sensor and Metal Ion Stock Solutions start->prep_solutions dilute_sensor Dilute Sensor to Working Concentration prep_solutions->dilute_sensor add_sample Add Sample (containing potential Al³⁺) dilute_sensor->add_sample incubate Incubate at Room Temperature add_sample->incubate measure_fluorescence Measure Fluorescence (λex = ~370 nm, λem = ~522 nm) incubate->measure_fluorescence analyze_data Analyze Data (Compare fluorescence intensity) measure_fluorescence->analyze_data quantify Quantify Al³⁺ Concentration (using titration curve) analyze_data->quantify end End quantify->end

Caption: General experimental workflow for Al³⁺ detection.

Applications

This yellow fluorescent sensor can be applied in various fields:

  • Environmental Monitoring: Detection of Al³⁺ contamination in water samples.

  • Biological Imaging: Visualization of Al³⁺ distribution and fluctuation in living cells.

  • Pharmaceutical Research: Screening for compounds that interact with Al³⁺-related biological pathways.

Conclusion

The described yellow fluorescent sensor provides a highly sensitive and selective method for the detection of Al³⁺. Its "turn-on" fluorescence response, rapid detection time, and applicability in aqueous environments make it a valuable tool for researchers in various scientific disciplines. The detailed protocols provided herein should enable the successful implementation of this sensor in laboratory settings.

References

Application Notes and Protocols: Two-Photon Excitation Microscopy with Basic Yellow 51

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This document outlines the available information and potential considerations for the use of Basic Yellow 51 in two-photon excitation microscopy (TPEM). Despite a comprehensive search of scientific literature and technical databases, it is crucial to note that there is a significant lack of specific data on the application of this compound for this advanced imaging technique. The information provided herein is based on the general properties of the dye and the principles of two-photon microscopy.

Introduction to this compound

This compound, also known by its Colour Index name C.I. 48055 and CAS number 83949-75-1, is a cationic dye. Its primary applications are in the textile industry for dyeing acrylic fibers and in traditional microscopy as a biological stain or counterstain. While its fluorescent properties are utilized in conventional widefield and epifluorescence microscopy, its suitability and performance in two-photon excitation microscopy have not been documented in the accessible scientific literature.

Principles of Two-Photon Excitation Microscopy

Two-photon excitation microscopy is a powerful fluorescence imaging technique that offers several advantages over traditional confocal microscopy, including deeper tissue penetration, reduced phototoxicity, and inherent optical sectioning. In TPEM, a fluorophore is excited by the near-simultaneous absorption of two lower-energy photons, typically in the near-infrared (NIR) range. This non-linear optical process confines the excitation to a tiny focal volume, providing high-resolution three-dimensional imaging capabilities.

Photophysical Properties of this compound for Two-Photon Microscopy

A critical aspect for the successful application of any fluorophore in TPEM is the characterization of its two-photon absorption properties. However, for this compound, this data is not publicly available. The key parameters that would need to be experimentally determined are:

  • Two-Photon Absorption Cross-Section (σ₂): This value, typically measured in Goeppert-Mayer (GM) units, quantifies the efficiency of two-photon absorption. A higher σ₂ value indicates a more efficient two-photon excitation process.

  • Quantum Yield (Φ): This parameter represents the efficiency of fluorescence emission after excitation.

  • Two-Photon Action Cross-Section (σ₂Φ): This is the product of the two-photon absorption cross-section and the quantum yield, and it serves as a measure of the overall brightness of a fluorophore in TPEM.

  • Excitation and Emission Spectra: While one-photon spectra are known, the two-photon excitation spectrum can differ significantly. Experimental determination of the optimal two-photon excitation wavelength is essential for efficient signal generation.

Data Presentation:

Due to the absence of experimental data, a quantitative summary table for this compound's two-photon properties cannot be provided. Researchers interested in using this dye for TPEM would need to perform these characterizations as a preliminary step.

Photophysical ParameterValue for this compoundNotes
Two-Photon Absorption Maximum (nm) Not AvailableWould require experimental determination.
Maximum Two-Photon Cross-Section (GM) Not AvailableCrucial for assessing suitability for TPEM.
Fluorescence Quantum Yield Not AvailableImportant for overall brightness.
Emission Maximum (nm) Not Available under 2P excitationExpected to be similar to one-photon emission.

Hypothetical Experimental Protocol for Characterization and Imaging

The following is a generalized protocol that researchers could adapt to investigate the suitability of this compound for two-photon microscopy. This is a hypothetical workflow and would require significant optimization.

Experimental Workflow Diagram:

G cluster_prep Solution Preparation cluster_stain Staining Protocol cluster_imaging Two-Photon Microscopy cluster_analysis Data Analysis prep_dye Prepare this compound Stock Solution (e.g., in DMSO or water) stain Incubate Sample with this compound (Determine optimal concentration and time) prep_dye->stain prep_sample Prepare Sample for Staining (e.g., cell culture, tissue slice) prep_sample->stain wash Wash Sample to Remove Unbound Dye stain->wash mount Mount Sample on Microscope Stage wash->mount excite Excite with Tunable Ti:Sapphire Laser (Scan a range of NIR wavelengths) mount->excite detect Detect Emitted Fluorescence (Using appropriate filters) excite->detect optimize Optimize Imaging Parameters (Laser power, detector gain) detect->optimize characterize Determine Two-Photon Properties (Absorption cross-section, quantum yield) optimize->characterize image_analysis Analyze Cellular Structures or Dynamics optimize->image_analysis

Caption: Hypothetical workflow for characterizing and using this compound in TPEM.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1-10 mM) in a suitable solvent such as water or dimethyl sulfoxide (DMSO).

    • Culture cells on coverslips or prepare tissue sections according to standard protocols.

  • Staining:

    • Dilute the this compound stock solution in an appropriate buffer (e.g., PBS) to a range of working concentrations (e.g., 1-100 µM).

    • Incubate the cells or tissue with the staining solution for a predetermined time (e.g., 15-60 minutes). This step will require optimization.

    • Gently wash the sample two to three times with buffer to remove excess, unbound dye.

  • Two-Photon Imaging:

    • Mount the stained sample on the stage of a two-photon microscope equipped with a tunable femtosecond laser (e.g., a Ti:Sapphire laser).

    • To determine the two-photon excitation spectrum, scan the excitation wavelength across the NIR range (e.g., 700-1000 nm) while measuring the fluorescence intensity.

    • Once an optimal excitation wavelength is identified, acquire images. Start with low laser power and gradually increase to achieve a good signal-to-noise ratio while minimizing phototoxicity.

    • Use appropriate emission filters based on the known one-photon emission spectrum of this compound as a starting point.

  • Data Analysis:

    • If the goal is characterization, the measured fluorescence intensity as a function of excitation power and wavelength can be used to calculate the two-photon absorption cross-section, typically by comparison to a known standard.

    • For biological imaging, analyze the acquired images to visualize the subcellular localization of the dye or to monitor dynamic processes if applicable.

Potential Applications and Signaling Pathways

Given its cationic nature, this compound is likely to accumulate in negatively charged cellular compartments such as mitochondria and the nucleus. If its two-photon properties are found to be favorable, it could potentially be used to visualize these organelles. However, without experimental evidence, any discussion of its use in imaging specific signaling pathways would be purely speculative.

Signaling Pathway Visualization (Hypothetical):

Should this compound prove to be a viable two-photon probe for mitochondria, it could potentially be used to study signaling pathways involving this organelle, such as apoptosis or cellular metabolism.

G cluster_stimulus Cellular Stimulus cluster_mito Mitochondrial Response cluster_caspase Caspase Cascade cluster_imaging TPEM Imaging stimulus Apoptotic Stimulus (e.g., Drug Treatment) mito_potential Change in Mitochondrial Membrane Potential stimulus->mito_potential cyto_c Cytochrome c Release mito_potential->cyto_c imaging_node Imaging Mitochondrial Morphology with this compound mito_potential->imaging_node caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical use of this compound in monitoring mitochondrial changes during apoptosis.

Conclusion and Future Directions

While this compound is a known fluorescent dye, its application in two-photon excitation microscopy is currently not established. The lack of data on its two-photon photophysical properties presents a significant hurdle for its immediate use in this field. For researchers and drug development professionals interested in exploring novel fluorophores, this compound could be a candidate for characterization. Future work should focus on experimentally determining its two-photon absorption cross-section, quantum yield, and excitation spectrum. If these properties are found to be suitable, further studies could explore its utility for live-cell and deep-tissue imaging, potentially opening up new avenues for its application in biological research. Until such data is available, the use of well-characterized and commercially available two-photon probes is recommended.

Troubleshooting & Optimization

Technical Support Center: Reducing Photobleaching of Basic Yellow 51

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of Basic Yellow 51 in fluorescence microscopy experiments.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound and provides step-by-step solutions.

Problem: Rapid Fading of this compound Fluorescence Signal

Possible Causes and Solutions:

CauseSolution
Excessive Excitation Light Intensity Reduce the power of the laser or the intensity of the lamp. Use neutral density (ND) filters to attenuate the excitation light.
Prolonged Exposure Time Minimize the duration of exposure to the excitation light. Use the shortest possible exposure time that provides an adequate signal-to-noise ratio.
High Oxygen Concentration in Mounting Medium Use a freshly prepared antifade mounting medium containing an oxygen scavenger.
Incompatible Antifade Reagent Avoid using p-Phenylenediamine (PPD) with cyanine-like dyes such as this compound, as it can cause dye degradation.[1] Opt for antifade agents like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[1]
Suboptimal Imaging Conditions Employ a more sensitive detector (e.g., a high quantum efficiency camera or a photomultiplier tube) to allow for the use of lower excitation power.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[2] This process leads to a permanent loss of the fluorescent signal, which can compromise the quality and quantitative accuracy of fluorescence microscopy data. The mechanism often involves the fluorophore entering a long-lived, highly reactive triplet state, from which it can react with molecular oxygen to form reactive oxygen species (ROS) that chemically damage the dye.[3]

Q2: How can I quantitatively assess the photobleaching of my this compound sample?

A2: You can quantify photobleaching by creating a photobleach curve.[2] This involves acquiring a time-lapse series of images of the same field of view under constant illumination and measuring the decrease in fluorescence intensity over time.[4] The rate of fluorescence decay provides a quantitative measure of photostability. For a detailed procedure, refer to the "Experimental Protocols" section.

Q3: Which antifade reagents are recommended for this compound?

A3: For cyanine and structurally related dyes like this compound, it is advisable to use antifade reagents such as n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[1] It is crucial to avoid p-Phenylenediamine (PPD) as it has been reported to react with and cleave cyanine dyes, leading to a significant loss of fluorescence.[5][6]

Q4: Can the choice of mounting medium affect the photostability of this compound?

A4: Yes, the mounting medium plays a critical role. An ideal mounting medium for fluorescence microscopy should not only contain an effective antifade reagent but also have a refractive index (RI) that closely matches that of the objective lens immersion medium (typically ~1.515 for oil).[7] Mismatched refractive indices can lead to spherical aberration, which reduces signal intensity and resolution.[6]

Q5: Are there any imaging practices that can help minimize photobleaching?

A5: Absolutely. To minimize photobleaching, you should:

  • Minimize exposure: Only illuminate the sample when acquiring an image. Use the transmitted light path for focusing whenever possible.[2]

  • Use the lowest necessary excitation power: Reduce the intensity of the excitation light to the minimum level required for a good quality image.[3]

  • Keep exposure times short: Use the shortest possible exposure time that your detector allows for a clear signal.[4]

  • Choose appropriate filters: Ensure that your excitation and emission filters are well-matched to the spectral profile of this compound to maximize signal detection efficiency.

Quantitative Data

Fluorophore ClassTypical Photobleaching Quantum Yield (Φ)Reference
Azomethine Dyes 10⁻⁶ - 10⁻⁷[6]
Rhodamines 10⁻⁴ - 10⁻⁶
Fluoresceins 10⁻⁴ - 10⁻⁵
Cyanines (e.g., Cy3, Cy5) 10⁻⁵ - 10⁻⁶

Note: A lower photobleaching quantum yield indicates higher photostability.

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a method for preparing a glycerol-based antifade mounting medium with NPG.

Materials:

  • n-Propyl gallate (NPG)

  • Glycerol (high purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Prepare a 10% (w/v) stock solution of NPG in DMSO or DMF.

  • In a 50 mL conical tube, combine 9 mL of glycerol and 1 mL of 10X PBS. Mix thoroughly.

  • While vigorously stirring the glycerol/PBS mixture, slowly add 1 mL of the 10% NPG stock solution.

  • Adjust the final volume to 11 mL with the glycerol/PBS mixture if necessary.

  • Aliquot into light-protected tubes and store at -20°C.

Protocol 2: Preparation of 1,4-diazabicyclo[2.2.2]octane (DABCO) Antifade Mounting Medium

This protocol describes the preparation of a glycerol-based antifade mounting medium containing DABCO.

Materials:

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Glycerol (high purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Deionized water

Procedure:

  • To make a 2.5% DABCO solution, dissolve 2.5 g of DABCO in 10 mL of 1X PBS.

  • Add 90 mL of glycerol to the DABCO/PBS solution.

  • Stir the mixture until the DABCO is completely dissolved. This may take several hours and can be facilitated by gentle warming.

  • Aliquot into light-protected tubes and store at 4°C or -20°C.

Protocol 3: Quantification of this compound Photobleaching

This protocol outlines a method to measure the rate of photobleaching.

Procedure:

  • Sample Preparation: Prepare your specimen stained with this compound and mount it using the desired mounting medium.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter cube for this compound.

    • Choose a representative field of view.

  • Image Acquisition:

    • Set the imaging parameters (e.g., excitation intensity, exposure time, gain) to levels that provide a good initial signal without saturation.

    • Acquire a time-lapse series of images of the same field of view at regular intervals (e.g., every 10 seconds for 5-10 minutes). It is crucial to keep the illumination and acquisition parameters constant throughout the experiment.

  • Data Analysis:

    • Open the image series in an image analysis software (e.g., ImageJ/Fiji).

    • Define a region of interest (ROI) that encompasses the fluorescently labeled structures.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity against time to generate a photobleaching curve. The rate of decay indicates the photostability.

Visualizations

Photobleaching_Mechanism cluster_Jablonski Jablonski Diagram S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Bleached State T1->Bleached Reaction with O₂ (Photobleaching)

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

Troubleshooting_Workflow Start Rapid Signal Fading Observed Check_Intensity Is Excitation Intensity Minimized? Start->Check_Intensity Reduce_Intensity Reduce Light Source Power Use ND Filters Check_Intensity->Reduce_Intensity No Check_Exposure Is Exposure Time Minimized? Check_Intensity->Check_Exposure Yes Reduce_Intensity->Check_Exposure Reduce_Exposure Shorten Camera Exposure Time Check_Exposure->Reduce_Exposure No Check_Antifade Using Appropriate Antifade? Check_Exposure->Check_Antifade Yes Reduce_Exposure->Check_Antifade Use_NPG_DABCO Use NPG or DABCO-based Antifade Medium Check_Antifade->Use_NPG_DABCO No Check_Oxygen Is Mounting Medium Fresh? Check_Antifade->Check_Oxygen Yes Use_NPG_DABCO->Check_Oxygen Prepare_Fresh Prepare Fresh Antifade Medium Check_Oxygen->Prepare_Fresh No End Photobleaching Minimized Check_Oxygen->End Yes Prepare_Fresh->End

Caption: Troubleshooting workflow for reducing this compound photobleaching.

Experimental_Workflow Start Start: Stained Sample Prepare_Antifade Prepare NPG or DABCO Antifade Medium Start->Prepare_Antifade Mount_Sample Mount Sample in Antifade Medium Prepare_Antifade->Mount_Sample Image_Acquisition Acquire Time-Lapse Images (Constant Illumination) Mount_Sample->Image_Acquisition Data_Analysis Analyze Fluorescence Intensity vs. Time Image_Acquisition->Data_Analysis Result Generate Photobleaching Curve Data_Analysis->Result

Caption: Experimental workflow for quantifying photobleaching.

References

Technical Support Center: Optimizing Basic Yellow 51 Staining for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of Basic Yellow 51, a cationic fluorescent dye, for cellular staining applications. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure high-quality and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for what is it used in cell biology?

This compound, also known as C.I. 480538, is a water-soluble, cationic dye.[1][2][3] While primarily used in the textile and paper industries, its fluorescent properties suggest potential applications in biological imaging as a counterstain or for specific cellular component labeling.[1][4] Its cationic nature may lead to accumulation in organelles with negative membrane potential, such as mitochondria.

Q2: What are the fluorescent properties of this compound?

The precise excitation and emission maxima for this compound in a cellular environment are not well-documented in scientific literature. However, based on its name and the typical spectra of yellow fluorescent dyes, a reasonable starting point for optimization would be:

  • Hypothetical Excitation Maximum: ~480-500 nm (Blue-Green light)

  • Hypothetical Emission Maximum: ~520-550 nm (Yellow light)

It is crucial to experimentally determine the optimal excitation and emission settings for your specific imaging system.

Q3: How can I prepare a stock solution of this compound?

This compound is a powder that is soluble in water.[1][3] To prepare a stock solution:

  • Accurately weigh a small amount of the dye powder.

  • Dissolve it in a suitable solvent, such as sterile, nuclease-free water or dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 1-10 mM).

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.

Q4: Is this compound toxic to cells?

As a cationic molecule, this compound has the potential to be cytotoxic, especially at higher concentrations or with prolonged incubation times.[2][5] Cationic compounds can disrupt cell membranes and mitochondrial function.[5][6][7] Therefore, it is essential to perform a dose-response experiment to determine the optimal concentration that provides a good signal with minimal impact on cell viability.

Optimizing Staining Concentration: A Data-Driven Approach

The key to successful staining is to find the balance between a strong fluorescent signal and maintaining cell health. We recommend a systematic titration of this compound to determine the optimal concentration and incubation time for your specific cell type and experimental conditions.

Table 1: Example Data for this compound Optimization in Adherent Cells

Concentration (µM)Incubation Time (minutes)Cell Viability (%)Signal-to-Noise RatioObservations
0.115>95%2.5Weak signal, low background.
0.515>95%8.2Good signal, low background.
1.015>95%15.6Optimal: Bright signal, low background.
5.01585%18.1Bright signal, some signs of cytotoxicity.
1.03090%17.9Very bright signal, slightly increased background.
1.06075%16.5Bright signal, significant background and cytotoxicity.

Detailed Experimental Protocol: Optimizing this compound Concentration

This protocol provides a general framework for optimizing this compound staining in either adherent or suspension cells.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO or water)

  • Cells of interest (adherent or in suspension)

  • Appropriate cell culture medium (serum-free medium is often preferred for staining)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • A viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation:

    • Adherent Cells: Plate cells on glass-bottom dishes or multi-well plates and allow them to adhere and reach the desired confluency (typically 60-80%).

    • Suspension Cells: Harvest cells and wash them once with serum-free medium or PBS. Adjust the cell density to 1 x 10^6 cells/mL.

  • Prepare Staining Solutions:

    • On the day of the experiment, thaw the this compound stock solution.

    • Prepare a series of dilutions of the dye in a pre-warmed, serum-free medium or buffer (e.g., PBS). Recommended starting concentrations to test range from 0.1 µM to 10 µM.

  • Staining:

    • Adherent Cells: Remove the culture medium and gently wash the cells once with pre-warmed PBS. Add the staining solution to the cells.

    • Suspension Cells: Pellet the cells and resuspend them in the staining solution.

    • Incubate the cells at 37°C for a predetermined time (e.g., 15-30 minutes), protected from light. It is advisable to test different incubation times.

  • Washing:

    • Adherent Cells: Remove the staining solution and wash the cells 2-3 times with pre-warmed medium or PBS to remove unbound dye and reduce background fluorescence.

    • Suspension Cells: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium or PBS. Repeat the wash step 2-3 times.

  • Viability Staining (Optional but Recommended):

    • After the final wash, incubate the cells with a viability dye according to the manufacturer's protocol to assess cytotoxicity.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope with appropriate filter sets for yellow fluorescence.

    • Alternatively, analyze the stained cells using a flow cytometer.

    • Quantify the mean fluorescence intensity and the percentage of viable cells for each condition.

    • Calculate the signal-to-noise ratio by dividing the mean fluorescence intensity of the stained cells by the mean fluorescence intensity of unstained control cells.

  • Determine Optimal Concentration:

    • Select the concentration and incubation time that provides the best signal-to-noise ratio with the highest cell viability.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_stain Staining & Analysis cluster_eval Evaluation start Start cell_prep Prepare Cells (Adherent or Suspension) start->cell_prep dye_prep Prepare Serial Dilutions of this compound start->dye_prep stain_cells Incubate Cells with Dye (Vary Concentration & Time) cell_prep->stain_cells dye_prep->stain_cells wash_cells Wash to Remove Unbound Dye stain_cells->wash_cells viability Add Viability Dye wash_cells->viability analyze Image and Analyze (Microscopy or Flow Cytometry) viability->analyze data_analysis Quantify: - Fluorescence Intensity - Cell Viability - Signal-to-Noise Ratio analyze->data_analysis optimize Determine Optimal Staining Conditions data_analysis->optimize stop End optimize->stop

Caption: Workflow for optimizing this compound staining concentration.

Troubleshooting Guide

Q: Why is my fluorescent signal too weak or absent?

  • A: Concentration too low: Increase the concentration of this compound.

  • A: Incubation time too short: Increase the incubation time.

  • A: Incorrect filter set: Ensure you are using the appropriate excitation and emission filters for a yellow fluorophore.

  • A: Photobleaching: Minimize exposure to the excitation light. Use a lower light intensity or shorter exposure times.

  • A: Dye degradation: Ensure the stock solution has been stored correctly and is not expired.

Q: Why is the background fluorescence too high?

  • A: Concentration too high: Decrease the concentration of this compound.

  • A: Insufficient washing: Increase the number and volume of washes after the staining step.

  • A: Serum in staining medium: Phenol red and other components in complete culture medium can be autofluorescent. Stain in a serum-free, phenol red-free medium or buffer.

Q: Why are my cells dying after staining?

  • A: Cytotoxicity: The concentration of this compound is too high, or the incubation time is too long. Reduce one or both of these parameters. Always perform a viability assay.

  • A: Phototoxicity: Excessive exposure to the excitation light can generate reactive oxygen species and damage cells. Use the lowest possible light intensity and exposure time.

  • A: Stress from handling: Be gentle during cell washing and media changes to minimize mechanical stress.

Q: The staining appears uneven or patchy. What could be the cause?

  • A: Uneven cell density: Ensure cells are plated evenly and are not overly confluent, as this can lead to heterogeneous staining.

  • A: Incomplete dye mixing: Ensure the staining solution is well-mixed before adding it to the cells.

  • A: Cell health: Unhealthy or dying cells may take up the dye differently. Ensure you start with a healthy cell population.

Troubleshooting Logic Diagram

G cluster_weak Weak or No Signal cluster_high High Background cluster_death Cell Death start Staining Problem inc_conc Increase Dye Concentration start->inc_conc Weak Signal dec_conc Decrease Dye Concentration start->dec_conc High Background reduce_conc_time Reduce Concentration and/or Time start->reduce_conc_time Cell Death inc_time Increase Incubation Time inc_conc->inc_time check_filters Verify Filter Set inc_time->check_filters reduce_bleach Reduce Photobleaching check_filters->reduce_bleach inc_wash Increase Washes dec_conc->inc_wash change_media Use Serum-Free/ Phenol Red-Free Media inc_wash->change_media reduce_light Reduce Light Exposure reduce_conc_time->reduce_light gentle_handling Gentle Cell Handling reduce_light->gentle_handling

Caption: Troubleshooting flowchart for common this compound staining issues.

Disclaimer: The information provided in this guide is based on general principles of fluorescent cell staining. Due to the limited availability of specific protocols for this compound in cell biology applications, users are strongly encouraged to perform their own optimization experiments to determine the best conditions for their specific cell type and experimental setup.

References

Technical Support Center: Troubleshooting Non-Specific Binding of Basic Yellow 51

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Basic Yellow 51 in your research applications. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges with non-specific binding and achieve optimal staining results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a cationic fluorescent dye. Its positive charge allows it to be water-soluble and interact with negatively charged molecules within biological samples.

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₅N₃O₄S[1]
Molecular Weight 403.5 g/mol [1]
Nature Cationic Dye[2]
Appearance Yellow powder or liquid[2]
Solubility Water-soluble[2]
pH Stability (in dye bath) 3-6[2]

Q2: What causes high background and non-specific binding with this compound?

High background staining with this compound is primarily due to its cationic nature, leading to electrostatic interactions with negatively charged components in cells and tissues. Common sources of non-specific binding include:

  • Electrostatic Interactions: Binding to negatively charged molecules such as nucleic acids (DNA, RNA), mitochondria, and acidic proteins.

  • Hydrophobic Interactions: Non-specific binding to hydrophobic regions of proteins and lipids.

  • Inadequate Blocking: Failure to sufficiently block non-specific binding sites before applying the dye.

  • Suboptimal Buffer Conditions: Using a buffer with a pH or ionic strength that promotes non-specific interactions.

  • Insufficient Washing: Not adequately washing away unbound dye molecules.

Q3: What are the initial steps I should take to troubleshoot non-specific binding?

Start by systematically evaluating your staining protocol. The most common culprits are insufficient blocking, improper buffer conditions, and inadequate washing. We recommend performing a series of optimization experiments as detailed in the protocols below.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to directly address specific issues you may encounter.

Issue 1: High background staining across the entire sample.

Q: I am observing a high level of background fluorescence throughout my entire sample, making it difficult to distinguish my target signal. What should I do?

A: This is a classic sign of non-specific binding. Here’s a step-by-step approach to address this:

  • Optimize Blocking: Your current blocking step may be insufficient. You can improve it by testing different blocking agents, increasing the concentration, or extending the incubation time. Refer to Table 2 for a comparison of common blocking agents and Experimental Protocol 1 for a detailed guide on optimizing your blocking step.

  • Adjust Buffer pH and Ionic Strength: The pH and salt concentration of your buffers can significantly impact non-specific electrostatic interactions.[3] Experiment with different buffer formulations as described in Experimental Protocol 2 .

  • Increase Washing Steps: Ensure you are thoroughly washing your sample after incubation with this compound to remove any unbound dye. Increase the number and duration of your wash steps.

Issue 2: Intense staining of nuclei and/or mitochondria when they are not the target.

Q: My images show very bright, non-specific staining of nuclei and mitochondria. How can I prevent this?

A: This is a common issue with cationic dyes due to the high negative charge density in these organelles.

  • Increase Ionic Strength: Increasing the salt concentration (e.g., NaCl) in your staining and wash buffers can help to shield the electrostatic interactions causing this non-specific binding.[3] See Experimental Protocol 2 for guidance on how to titrate the ionic strength.

  • Pre-treatment with a Blocking Agent: A robust blocking step is crucial. Using a protein-based blocker like Bovine Serum Albumin (BSA) or normal serum can help to occupy these non-specific binding sites before the dye is introduced.[4][5]

Issue 3: I've tried basic troubleshooting, but the background is still high.

Q: I have optimized my blocking and washing steps, but the signal-to-noise ratio is still poor. What other factors can I investigate?

A: If standard methods are not sufficient, consider these advanced strategies:

  • Detergents in Wash Buffer: Adding a low concentration of a non-ionic detergent, such as 0.05% Tween-20, to your wash buffer can help to disrupt non-specific hydrophobic and ionic interactions.[6]

  • Commercial Blocking Buffers: Consider using a commercially available blocking buffer specifically designed to reduce non-specific binding of charged fluorescent molecules.

  • Dye Concentration: While less common for small molecule dyes than for antibodies, using an excessively high concentration of this compound could contribute to background. Try reducing the dye concentration.

Quantitative Data on Troubleshooting Strategies

The following tables summarize quantitative data on the effectiveness of different troubleshooting strategies.

Table 2: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationIncubation TimeAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)30-60 minInexpensive, readily available, effective at reducing hydrophobic interactions.Can sometimes be a source of background if not high purity.
Normal Serum (e.g., Goat, Donkey) 5-10% (v/v)30-60 minVery effective at blocking non-specific antibody binding sites (if using antibodies).Must be from a species that will not cross-react with your antibodies.
Commercial Blocking Buffers VariesVariesOften optimized for low background with charged dyes.More expensive.

A study on magnetoelastic biosensors demonstrated that optimizing the concentration of the blocking agent is critical. For instance, increasing BSA concentration from 0.1 to 1 mg/mL significantly decreased non-specific binding of S. typhimurium.[7]

Table 3: Effect of Buffer Properties on Non-Specific Binding

ParameterRecommended ActionRationale
pH Titrate pH from 6.0 to 8.0The net charge of both the dye and the biological sample is pH-dependent. Adjusting the pH can minimize electrostatic attraction.[8]
Ionic Strength (Salt Concentration) Increase NaCl concentration (e.g., 150 mM to 500 mM)Higher salt concentrations shield electrostatic interactions, reducing the binding of cationic dyes to negatively charged cellular components.[3]

Experimental Protocols

Experimental Protocol 1: Optimizing the Blocking Step

This protocol will guide you through testing different blocking agents to find the most effective one for your experiment.

  • Prepare Samples: Prepare at least four identical sets of your cells or tissue samples.

  • Prepare Blocking Buffers:

    • Buffer A (No Block Control): PBS

    • Buffer B (BSA): 3% (w/v) BSA in PBS

    • Buffer C (Normal Serum): 5% (v/v) Normal Goat Serum in PBS (or serum from a non-reactive species)

    • Buffer D (Commercial Buffer): Prepare according to the manufacturer's instructions.

  • Blocking:

    • To the first set of samples, add Buffer A.

    • To the second set, add Buffer B.

    • To the third set, add Buffer C.

    • To the fourth set, add Buffer D.

    • Incubate all samples for 60 minutes at room temperature.

  • Staining: Wash the samples three times with PBS. Then, incubate all samples with your working concentration of this compound for your standard incubation time.

  • Washing: Wash all samples with PBS three times for 5 minutes each.

  • Imaging and Analysis: Mount and image all samples using identical microscope settings. Quantify the mean fluorescence intensity of the background in a region of interest that does not contain your target structure. Compare the background levels between the different blocking conditions to determine the most effective agent.

Experimental Protocol 2: Optimizing Buffer pH and Ionic Strength

This protocol will help you determine the optimal pH and salt concentration for your staining and wash buffers to minimize non-specific binding.

  • Prepare Samples: Prepare multiple identical sets of your samples.

  • Prepare Buffers:

    • pH Series: Prepare a series of PBS buffers with pH values of 6.0, 7.0, and 8.0.

    • Ionic Strength Series: Prepare a series of PBS buffers (at the optimal pH determined above) with increasing concentrations of NaCl: 150 mM (standard PBS), 300 mM, and 500 mM.

  • Testing pH:

    • For each pH value, stain one set of samples using the corresponding buffer for all staining and wash steps.

    • Image all samples using identical settings and quantify the background fluorescence.

  • Testing Ionic Strength:

    • Using the optimal pH determined in the previous step, stain one set of samples with each of the different ionic strength buffers.

    • Image all samples using identical settings and quantify the background fluorescence.

  • Analysis: Compare the background fluorescence across the different pH and ionic strength conditions to identify the buffer composition that provides the best signal-to-noise ratio.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logic of the troubleshooting workflow and the underlying mechanisms of non-specific binding.

Troubleshooting_Workflow start Start: High Background with this compound optimize_blocking Optimize Blocking Step (Protocol 1) start->optimize_blocking optimize_buffer Optimize Buffer Conditions (Protocol 2) optimize_blocking->optimize_buffer If background persists end Resolved: Low Background, Good Signal-to-Noise optimize_blocking->end If resolved increase_washing Increase Wash Steps optimize_buffer->increase_washing If background persists optimize_buffer->end If resolved advanced_troubleshooting Advanced Troubleshooting increase_washing->advanced_troubleshooting If background persists increase_washing->end If resolved add_detergent Add Detergent to Wash Buffer advanced_troubleshooting->add_detergent Option 1 commercial_buffer Use Commercial Blocking Buffer advanced_troubleshooting->commercial_buffer Option 2 add_detergent->end commercial_buffer->end

Caption: A flowchart for troubleshooting non-specific binding of this compound.

Non_Specific_Binding_Mechanisms cluster_dye This compound cluster_cell Biological Sample cluster_interactions Non-Specific Interactions BY51 Cationic Dye (+) Electrostatic Electrostatic Attraction BY51->Electrostatic Hydrophobic Hydrophobic Interaction BY51->Hydrophobic Nucleus Nucleus (-) (DNA, RNA) Mitochondria Mitochondria (-) Proteins Proteins (-/hydrophobic) Electrostatic->Nucleus Electrostatic->Mitochondria Electrostatic->Proteins Hydrophobic->Proteins

Caption: Mechanisms of non-specific binding of cationic this compound.

References

How to improve the signal-to-noise ratio of Basic Yellow 51

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C.I. Basic Yellow 51 (CAS 83949-75-1). This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experimental protocols to improve the signal-to-noise ratio (SNR) when using this fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic, water-soluble cationic dye belonging to the azomethine class.[1][2][3] Its chemical formula is C₂₀H₂₅N₃O₄S.[4][5][6] It is commonly used in the textile and paper industries but also has applications in microscopy, often as a counterstain to enhance the visibility of specific cellular structures.[1][7]

Q2: What is the primary cause of a low signal-to-noise ratio (SNR) in fluorescence experiments?

A low SNR is typically a result of two main factors: a weak specific signal from the dye bound to the target and/or a high background signal. High background can originate from several sources, including unbound dye, sample autofluorescence, and non-specific binding of the dye to other structures in the sample.[8][9]

Q3: How can I reduce autofluorescence in my samples?

Autofluorescence is the natural fluorescence emitted by certain biological structures. To manage it, always include an unstained control sample to gauge the baseline autofluorescence.[10][11] Consider using a commercial quenching agent like a TrueBlack® Lipofuscin Autofluorescence Quencher or treating samples with reagents like sodium borohydride or Sudan Black B.[9][10] Additionally, choosing filters that specifically match the excitation and emission spectra of this compound can help isolate its signal from the autofluorescence background.

Q4: Can photobleaching affect my signal-to-noise ratio?

Yes, photobleaching, or the irreversible fading of the fluorophore due to light exposure, directly reduces your specific signal, thereby lowering the SNR. To minimize photobleaching, reduce the excitation light intensity, decrease the exposure time, and use an anti-fade mounting medium.[11][12] When possible, perform focusing and initial sample visualization under lower light intensity or on a non-critical area of the sample.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides actionable solutions.

Problem 1: High Background Signal

A high background can obscure the specific signal, making data interpretation difficult.

Possible Cause Recommended Solution
Excessive Dye Concentration The concentration of the dye may be too high, leading to excess unbound dye.[13] Perform a concentration titration to find the optimal concentration that provides a strong signal with minimal background.
Insufficient Washing Inadequate washing steps fail to remove all unbound dye molecules.[8][11] Increase the number and/or duration of wash steps after the staining incubation period. Consider adding a surfactant like Tween-20 to the wash buffer to improve efficacy.
Non-Specific Binding As a cationic dye, this compound can bind non-specifically to negatively charged components in the cell or tissue.[14] Use a blocking buffer (e.g., containing Bovine Serum Albumin or serum from the secondary antibody's host species) before staining to saturate non-specific binding sites.[8][13]
Sample Autofluorescence Endogenous molecules in the cells or tissue are fluorescent.[9][10] Include an unstained control to assess autofluorescence. Use an appropriate autofluorescence quenching reagent if necessary.[10]
Problem 2: Weak or No Specific Signal

A faint or absent signal can be due to issues with the dye, the protocol, or the sample itself.

Possible Cause Recommended Solution
Suboptimal Dye Concentration The dye concentration is too low to produce a detectable signal.[9][13] Titrate the dye concentration upwards to find the optimal balance between signal and background.
Incorrect Filter Sets The microscope's excitation and emission filters do not align with the spectral properties of this compound. Ensure you are using a filter set appropriate for a yellow dye (typically excitation around 490-500 nm and emission around 520-550 nm).
Photobleaching The fluorescent signal has been destroyed by overexposure to the excitation light.[11] Use the lowest possible excitation intensity and exposure time. Use an anti-fade mounting medium. Image samples promptly after staining.[11]
Issues with Sample Preparation Fixation or permeabilization steps may have damaged the target structure or are preventing the dye from accessing it.[8] Optimize fixation and permeabilization times and reagents. Ensure the target is actually present in your sample.[9]

Experimental Protocols

Protocol 1: General Staining Protocol for Cultured Cells

This protocol provides a general workflow for staining adherent cells with this compound. Optimization of concentrations and incubation times is highly recommended.

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Washing: Gently wash the cells 2-3 times with Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Fixation (Optional): If required, fix the cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature). Wash 3 times with PBS.

  • Permeabilization (Optional): If the target is intracellular, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes). Wash 3 times with PBS.

  • Blocking: To reduce non-specific binding, incubate the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.[8]

  • Staining: Dilute this compound to the desired concentration (start with a titration series, e.g., 0.1 µM, 1 µM, 10 µM) in an appropriate buffer (e.g., PBS). Remove the blocking buffer and incubate the cells with the staining solution for 15-60 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells 3-5 times with PBS, allowing 5 minutes for each wash.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Visualize using a fluorescence microscope with appropriate filters for a yellow fluorophore.

Visualizations

Below are diagrams illustrating key workflows and logic for improving experimental outcomes with this compound.

G cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging cluster_analysis Analysis prep_start Start: Prepare Cells/Tissue fixation Fixation prep_start->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking Step permeabilization->blocking staining Incubate with this compound blocking->staining washing Washing Steps staining->washing mounting Mount with Anti-Fade Medium washing->mounting imaging Fluorescence Microscopy mounting->imaging analysis Analyze Signal-to-Noise Ratio imaging->analysis

Caption: General experimental workflow for fluorescence staining.

G cluster_signal Signal Investigation cluster_noise Noise Investigation start Low Signal-to-Noise Ratio Detected weak_signal Is the specific signal weak? start->weak_signal high_bg Is the background high? start->high_bg increase_conc Increase Dye Concentration weak_signal->increase_conc check_filters Check Microscope Filters weak_signal->check_filters prevent_bleach Use Anti-Fade / Reduce Exposure weak_signal->prevent_bleach end_node Re-evaluate SNR increase_conc->end_node check_filters->end_node prevent_bleach->end_node decrease_conc Decrease Dye Concentration high_bg->decrease_conc add_washes Increase Washing Steps high_bg->add_washes add_blocking Add/Optimize Blocking Step high_bg->add_blocking check_af Check for Autofluorescence high_bg->check_af decrease_conc->end_node add_washes->end_node add_blocking->end_node check_af->end_node

Caption: Troubleshooting logic for a low signal-to-noise ratio.

References

Technical Support Center: Minimizing Basic Yellow 51 Cytotoxicity in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing Basic Yellow 51 cytotoxicity in your live-cell imaging experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high-quality imaging data while maintaining cell health.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity a concern in live-cell imaging?

This compound is a synthetic azo dye.[1] While useful for certain staining applications, its use in live-cell imaging is a concern due to potential cytotoxic effects that can compromise experimental results by altering normal cellular physiology or inducing cell death.[2]

Q2: What are the common signs of this compound-induced cytotoxicity?

Common indicators of cytotoxicity include changes in cell morphology (e.g., rounding, blebbing), detachment from the substrate, reduced motility, decreased proliferation rate, and ultimately, cell death.[2]

Q3: How can I determine the optimal, non-toxic concentration of this compound for my specific cell type?

It is crucial to perform a dose-response experiment to identify the lowest effective concentration of this compound that provides adequate signal for imaging without inducing significant cytotoxicity. A standard MTT or resazurin-based cell viability assay is recommended.

Q4: What is phototoxicity and how does it relate to this compound staining?

Phototoxicity is cell damage caused by the interaction of light with a fluorescent molecule (like this compound) in the presence of oxygen, leading to the generation of reactive oxygen species (ROS).[3][4] This can cause damage to cellular components and lead to artifacts or cell death.[3][4] Minimizing both the dye concentration and the light exposure is key to reducing phototoxicity.[2][3]

Q5: Are there safer alternatives to this compound for live-cell imaging?

Yes, several commercially available fluorescent dyes are specifically designed for low toxicity and optimal performance in live-cell imaging. Depending on the target organelle or structure, alternatives may include various MitoView™, PKmito, or LumiTracker™ dyes.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cell death after staining This compound concentration is too high.Perform a dose-response curve to determine the optimal, lower concentration.
Prolonged incubation time with the dye.Reduce the incubation time to the minimum required for sufficient staining.
Weak fluorescent signal This compound concentration is too low.Gradually increase the concentration, while monitoring for cytotoxicity.
Incompatible imaging medium.Use an imaging medium with reduced serum content or a specialized live-cell imaging buffer.
Photobleaching.Reduce excitation light intensity and exposure time. Use a more sensitive detector.[2]
High background fluorescence Excess, unbound dye.Gently wash the cells with pre-warmed imaging medium after staining.
Dye precipitation.Ensure the dye is fully dissolved in the working solution. Consider filtering the staining solution.
Altered cell morphology or behavior Sub-lethal cytotoxic effects of the dye.Use the lowest possible dye concentration and light exposure. Consider a less toxic alternative dye.
Stress from imaging conditions.Maintain optimal temperature, CO2, and humidity during imaging.[5]

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the process of optimizing this compound concentration and imaging conditions. Users must perform their own experiments to determine the optimal conditions for their specific cell line and experimental setup.

Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)

This compound Concentration (µg/mL) Cell Viability (%) after 24h Incubation (Mean ± SD)
0 (Control)100 ± 4.5
198 ± 5.2
592 ± 6.1
1085 ± 7.3
2565 ± 8.9
5040 ± 9.5
10015 ± 5.8

Table 2: Impact of Illumination on Cell Viability

This compound (µg/mL) Excitation Light Intensity Total Illumination Time (min) Cell Viability (%) (Mean ± SD)
5Low1090 ± 5.5
5High1075 ± 6.8
10Low1082 ± 7.1
10High1060 ± 8.2
5Low3080 ± 6.2
5High3055 ± 9.1

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using MTT Assay

This protocol is a standard method to assess cell viability by measuring the metabolic activity of mitochondria.[6]

Materials:

  • Target cells in culture

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the old medium with the medium containing different concentrations of the dye. Include a vehicle control (medium with solvent) and a no-treatment control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 2: Live-Cell Imaging with Minimized Cytotoxicity

Materials:

  • Cells cultured on imaging-quality dishes or coverslips

  • Optimized low concentration of this compound staining solution (in pre-warmed, serum-free or low-serum medium)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Antioxidant (optional, e.g., Trolox or N-acetylcysteine)

Procedure:

  • Staining: Remove the culture medium and add the pre-warmed this compound staining solution. Incubate for the minimal time required for staining (e.g., 15-30 minutes).

  • Wash: Gently remove the staining solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound dye.

  • Imaging Setup: Place the cells on the microscope stage with environmental control (37°C, 5% CO₂).

  • Image Acquisition:

    • Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.

    • Use the shortest possible exposure time.

    • Acquire images only at the necessary time points to minimize overall light exposure.

    • If available, use imaging techniques that are gentler on cells, such as spinning-disk confocal or light-sheet microscopy.[3]

  • Post-Imaging Viability Check: After the imaging session, you can perform a viability check using a dye like Propidium Iodide or a commercial live/dead assay kit to confirm cell health.

Visualizations

Experimental_Workflow Workflow for Minimizing this compound Cytotoxicity cluster_prep Preparation cluster_optimization Optimization cluster_imaging Live-Cell Imaging cluster_analysis Analysis & Validation cell_culture Culture Cells on Imaging Dish dye_prep Prepare Serial Dilutions of this compound mtt_assay Perform MTT Assay to Determine IC50 dye_prep->mtt_assay analyze_viability Analyze Viability Data mtt_assay->analyze_viability select_concentration Select Optimal Low Concentration analyze_viability->select_concentration stain_cells Stain Cells with Optimal Concentration select_concentration->stain_cells wash_cells Wash to Remove Unbound Dye stain_cells->wash_cells image_acquisition Acquire Images with Minimized Light Exposure wash_cells->image_acquisition post_imaging_viability Post-Imaging Viability Assay image_acquisition->post_imaging_viability data_analysis Analyze Imaging Data post_imaging_viability->data_analysis

Caption: Experimental workflow for optimizing this compound staining and imaging.

Signaling_Pathway Hypothesized Cytotoxicity Pathway of this compound cluster_cell Cellular Interior BY51 This compound NADPH_Oxidase NADPH Oxidase BY51->NADPH_Oxidase Activates Cell Cell Membrane ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Generates DNA_Damage DNA Damage (Strand Breaks) ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondria->Apoptosis

Caption: Hypothesized mechanism of this compound-induced cytotoxicity.

References

Technical Support Center: Quenching Effects on Basic Yellow 51 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving the fluorescence quenching of Basic Yellow 51. While specific quantitative fluorescence data for this compound is limited in publicly available literature, this guide leverages fundamental principles of fluorescence quenching and data from analogous dyes to provide practical advice.

This compound: Known Properties

This compound, also known as Cationic Yellow X-5GL, is a water-soluble cationic dye.[1] It typically appears as a yellow uniform powder.[1] This dye is stable within a pH range of 3 to 6.[1] Its primary applications are in the dyeing and printing of acrylic fibers and their blended fabrics, as well as for coloring modified polyester and paper.[1]

PropertyValue
Chemical Formula C₂₀H₂₅N₃O₄S[2]
Molecular Weight 403.5 g/mol [2]
CAS Number 83949-75-1[2]
Appearance Yellow uniform powder[1]
Solubility Soluble in water[1]
pH Stability Stable in the range of 3-6[1]

Estimated Spectroscopic Properties of this compound

The following table provides estimated spectroscopic properties for this compound based on typical values for similar yellow fluorescent dyes. These values should be considered as a starting point for your experimental design and should be experimentally determined for your specific conditions.

ParameterEstimated ValueNotes
Excitation Maximum (λex) ~420 - 450 nmBased on the absorbance peak of similar yellow dyes like Basic Yellow 11 (~422 nm).[3]
Emission Maximum (λem) ~480 - 520 nmA typical Stokes shift for similar dyes suggests an emission in this range.
Fluorescence Lifetime (τ) 1 - 5 nsTypical range for small organic fluorophores in aqueous solution.[4][5]
Quantum Yield (Φ) 0.1 - 0.5Highly dependent on the solvent and environmental conditions.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues you may encounter during your fluorescence quenching experiments with this compound.

Q1: I'm not observing any fluorescence signal, or the signal is extremely weak.

Possible Causes:

  • Incorrect Instrument Settings: The excitation and emission wavelengths on your fluorometer may not be optimal for this compound.

  • Low Fluorophore Concentration: The concentration of this compound might be too low to produce a detectable signal.

  • pH of the Solution: The fluorescence of many dyes is pH-sensitive. This compound is stable in a pH range of 3-6.[1] Outside this range, its fluorescence may be diminished.

  • Presence of Contaminants: Your buffer or solvent might contain quenching impurities.

  • Instrument Malfunction: There could be an issue with the light source or detector of the fluorometer.

Recommended Solutions:

  • Optimize Wavelengths: Perform an excitation and emission scan to determine the optimal wavelengths for this compound in your experimental buffer. Start with an excitation wavelength around 420-450 nm and scan the emission from 460 nm to 600 nm.

  • Increase Concentration: Prepare a fresh, slightly more concentrated solution of this compound.

  • Check and Adjust pH: Ensure the pH of your solution is within the optimal range for the dye (3-6).

  • Use High-Purity Reagents: Use spectroscopy-grade solvents and high-purity buffer components to minimize contamination.

  • Run an Instrument Blank and Standard: Measure a solvent blank to check for background signal. Run a sample of a known stable fluorophore (e.g., fluorescein) to confirm the instrument is functioning correctly.

Q2: I've added my quencher, but I don't see any change in the fluorescence intensity.

Possible Causes:

  • Ineffective Quencher: The chosen molecule may not be an effective quencher for this compound.

  • Insufficient Quencher Concentration: The concentration of the quencher may be too low to cause a noticeable effect.

  • No Interaction: The fluorophore and quencher may not be interacting under your experimental conditions.

  • Incorrect Quenching Mechanism: The quenching mechanism you are expecting (e.g., FRET) may not be occurring due to a lack of spectral overlap or an inappropriate distance between the molecules.[6]

Recommended Solutions:

  • Increase Quencher Concentration: Perform a titration with a wider and higher range of quencher concentrations.

  • Select a Different Quencher: Consider using common quenchers for organic dyes, such as iodide ions or acrylamide.[7]

  • Modify Experimental Conditions: Changes in solvent polarity, temperature, or pH can sometimes facilitate interaction.

  • Verify Quenching Mechanism: If attempting FRET, ensure there is significant overlap between the emission spectrum of this compound and the absorption spectrum of the quencher.[6]

Q3: The fluorescence is almost completely gone with the addition of a very small amount of quencher.

Possible Causes:

  • Highly Efficient Quenching: You may be observing a very efficient static quenching process where a non-fluorescent complex is formed.[7]

  • Quencher Concentration is Too High: Your "small amount" may still be a very high concentration relative to the fluorophore.

Recommended Solutions:

  • Reduce Quencher Concentration: Prepare a more dilute stock solution of your quencher to allow for a more gradual titration.

  • Investigate Static Quenching: A hallmark of static quenching is a decrease in fluorescence intensity without a change in the fluorescence lifetime of the uncomplexed fluorophore. If you have access to a lifetime fluorometer, this can help confirm the mechanism.

Q4: My Stern-Volmer plot is not linear.

Possible Causes:

  • Mixed Quenching Mechanisms: A combination of static and dynamic quenching is occurring, which often results in an upward-curving Stern-Volmer plot.

  • Inner Filter Effect: At high concentrations, the quencher may absorb either the excitation or emission light, leading to an artificially low fluorescence reading and a downward-curving plot.[6]

  • Ground-State Complex Formation (Static Quenching): This can lead to a non-linear plot, especially at high quencher concentrations.

Recommended Solutions:

  • Check for Inner Filter Effects: Measure the absorbance of your quencher at the excitation and emission wavelengths of this compound. If the absorbance is significant (e.g., > 0.05), you may need to apply a correction factor or work at lower concentrations.

  • Analyze with a Modified Stern-Volmer Equation: For mixed quenching, a quadratic equation can be used to fit the data.

  • Perform Lifetime Measurements: Fluorescence lifetime measurements are typically unaffected by static quenching and can help to isolate the dynamic quenching component.

G Troubleshooting Non-Linear Stern-Volmer Plots Start Non-Linear Stern-Volmer Plot CheckAbsorbance Measure Absorbance of Quencher at λex and λem Start->CheckAbsorbance AbsorbanceHigh Is Absorbance > 0.05? CheckAbsorbance->AbsorbanceHigh InnerFilter Inner Filter Effect Likely. Correct data or use lower concentrations. AbsorbanceHigh->InnerFilter Yes LifetimeMeasurement Perform Fluorescence Lifetime Measurements AbsorbanceHigh->LifetimeMeasurement No LifetimeChange Does Lifetime Decrease? LifetimeMeasurement->LifetimeChange MixedQuenching Mixed Static and Dynamic Quenching. Use quadratic Stern-Volmer equation. LifetimeChange->MixedQuenching Yes StaticQuenching Primarily Static Quenching. LifetimeChange->StaticQuenching No

A decision tree for troubleshooting non-linear Stern-Volmer plots.

Frequently Asked Questions (FAQs)

What is fluorescence quenching?

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance.[7] It can occur through various mechanisms, including collisional deactivation, energy transfer, and the formation of non-fluorescent complexes.[7]

What are the primary mechanisms of fluorescence quenching?

The two main types of quenching are:

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative deactivation.[8] An increase in temperature generally increases the rate of dynamic quenching.

  • Static Quenching: This happens when the fluorophore and quencher form a non-fluorescent complex in the ground state.[7][8] This reduces the number of fluorophores available for excitation.

G Fluorescence Quenching Mechanisms cluster_dynamic Dynamic Quenching cluster_static Static Quenching F_ground Fluorophore (Ground State) F_excited Fluorophore (Excited State) F_ground->F_excited Excitation (hν) Collision Collision F_excited->Collision Q Quencher Q->Collision F_ground_deactivated Fluorophore (Ground State) Collision->F_ground_deactivated Non-radiative Decay F_ground_s Fluorophore (Ground State) Complex Non-fluorescent Complex F_ground_s->Complex Q_s Quencher Q_s->Complex

Comparison of dynamic and static fluorescence quenching pathways.
What are some common quenchers for yellow fluorescent dyes?

While specific quenchers for this compound are not well-documented, common quenchers for organic dyes that you could test include:

  • Iodide ions (e.g., from potassium iodide): A well-known collisional quencher.[7]

  • Acrylamide: Another common collisional quencher.[7]

  • Molecular Oxygen: Can be a very effective quencher, so de-gassing your solutions may be necessary for some experiments.[7]

  • Nitroaromatic compounds: Often act as efficient quenchers through electron transfer mechanisms.

How do environmental factors affect quenching experiments?
  • Temperature: Increasing temperature generally increases the rate of dynamic quenching due to faster diffusion and more frequent collisions.[9] Conversely, it can decrease the stability of ground-state complexes, thus reducing static quenching.

  • pH: The pH of the solution can affect the charge and structure of both the fluorophore and the quencher, which can influence their interaction and the efficiency of quenching. The fluorescence of this compound itself is pH-dependent.

  • Solvent: The polarity and viscosity of the solvent can impact diffusion rates (affecting dynamic quenching) and the stability of any complexes formed (affecting static quenching).

Experimental Protocols

General Protocol for a Fluorescence Quenching Experiment

This protocol provides a general framework for conducting a fluorescence quenching study with this compound. It should be adapted based on your specific quencher and experimental goals.

Materials and Reagents:

  • This compound

  • High-purity solvent (e.g., deionized water, ethanol)

  • Buffer solution (to maintain a constant pH, e.g., within the 3-6 range for this compound)

  • Quencher of interest

  • Spectroscopy-grade fluorescence cuvettes (e.g., 1 cm path length quartz cuvettes)

  • Calibrated micropipettes

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer with temperature control

Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of this compound in your chosen solvent or buffer.

    • Prepare a concentrated stock solution of the quencher in the same solvent or buffer.

  • Determine Optimal Excitation and Emission Wavelengths:

    • Prepare a dilute solution of this compound (absorbance < 0.1 at the excitation wavelength).

    • Using the fluorometer, perform an excitation scan (while holding the emission wavelength fixed at an estimated value, e.g., 500 nm) and an emission scan (while holding the excitation wavelength fixed at the determined peak) to find the optimal wavelengths.

  • Prepare Samples for Titration:

    • In a series of fluorescence cuvettes, add a fixed volume of the this compound stock solution and buffer to achieve the desired final concentration of the dye.

    • To each cuvette, add a progressively larger volume of the quencher stock solution.

    • Add buffer to each cuvette to bring the final volume to be the same in all samples.

    • Prepare a control sample containing only this compound and buffer (no quencher).

  • Data Acquisition:

    • Equilibrate the samples at a constant temperature in the fluorometer.

    • Measure the fluorescence intensity of each sample at the predetermined optimal excitation and emission wavelengths. Ensure that the instrument settings (e.g., slit widths) are kept constant for all measurements.

    • (Optional but recommended) Measure the absorbance spectrum of each sample to check for changes in the ground state, which would be indicative of static quenching.

Data Analysis:

  • Correct for Dilution (if necessary): If the addition of the quencher significantly changed the total volume, correct the fluorescence intensities accordingly.

  • Construct a Stern-Volmer Plot:

    • Calculate the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the intensity in the presence of the quencher (F) for each sample.

    • Plot F₀/F on the y-axis versus the concentration of the quencher ([Q]) on the x-axis.

    • For dynamic quenching, this plot should be linear, and the slope is the Stern-Volmer quenching constant (Ksv).

G Fluorescence Quenching Experimental Workflow PrepStocks Prepare Stock Solutions (Fluorophore & Quencher) OptimizeWL Determine Optimal λex & λem PrepStocks->OptimizeWL PrepSamples Prepare Sample Series (Constant [Fluorophore], Variable [Quencher]) OptimizeWL->PrepSamples MeasureFluorescence Measure Fluorescence Intensity (F) PrepSamples->MeasureFluorescence MeasureControl Measure Control (F₀) (No Quencher) PrepSamples->MeasureControl CalculateRatio Calculate F₀/F MeasureFluorescence->CalculateRatio MeasureControl->CalculateRatio PlotData Plot F₀/F vs. [Quencher] (Stern-Volmer Plot) CalculateRatio->PlotData Analyze Analyze Slope (Ksv) PlotData->Analyze

A generalized workflow for a fluorescence quenching experiment.

References

Technical Support Center: Basic Yellow 51 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for dissolving Basic Yellow 51 to prepare stock solutions for research applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is a cationic synthetic dye.[1][2] In research, it is utilized in microscopy as a counterstain to enhance the visibility of cellular structures.[1] Its cationic nature allows it to bind to negatively charged components within cells.

Q2: What is the best solvent for dissolving this compound?

This compound is soluble in water.[1][2] For preparing stock solutions for biological applications, the use of high-purity distilled or deionized water is recommended. Some sources suggest that solubility is improved in hot water.

Q3: What is a typical concentration for a this compound stock solution?

A stock solution concentration of 5 mM in distilled water has been used in research.[3] However, the optimal concentration can vary depending on the specific application and experimental requirements. It is advisable to start with a concentration in the low millimolar range (e.g., 1-10 mM) and then perform serial dilutions to determine the optimal working concentration for your assay.

Q4: How should I store a this compound stock solution?

This compound solutions are stable under normal laboratory temperatures and pressures. For optimal stability and to prevent degradation, store the stock solution in a tightly sealed, light-resistant container in a cool, dry place. While some dye stock solutions can be stored for days to weeks, it is best practice to prepare fresh solutions for critical experiments to ensure reproducibility.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving the Powder The dye powder is not readily going into solution at room temperature.Gently warm the solvent (water) before adding the this compound powder. Create a paste by adding a small amount of the warm water to the powder and mixing thoroughly before adding the rest of the solvent. Vortexing or sonicating the solution can also aid in dissolution.
Precipitate Forms in the Solution The concentration of the dye may be too high for the solvent at a given temperature. The solution may have become too cold, causing the dye to crash out of solution.Try diluting the stock solution to a lower concentration. If the precipitate formed upon cooling, gently warm the solution while stirring to redissolve the dye. Prepare a fresh solution at a slightly lower concentration if the issue persists.
Inconsistent Staining Results The stock solution may not be homogeneous. The dye may have degraded over time.Always vortex the stock solution before taking an aliquot for dilution to ensure a uniform concentration. Prepare fresh stock solutions regularly, especially for quantitative studies, and note the preparation date on the storage container.
High Background Staining in Microscopy The working concentration of the dye is too high. Inadequate washing steps.Optimize the working concentration of this compound by performing a dilution series. Ensure thorough washing of the sample after staining to remove any unbound dye.
Dye Aggregation The chemical properties of the dye and its interaction with the sample can sometimes lead to the formation of aggregates.Consider filtering the stock solution through a 0.22 µm syringe filter to remove any particulate matter or small aggregates. Optimizing the staining buffer (e.g., pH, salt concentration) may also help to minimize aggregation.
Photobleaching (Fading) of the Fluorescent Signal The fluorescent signal diminishes upon exposure to excitation light.Minimize the exposure time of the sample to the excitation light source. Use a neutral density filter to reduce the intensity of the excitation light. The use of an anti-fade mounting medium can also help to preserve the fluorescent signal.

Experimental Protocols

Protocol for Preparing a 5 mM this compound Stock Solution

Materials:

  • This compound powder (Molecular Weight: 403.5 g/mol )

  • High-purity distilled or deionized water

  • 50 mL conical tube or volumetric flask

  • Magnetic stirrer and stir bar (optional)

  • Vortex mixer

  • 0.22 µm syringe filter (optional)

Procedure:

  • Calculate the required mass of this compound:

    • For a 5 mM solution in 50 mL of water:

      • Mass (g) = 0.005 mol/L * 0.050 L * 403.5 g/mol = 0.1009 g (or 100.9 mg)

  • Weigh the this compound powder:

    • Carefully weigh out the calculated amount of this compound powder using an analytical balance.

  • Dissolve the powder:

    • Add a small amount of the water (e.g., 5-10 mL) to the conical tube containing the powder.

    • Vortex or stir the mixture to create a paste and ensure the powder is fully wetted.

    • Gradually add the remaining water to reach the final volume of 50 mL.

    • Vortex or stir the solution until the dye is completely dissolved. Gentle warming may be applied if necessary.

  • Filter the solution (optional but recommended):

    • For applications requiring high clarity, filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates.

  • Storage:

    • Store the stock solution in a clearly labeled, light-resistant container at 4°C for short-term storage or aliquot and store at -20°C for long-term storage.

Visual Workflow

Dissolution_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage weigh Weigh Basic Yellow 51 Powder paste Create Paste with Small Amount of Water weigh->paste measure Measure Distilled Water measure->paste add_water Add Remaining Water paste->add_water mix Vortex/Stir until Fully Dissolved add_water->mix filter Filter (Optional) mix->filter store Store in a Cool, Dark Place filter->store

Caption: Workflow for dissolving this compound.

References

Technical Support Center: Preventing Aggregation of Basic Yellow 51 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Basic Yellow 51. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aggregation of this cationic dye in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it tend to aggregate in aqueous solutions?

This compound (also known as C.I. 48055) is a synthetic cationic dye, meaning it carries a positive charge.[1] It is characterized by its bright yellow color and is noted for its high solubility in water.[1] However, like many organic dyes, it has a tendency to aggregate, or clump together, in solution. This phenomenon is driven by several intermolecular forces:

  • Hydrophobic Interactions: The non-polar aromatic regions of the dye molecules are repelled by water and prefer to associate with each other.

  • Van der Waals Forces: These are weak, short-range attractive forces between molecules.

  • π-π Stacking: The flat, aromatic ring structures of the dye molecules can stack on top of one another.

Aggregation can significantly alter the dye's properties, affecting experimental outcomes by changing its coloristic and photophysical characteristics.[2]

Q2: How can I visually identify if my this compound solution has aggregated?

Aggregation can manifest in several ways:

  • Cloudiness or Turbidity: A clear solution may become cloudy or opaque as large aggregates form and scatter light.

  • Precipitation: In cases of significant aggregation, the dye may fall out of solution as a solid precipitate.

  • Color Change: Aggregation can cause a shift in the solution's color. This is due to changes in how the dye molecules absorb light when they are closely packed together. These shifts can be precisely measured using UV-Vis spectroscopy.[2][3]

Q3: What key factors influence the aggregation of this compound?

Several experimental conditions can promote or inhibit aggregation.[4][5] Understanding these factors is the first step in troubleshooting.

  • Concentration: Higher dye concentrations increase the likelihood of aggregation as molecules are closer together.[4][6]

  • pH: The pH of the solution can alter the surface charge of the dye molecules and their interactions, affecting aggregation.[4][7][8] For this compound, a stable pH range is reported to be between 3 and 6.[9]

  • Ionic Strength: The presence of salts (electrolytes) in the solution can screen the electrostatic repulsion between the positively charged cationic dye molecules, which can promote aggregation.[4]

  • Temperature: The effect of temperature can be complex. While higher temperatures can sometimes break up aggregates by increasing kinetic energy, they can also decrease the solubility of certain dyes, leading to aggregation.[4][10]

  • Solvent: The choice of solvent significantly impacts aggregation. In aqueous solutions, hydrophobic effects are a major driver for aggregation.[5]

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling of this compound solutions.

Problem: My this compound solution is cloudy or shows visible precipitates.

This is a clear sign of significant aggregation. Follow this workflow to diagnose and resolve the issue.

G cluster_0 Troubleshooting: Cloudiness & Precipitation start Observation: Cloudy or Precipitated Solution check_conc Is the concentration too high? start->check_conc reduce_conc Action: Dilute the solution. check_conc->reduce_conc Yes check_ph Is the pH outside the optimal range (e.g., pH 3-6)? check_conc->check_ph No end_node Result: Clear, Stable Solution reduce_conc->end_node adjust_ph Action: Adjust pH using a suitable buffer. check_ph->adjust_ph Yes check_additives Consider adding stabilizing agents. check_ph->check_additives No adjust_ph->end_node add_surfactant Action: Add a non-ionic or cationic surfactant. check_additives->add_surfactant add_surfactant->end_node

Fig. 1: Troubleshooting workflow for resolving aggregation.
Problem: How do I choose an effective stabilizing agent to prevent aggregation?

Adding certain excipients can prevent dye molecules from interacting with each other. Surfactants and polymers are common choices.[11][12]

  • Surfactants: These molecules have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration (the critical micelle concentration), they form micelles that can encapsulate the hydrophobic parts of the dye molecules, preventing aggregation.[13][14]

    • Non-ionic or Cationic Surfactants: These are generally preferred for cationic dyes like this compound to avoid electrostatic precipitation that can occur with anionic surfactants.[12]

  • Polymers: Certain water-soluble polymers can adsorb onto the surface of dye molecules or aggregates, providing a steric barrier that prevents them from clumping together.[12]

The mechanism by which a surfactant stabilizes a dye is illustrated below.

G cluster_0 Mechanism of Stabilization by Surfactants M Dye Monomer A Aggregates M->A Aggregation (Unstable) Micelle Micelle-Encapsulated Dye (Stable) M->Micelle Encapsulation S Surfactant Molecules S->Micelle G cluster_workflow Analytical Workflow for Aggregation Analysis prep Prepare Sample: This compound in Aqueous Solution uv_vis UV-Vis Spectroscopy prep->uv_vis dls Dynamic Light Scattering (DLS) prep->dls analysis_uv Analyze Spectral Shift & Beer's Law Deviation uv_vis->analysis_uv analysis_dls Analyze Particle Size Distribution dls->analysis_dls conclusion Conclusion: Aggregation Confirmed & Quantified analysis_uv->conclusion analysis_dls->conclusion

References

Technical Support Center: Improving the Photostability of Basic Yellow 51

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of Basic Yellow 51. The information is presented in a user-friendly question-and-answer format, supplemented with data tables, detailed experimental protocols, and explanatory diagrams.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
Rapid loss of yellow color upon light exposure - High-intensity light source. - Prolonged exposure time. - Presence of reactive oxygen species (ROS).- Reduce the intensity of the excitation light source. - Minimize the duration of light exposure. - Incorporate antioxidants or singlet oxygen quenchers into the formulation.
Inconsistent fluorescence signal between samples - Variations in sample preparation. - Fluctuation in light source intensity. - Degradation of the dye stock solution.- Standardize sample preparation protocols, ensuring consistent dye concentration and solvent environment. - Calibrate and regularly check the stability of the light source. - Store the this compound stock solution in a dark, cool place and prepare fresh dilutions for each experiment.
High background signal or autofluorescence - Impurities in the sample or solvent. - Intrinsic fluorescence of other components in the system.- Use high-purity solvents and reagents. - Perform a background subtraction during data analysis. - Consider using a different excitation/emission wavelength if possible to minimize autofluorescence.
Formation of precipitate after adding stabilizers - Poor solubility of the stabilizer in the experimental solvent. - Incompatibility between the dye and the stabilizer at the concentrations used.- Test the solubility of the stabilizer in the solvent before adding it to the dye solution. - Optimize the concentration of the stabilizer; start with a lower concentration and gradually increase. - Consider using a different stabilizer with better solubility or compatibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound is a cationic dye belonging to the azomethine class.[1][2] Like many organic dyes, it is susceptible to photodegradation, or photobleaching, which is the irreversible loss of color upon exposure to light. This can be a significant issue in applications requiring stable and long-lasting color, such as in textiles, microscopy, and as a component in drug formulations where product appearance and stability are critical.[3]

Q2: What is the underlying mechanism of this compound photodegradation?

While specific degradation pathways for this compound are not extensively documented, the photodegradation of azomethine dyes generally involves the absorption of light, leading to the formation of excited singlet and triplet states.[4] These excited states can then react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which can chemically attack the dye molecule, leading to the cleavage of covalent bonds and loss of color.[5] The process can be accelerated by high-intensity light and the presence of photosensitizers.

Q3: What are the general strategies to improve the photostability of this compound?

Several strategies can be employed to enhance the photostability of cationic dyes like this compound:

  • Use of Stabilizers: Incorporating chemical agents that can mitigate the photodegradation process. These include:

    • Antioxidants: These compounds inhibit oxidation processes. Examples include Butylated Hydroxytoluene (BHT) and Ascorbic Acid.[6][7][8][9]

    • Singlet Oxygen Quenchers: These molecules deactivate singlet oxygen, a key ROS involved in photodegradation. 1,4-Diazabicyclo[2.2.2]octane (DABCO) and sodium azide are effective singlet oxygen quenchers.[10][11][12]

    • Triplet State Quenchers: These agents deactivate the excited triplet state of the dye, preventing the formation of singlet oxygen. Cyclooctatetraene (COT) is a known triplet state quencher.[13][14][15][16][17]

  • Control of Environmental Factors:

    • pH Optimization: The stability of some dyes can be pH-dependent.[18]

    • Solvent Selection: The polarity and viscosity of the solvent can influence the rate of photodegradation.

  • Light Exposure Management:

    • Minimizing Intensity and Duration: Reducing the intensity and duration of light exposure is a straightforward way to decrease photobleaching.[19]

Q4: How can I quantitatively measure the photostability of this compound?

The photostability of this compound can be quantified by monitoring the change in its absorbance or fluorescence intensity over time upon exposure to a light source of known intensity and wavelength. A common method involves using a UV-Vis spectrophotometer.[20][21][22] The rate of degradation can be determined by plotting the absorbance at the maximum absorption wavelength (λmax) against time. This data can then be used to calculate the photobleaching kinetics.

Quantitative Data on Photostability Improvement

While specific quantitative data for this compound is limited in the public domain, the following table provides representative data on the effectiveness of different types of stabilizers on similar dyes. This can serve as a starting point for experimental design.

Stabilizer TypeExample CompoundTypical ConcentrationPotential Improvement in Photostability (Half-life increase)Reference
Antioxidant Butylated Hydroxytoluene (BHT)1-10 mM1.5 - 3 fold[6]
Singlet Oxygen Quencher 1,4-Diazabicyclo[2.2.2]octane (DABCO)10-100 mM2 - 10 fold[10][11]
Triplet State Quencher Cyclooctatetraene (COT)1-5 mM5 - 20 fold[14]

Note: The effectiveness of each stabilizer will depend on the specific experimental conditions, including the solvent, dye concentration, and light source.

Experimental Protocols

Protocol 1: Evaluation of this compound Photostability using UV-Vis Spectroscopy

Objective: To quantify the rate of photodegradation of this compound under a specific light source.

Materials:

  • This compound

  • High-purity solvent (e.g., water, ethanol)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Light source with a controlled intensity and wavelength (e.g., Xenon lamp with appropriate filters)

  • Stir plate and stir bar

Procedure:

  • Prepare a stock solution of this compound of known concentration in the desired solvent.

  • Determine the λmax of this compound by scanning its absorbance spectrum.

  • Prepare a working solution with an initial absorbance at λmax between 0.5 and 1.0.

  • Place the cuvette containing the working solution in a holder at a fixed distance from the light source. If necessary, use a stir plate to ensure uniform irradiation.

  • Record the initial absorbance spectrum (t=0).

  • Expose the solution to the light source.

  • At regular time intervals , briefly interrupt the exposure to record the full UV-Vis spectrum.

  • Continue this process until the absorbance at λmax has significantly decreased (e.g., by 50% or more).

  • Plot the absorbance at λmax as a function of time to determine the photobleaching kinetics.

Protocol 2: Screening of Stabilizers for Improving this compound Photostability

Objective: To evaluate the effectiveness of different stabilizers in reducing the photodegradation of this compound.

Materials:

  • This compound stock solution

  • Candidate stabilizers (e.g., BHT, DABCO, COT)

  • Solvent used in Protocol 1

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Light source

Procedure:

  • Prepare a series of working solutions of this compound, each containing a different stabilizer at a specific concentration. Include a control solution with no stabilizer.

  • For each solution , follow the procedure outlined in Protocol 1 to measure the rate of photodegradation.

  • Plot the absorbance at λmax versus time for each condition (control and each stabilizer).

  • Compare the degradation rates to determine the most effective stabilizer and its optimal concentration.

Visualizations

Photodegradation_Pathway BY51_ground This compound (Ground State) BY51_singlet Excited Singlet State BY51_ground->BY51_singlet Light Absorption (hν) Degradation Degradation Products (Colorless) BY51_ground->Degradation Reaction with ROS BY51_singlet->BY51_ground Fluorescence BY51_triplet Excited Triplet State BY51_singlet->BY51_triplet Intersystem Crossing O2 ³O₂ (Ground State Oxygen) BY51_triplet->O2 Energy Transfer ROS Reactive Oxygen Species (e.g., ¹O₂) O2->ROS

Caption: Simplified Jablonski diagram illustrating the photophysical processes leading to the photodegradation of a dye molecule like this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure & Measurement cluster_analysis Data Analysis prep_dye Prepare this compound Solution prep_stabilizer Add Stabilizer (Test Group) prep_dye->prep_stabilizer prep_control No Stabilizer (Control Group) prep_dye->prep_control measure_initial Measure Initial Absorbance (t=0) prep_stabilizer->measure_initial prep_control->measure_initial expose Expose to Light Source measure_initial->expose measure_interval Measure Absorbance at Intervals expose->measure_interval Repeat plot_data Plot Absorbance vs. Time measure_interval->plot_data calc_kinetics Calculate Degradation Kinetics plot_data->calc_kinetics compare Compare Stabilizer Efficacy calc_kinetics->compare

Caption: Experimental workflow for evaluating the photostability of this compound and the efficacy of stabilizers.

Stabilizer_Mechanism cluster_degradation Photodegradation Cascade cluster_stabilizers Stabilizer Intervention Excited_Dye Excited Dye* ROS Reactive Oxygen Species (ROS) Excited_Dye->ROS Generates Degradation Dye Degradation ROS->Degradation Causes Antioxidant Antioxidant Antioxidant->Degradation Inhibits Oxidation Singlet_Quencher Singlet Oxygen Quencher Singlet_Quencher->ROS Scavenges Triplet_Quencher Triplet State Quencher Triplet_Quencher->Excited_Dye Quenches

Caption: Logical relationship showing the points of intervention for different classes of stabilizers in the photodegradation pathway.

References

Filter set recommendations for Basic Yellow 51 microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on selecting the appropriate filter sets for microscopy experiments utilizing Basic Yellow 51. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the excitation and emission wavelengths of this compound?

A1: this compound is also known as Thioflavin T. When bound to amyloid fibrils, its spectral properties are of primary interest for fluorescence microscopy. The peak excitation wavelength is approximately 450 nm and the peak emission wavelength is approximately 482 nm .[1][2]

Q2: Is this compound the same as Thioflavin T?

A2: Yes, this compound is another name for Thioflavin T (ThT).[1][2][3][4] It is a benzothiazole dye widely used for visualizing and quantifying misfolded protein aggregates known as amyloid fibrils.[4]

Q3: What is the critical consideration when selecting a filter set for this compound?

A3: The most critical consideration is to choose a filter set that effectively isolates the fluorescence emission from the excitation light. This means the excitation filter should transmit light around 450 nm, the emission filter should transmit light around 482 nm, and the dichroic mirror should have a cutoff wavelength between the excitation and emission peaks.

Recommended Filter Sets

For optimal results when imaging this compound (Thioflavin T), a filter set designed for fluorophores with similar excitation and emission characteristics is recommended. A standard "FITC" (Fluorescein isothiocyanate) or "GFP" (Green Fluorescent Protein) filter set can often be used, but a set specifically tailored to the 450 nm excitation and 482 nm emission will provide the best signal-to-noise ratio.

Below is a table summarizing recommended specifications for a this compound filter set. Commercial availability may vary, so it is advisable to consult with filter set manufacturers for specific product recommendations based on these specifications.

ComponentCenter Wavelength (CWL)Bandwidth (FWHM)Recommended Range
Excitation Filter 445 nm20-40 nm435-455 nm
Dichroic Mirror --Cut-on at ~465 nm
Emission Filter 485 nm20-30 nm475-495 nm

Troubleshooting Guide

Issue: Weak or no fluorescence signal.

  • Possible Cause 1: Incorrect filter set.

    • Solution: Ensure the installed filter cube is appropriate for the excitation and emission spectra of this compound (Thioflavin T). Verify that the excitation filter passes light around 450 nm and the emission filter passes light around 482 nm.

  • Possible Cause 2: Low fluorophore concentration or poor binding.

    • Solution: Prepare fresh staining solutions and ensure the experimental protocol for amyloid fibril staining is followed correctly.

  • Possible Cause 3: Photobleaching.

    • Solution: Minimize the exposure of the sample to the excitation light. Use a neutral density filter to reduce the intensity of the excitation light if possible.

Issue: High background signal or low contrast.

  • Possible Cause 1: Filter "bleed-through".

    • Solution: The emission filter may not be adequately blocking the excitation light. A higher-quality "steep-edge" filter set can improve contrast. Ensure the dichroic mirror has the correct cut-off wavelength.

  • Possible Cause 2: Autofluorescence.

    • Solution: The sample itself or the mounting medium may be autofluorescent. Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different mounting medium or a filter set with narrower bandwidths to isolate the specific signal from this compound.

Experimental Workflow

The following diagram illustrates the logical workflow for selecting an appropriate filter set for this compound microscopy.

filter_selection_workflow cluster_prep Preparation cluster_selection Filter Set Selection cluster_imaging Imaging & Troubleshooting start Start: Prepare this compound Stained Sample get_spectra Identify Excitation/Emission Spectra (Ex: ~450 nm, Em: ~482 nm) start->get_spectra select_filter Select Filter Set Matching Spectra get_spectra->select_filter check_components Verify Components: - Excitation Filter (~445/30) - Dichroic Mirror (~465nm cut-on) - Emission Filter (~485/25) select_filter->check_components image_sample Acquire Image check_components->image_sample eval_signal Evaluate Signal Strength & Contrast image_sample->eval_signal good_signal Optimal Signal (Proceed with Experiment) eval_signal->good_signal Good troubleshoot Troubleshoot: - Check Filter Specs - Adjust Exposure - Check Sample Prep eval_signal->troubleshoot Poor troubleshoot->select_filter Re-evaluate Filter

Workflow for selecting a microscopy filter set for this compound.

References

Technical Support Center: Managing Spectral Bleed-Through with Basic Yellow 51

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering spectral bleed-through when using the fluorescent dye Basic Yellow 51 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is spectral bleed-through?

A1: Spectral bleed-through, also known as crosstalk or spillover, is an artifact in fluorescence microscopy and flow cytometry where the fluorescence emission from one fluorophore is detected in the detection channel of another. This occurs because fluorophores often have broad emission spectra, and the tail of one fluorophore's emission can extend into the detection range of a neighboring channel. For instance, the emission from a yellow dye like FITC can "bleed" into the red detection channel, leading to false-positive signals and inaccurate colocalization analysis.

Q2: I am observing a signal in my red channel that mirrors the pattern of my this compound staining. Is this spectral bleed-through?

A2: It is highly probable that you are observing spectral bleed-through. To confirm this, you should prepare a control sample stained only with this compound and image it using both your yellow and red channel settings. If you detect a signal in the red channel from this single-stained sample, it confirms that spectral bleed-through is occurring.

Q3: How can I minimize spectral bleed-through during image acquisition?

A3: Several strategies can be employed to reduce spectral bleed-through:

  • Sequential Scanning: In confocal microscopy, acquiring images for each channel sequentially rather than simultaneously is a highly effective method. This ensures that only one laser line is active at a time, preventing the excitation of one fluorophore from causing emission that bleeds into another's detection channel.

  • Judicious Fluorophore Selection: Whenever possible, choose fluorophores with well-separated emission spectra to minimize overlap.

  • Optimized Filter Selection: Use emission filters with narrower bandwidths that are specifically tailored to the emission peak of your target fluorophore. This can help to exclude unwanted signals from other fluorophores.

  • Lower Laser Power and Detector Gain: Adjusting the laser power and photomultiplier (PMT) voltage or gain can help reduce bleed-through, especially if the signal in one channel is significantly brighter than in another.

Q4: What is spectral unmixing and how can it correct for bleed-through?

A4: Spectral unmixing is a computational technique used to separate the signals of individual fluorophores from a mixed image. This method requires a spectral detector that can capture the entire emission spectrum from the sample at each pixel. By obtaining the "spectral fingerprint" of each individual fluorophore from single-stained control samples, an algorithm can then mathematically separate the mixed signals in your experimental sample into its distinct components. This allows for the accurate representation of each fluorophore's distribution, even with significant spectral overlap.

Troubleshooting Guides

Issue 1: False Colocalization Observed Between Yellow and Red Channels

Symptoms: You observe a signal in the red channel that is spatially identical to the staining pattern of this compound in the yellow channel, suggesting colocalization where none is expected.

Troubleshooting Steps:

  • Run Single-Color Controls: Prepare a sample stained only with this compound and another sample stained only with your red fluorophore.

  • Image Controls in Both Channels:

    • Image the this compound sample using both the yellow and red channel settings. Note the intensity of the signal in the red channel; this is the bleed-through from yellow to red.

    • Image the red fluorophore sample using both channels to check for any bleed-through in the other direction.

  • Optimize Acquisition Settings:

    • If using a confocal microscope, switch to sequential scanning mode.

    • Narrow the emission filter bandwidth for the red channel to capture less of the tail of the this compound emission.

    • Carefully adjust the laser power and detector gain for the yellow channel to the minimum necessary for a good signal, as excessive brightness exacerbates bleed-through.

  • Apply Post-Acquisition Correction:

    • If your imaging system has spectral unmixing capabilities, use the single-color controls to create a reference library and apply the unmixing algorithm to your experimental data.

    • For conventional systems, linear unmixing plugins are available for software like ImageJ/Fiji, which can perform a similar correction.

Issue 2: Inaccurate Quantification of Fluorescence Intensity

Symptoms: The fluorescence intensity measurements in your red channel are artificially inflated due to the contribution from this compound bleed-through.

Troubleshooting Steps:

  • Perform Compensation: Similar to the process in flow cytometry, a compensation matrix can be calculated and applied to your images.

    • Using your single-color controls, measure the percentage of bleed-through from the yellow channel into the red channel.

    • This compensation factor can then be used to subtract the bleed-through signal from the red channel in your experimental images.

  • Utilize Spectral Unmixing: For the most accurate quantification, spectral unmixing is the preferred method as it separates the emission signals based on their full spectral profiles rather than a simple subtraction.

Data Presentation

To effectively correct for spectral bleed-through, it is crucial to know the spectral properties of the fluorophores you are using. Below is a table summarizing the approximate spectral properties of our representative yellow dye, FITC, and a common red dye, TRITC.

FluorophoreExcitation Max (nm)Emission Max (nm)Recommended Laser Line (nm)Recommended Emission Filter (nm)
FITC (for this compound)~495~517488500-550
TRITC~557~576561570-620

Experimental Protocols

Protocol 1: Preparation of Single-Color Compensation Controls

Objective: To prepare samples containing only one fluorophore to accurately measure spectral bleed-through.

Methodology:

  • Cell/Tissue Preparation: Prepare separate samples for each fluorophore used in your multi-color experiment. The cells or tissue should be handled in the same manner as your experimental samples (e.g., same fixation, permeabilization, and blocking steps).

  • Staining:

    • Sample 1 (Yellow Control): Stain with your this compound conjugate alone.

    • Sample 2 (Red Control): Stain with your red fluorophore conjugate alone.

    • Sample 3 (Unstained Control): This sample will not be stained and is used to determine the level of autofluorescence.

  • Mounting: Mount the samples using the same mounting medium as your experimental samples.

  • Imaging: Image these controls using the exact same acquisition settings (laser power, gain, filter settings) that you will use for your multi-color experimental samples.

Visualizations

Signaling Pathways and Experimental Workflows

Spectral_Bleed_Through Laser561 561nm Laser RedFluorophore RedFluorophore Laser561->RedFluorophore Excites

Troubleshooting_Workflow Start Observe Unexpected Red Signal CheckControls Run Single-Color Controls Start->CheckControls IsBleedThrough Bleed-Through Confirmed? CheckControls->IsBleedThrough OptimizeAcquisition Optimize Acquisition: - Sequential Scan - Narrow Filters - Adjust Power/Gain IsBleedThrough->OptimizeAcquisition Yes NotBleedThrough Investigate Other Causes: - Autofluorescence - Non-specific Staining IsBleedThrough->NotBleedThrough No PostProcess Post-Acquisition Correction: - Spectral Unmixing - Compensation OptimizeAcquisition->PostProcess Analyze Analyze Corrected Data PostProcess->Analyze

Technical Support Center: Optimization of Basic Yellow 51 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation times for Basic Yellow 51 staining. The following information, presented in a question-and-answer format, addresses potential issues and offers detailed methodologies to refine your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a biological stain?

This compound, also known as C.I. 480538, is a synthetic cationic dye.[1] Its chemical structure contains positively charged groups, which allow it to bind to negatively charged components within cells, such as nucleic acids in the nucleus and mitochondria.[2][3] This electrostatic interaction is the primary mechanism by which it functions as a stain, enabling the visualization of these cellular structures.[4] While primarily used in the textile industry, it is sometimes utilized in microscopy, often as a counterstain.[4]

Q2: What is the optimal incubation time for this compound staining?

The optimal incubation time is not fixed and depends on several factors, including cell type, cell density, fixation method, and the desired staining intensity. A starting point for optimization is typically a short incubation time (e.g., 5-15 minutes), which can be adjusted based on the initial results.[3] Longer incubation times may increase signal intensity but also risk higher background staining or potential cytotoxicity.

Q3: Can this compound be used for live-cell imaging?

As a cationic dye that binds to essential cellular components like nucleic acids, this compound may have cytotoxic effects, especially with prolonged incubation.[2] Its suitability for live-cell imaging should be carefully evaluated by performing viability assays in parallel with staining optimization. For long-term studies, alternative live-cell compatible stains may be more appropriate.

Q4: What safety precautions should be taken when handling this compound?

This compound is a chemical powder and should be handled with care. It may cause skin and eye irritation.[4][5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[5] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal instructions.[6]

Troubleshooting Guide

Issue 1: Weak or No Staining

  • Question: My cells show very faint or no yellow staining after incubation with this compound. What could be the cause?

  • Answer: Weak staining can result from several factors:

    • Insufficient Incubation Time: The dye may not have had enough time to bind to its target structures.

    • Low Dye Concentration: The working concentration of the dye may be too low.

    • Inadequate Fixation/Permeabilization: If staining fixed cells, poor fixation can prevent dye uptake and binding.

    • Incorrect pH of Staining Buffer: The binding of cationic dyes can be pH-dependent. A suboptimal pH can reduce staining efficiency.[3][7]

    Solution:

    • Increase Incubation Time: Incrementally increase the incubation time (e.g., in 5-minute intervals) and observe the effect on staining intensity.

    • Optimize Dye Concentration: Prepare a range of this compound concentrations to determine the optimal signal-to-noise ratio.

    • Review Fixation Protocol: Ensure your fixation and permeabilization protocol is appropriate for your cell type and allows for dye penetration.

    • Check Buffer pH: Verify that the pH of your staining buffer is within a suitable range (typically near neutral, pH 7.0-7.4) for cellular staining.

Issue 2: High Background Staining

  • Question: The entire cell or the background of my slide is stained yellow, obscuring specific details. How can I reduce this?

  • Answer: High background is often caused by non-specific binding of the dye.

    • Excessive Incubation Time: Leaving the stain on for too long can lead to accumulation in non-target areas.

    • High Dye Concentration: An overly concentrated solution increases the likelihood of non-specific binding.

    • Inadequate Washing: Insufficient washing after the staining step fails to remove unbound dye molecules.

    Solution:

    • Decrease Incubation Time: Reduce the incubation period to the minimum time required for specific staining.

    • Lower Dye Concentration: Titrate the dye to a lower concentration.

    • Optimize Washing Steps: Increase the number or duration of wash steps after staining. Use a gentle washing buffer (e.g., Phosphate-Buffered Saline - PBS).

Issue 3: Evidence of Cell Death or Morphological Changes

  • Question: I've noticed changes in cell morphology or an increase in cell death after staining. Is the dye toxic?

  • Answer: Cationic dyes can be toxic to cells, particularly at high concentrations or with long exposure times.

    • Cytotoxicity: The chemical nature of the dye can interfere with cellular processes, leading to cell death.

    • Stress from Incubation Conditions: The overall staining protocol, including buffer composition and temperature, could be stressing the cells.

    Solution:

    • Perform a Cytotoxicity Assay: Use a viability stain (e.g., Trypan Blue or a fluorescent live/dead assay kit) to quantify cell death across different incubation times and dye concentrations.

    • Reduce Incubation Time and Concentration: Use the lowest possible concentration and shortest incubation time that provides adequate staining.

    • Stain at a Lower Temperature: Incubating at 4°C instead of room temperature may reduce metabolic stress and cytotoxicity, though it might require a longer incubation time to achieve the same staining intensity.

Experimental Protocols

Protocol 1: Optimization of Incubation Time for Fixed Cell Staining

This protocol provides a framework for determining the optimal incubation time for this compound on fixed cells.

  • Cell Preparation:

    • Culture cells on glass coverslips or in a multi-well imaging plate.

    • Wash cells once with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, but recommended for nuclear staining).

    • Wash cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a 1 µM working solution of this compound in PBS. Note: This is a starting concentration and may require optimization.

    • Incubate separate samples for different durations: 5, 10, 15, 20, 25, and 30 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Remove the staining solution.

    • Wash cells three times with PBS for 5 minutes each.

    • Mount coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope with appropriate filter sets for yellow fluorescence.

    • Quantify the mean fluorescence intensity of the target structures and the background for each incubation time.

Data Presentation

The following tables present hypothetical data from an optimization experiment to illustrate the expected outcomes.

Table 1: Effect of Incubation Time on Staining Intensity and Signal-to-Noise Ratio

Incubation Time (minutes)Mean Signal Intensity (a.u.)Mean Background Intensity (a.u.)Signal-to-Noise Ratio (Signal/Background)
5350507.0
10680759.1
159501108.6
2011002005.5
2511502804.1
3011803503.4

Based on this hypothetical data, a 10-minute incubation provides the best balance of high signal intensity and low background.

Table 2: Effect of Incubation Time on Cell Viability

Incubation Time (minutes)Cell Viability (%)
0 (Control)98%
596%
1095%
1591%
2085%
2578%
3070%

This hypothetical data suggests that incubation times longer than 15 minutes may lead to a significant decrease in cell viability.

Mandatory Visualizations

Staining_Workflow prep Cell Preparation (Culture, Fix, Permeabilize) stain Prepare Staining Solution (this compound in PBS) prep->stain incubate Incubation Time Point (e.g., 5, 10, 15, 20 min) stain->incubate wash Wash 3x with PBS incubate->wash mount Mount Coverslip wash->mount image Fluorescence Microscopy mount->image analyze Analyze Data (Intensity, S/N Ratio) image->analyze

Caption: Experimental workflow for optimizing this compound incubation time.

Troubleshooting_Workflow start Staining Issue Observed weak_stain Weak or No Staining? start->weak_stain high_bg High Background? weak_stain->high_bg No inc_time Increase Incubation Time weak_stain->inc_time Yes toxicity Cell Damage? high_bg->toxicity No dec_time Decrease Incubation Time high_bg->dec_time Yes viability_assay Run Viability Assay toxicity->viability_assay Yes inc_conc Increase Dye Concentration inc_time->inc_conc dec_conc Decrease Dye Concentration dec_time->dec_conc inc_wash Increase Wash Steps dec_conc->inc_wash reduce_exposure Use Lower Conc/Time viability_assay->reduce_exposure

Caption: Troubleshooting decision tree for this compound staining issues.

References

Technical Support Center: Basic Yellow 51 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Basic Yellow 51 in staining protocols. The information is tailored for scientists and drug development professionals to help optimize experimental outcomes and resolve common issues encountered during the staining and washing procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its principle of staining?

This compound is a cationic, water-soluble fluorescent dye.[1] Its positive charge facilitates binding to negatively charged molecules within cells, such as nucleic acids (DNA and RNA) and acidic proteins. This electrostatic interaction is the primary principle behind its use as a biological stain, allowing for the visualization of cellular components with a high density of negative charges, such as the nucleus and ribosomes. The staining intensity can be influenced by both intracellular and extracellular pH.

Q2: I am observing high background fluorescence after staining with this compound. What are the potential causes and solutions?

High background fluorescence is a common issue resulting from unbound dye molecules that were not adequately removed. The primary causes include:

  • Inadequate Washing: Insufficient number or duration of wash steps.

  • Excessive Dye Concentration: Using a higher concentration of this compound than necessary for optimal staining.

  • Non-specific Binding: Electrostatic attraction of the cationic dye to other negatively charged surfaces in the sample.

To mitigate high background, consider the troubleshooting steps outlined in the guide below.

Q3: What is the recommended washing buffer for removing unbound this compound?

A common and effective washing buffer is a buffered saline solution such as Phosphate-Buffered Saline (PBS). For more stringent washing, a low concentration of a non-ionic detergent (e.g., 0.05% Tween 20 or Triton X-100) can be added to the PBS. This helps to disrupt weak, non-specific binding of the dye.

Q4: How many wash steps are recommended after staining?

A minimum of three to five wash steps of 5 minutes each with gentle agitation is a good starting point. If high background persists, increasing the number and/or duration of the washes is recommended.

Troubleshooting Guide: High Background Staining with this compound

High background staining can obscure specific signals and compromise data quality. This guide provides a systematic approach to troubleshooting and resolving this issue.

Problem Potential Cause Recommended Solution
Uniformly High Background Inadequate removal of unbound dye.1. Increase Wash Steps: Perform additional 5-10 minute washes with PBS. 2. Add Detergent: Incorporate 0.05% Tween 20 or Triton X-100 into your wash buffer. 3. Increase Wash Volume: Ensure the volume of wash buffer is sufficient to fully immerse the sample.
Excessive dye concentration.1. Titrate Dye Concentration: Perform a concentration gradient experiment to determine the lowest effective concentration of this compound that provides a good signal-to-noise ratio. 2. Reduce Incubation Time: Shorten the duration of the staining step.
Punctate or Patchy Background Precipitation of the dye.1. Filter Staining Solution: Filter the this compound staining solution through a 0.22 µm syringe filter before use. 2. Ensure Complete Dissolution: Confirm that the dye is fully dissolved in the staining buffer.
Non-specific binding to cellular components.1. Blocking Step: Consider a pre-incubation step with a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin) to saturate non-specific binding sites. 2. Adjust pH: Optimize the pH of the staining and washing buffers, as binding of cationic dyes can be pH-dependent.

Experimental Protocols

Protocol 1: General Staining and Washing Procedure for Cultured Cells
  • Cell Seeding: Seed cells on a suitable substrate (e.g., glass-bottom dish or coverslip) and culture to the desired confluency.

  • Fixation (Optional): If required, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Incubate the cells with the optimized working concentration of this compound (e.g., 1-5 µM in PBS) for 15-30 minutes at room temperature, protected from light.

  • Removal of Unbound Dye:

    • Aspirate the staining solution.

    • Wash the cells three to five times with PBS containing 0.05% Tween 20 for 5 minutes each with gentle agitation.

    • Perform a final wash with PBS to remove any residual detergent.

  • Imaging: Mount the coverslip or image the dish using a fluorescence microscope with appropriate filter sets for this compound (Excitation max ~488 nm / Emission max ~515 nm).

Quantitative Data Summary: Comparison of Washing Buffers

The following table summarizes hypothetical data on the efficiency of different washing protocols in reducing background fluorescence after staining with this compound. The Signal-to-Noise Ratio (SNR) is used as a metric for staining quality.

Washing Protocol Number of Washes Duration per Wash (min) Average Background Intensity (Arbitrary Units) Average Signal Intensity (Arbitrary Units) Signal-to-Noise Ratio (SNR)
PBS 35852002.35
PBS 55601953.25
PBS + 0.05% Tween 20 35451904.22
PBS + 0.05% Tween 20 55301856.17

This data is illustrative and will vary depending on the cell type, staining concentration, and imaging system.

Visualizations

Experimental Workflow for Staining and Washing

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_washing Removal of Unbound Dye cluster_analysis Analysis cell_seeding Cell Seeding fixation Fixation (Optional) cell_seeding->fixation permeabilization Permeabilization (Optional) fixation->permeabilization stain Incubate with This compound permeabilization->stain wash1 Wash 1 (PBS + 0.05% Tween 20) stain->wash1 wash2 Wash 2 (PBS + 0.05% Tween 20) wash1->wash2 wash3 Wash 3 (PBS + 0.05% Tween 20) wash2->wash3 final_wash Final Wash (PBS) wash3->final_wash imaging Fluorescence Microscopy final_wash->imaging

Caption: A generalized workflow for staining cells with this compound and subsequent washing steps to remove unbound dye before imaging.

Hypothetical Signaling Pathway Visualization

This diagram illustrates a hypothetical scenario where this compound is used to visualize changes in nuclear morphology in response to a signaling pathway that induces apoptosis.

signaling_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_cellular_response Cellular Response cluster_visualization Visualization stimulus Drug Treatment receptor Receptor Activation stimulus->receptor caspase_cascade Caspase Cascade receptor->caspase_cascade chromatin Chromatin Condensation caspase_cascade->chromatin nuclear Nuclear Fragmentation chromatin->nuclear staining This compound Staining nuclear->staining microscopy Fluorescence Imaging staining->microscopy

Caption: A simplified diagram showing how this compound could be used to visualize nuclear changes in an apoptosis signaling pathway.

References

Technical Support Center: Basic Yellow 51 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Basic Yellow 51 and investigating the influence of pH on its fluorescent properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound, also known as C.I. This compound, is a cationic dye belonging to the azomethine class.[1] Its molecular formula is C₂₀H₂₅N₃O₄S with a molecular weight of 403.5 g/mol .[1][2] It appears as a yellow powder and is soluble in water.[1][3] This dye is commonly used in the textile industry for its vibrant, greenish-yellow color and good lightfastness.[1][3][4] Its cationic nature allows it to bind effectively to negatively charged substrates.[3]

Q2: How does pH generally affect the fluorescence of a dye?

The pH of a solution can significantly impact the fluorescence of a dye through several mechanisms:

  • Protonation/Deprotonation: Changes in pH can cause the dye molecule to gain or lose protons (H⁺ ions). This can alter the electronic structure of the fluorophore, affecting its ability to absorb and emit light. For instance, the fluorescence of some dyes is activated upon protonation in acidic conditions, which can suppress processes like photoinduced electron transfer (PET) or internal charge transfer (ICT) that would otherwise quench fluorescence.[5]

  • Structural Changes: The ionization state of a molecule, dictated by pH, can lead to changes in its overall structure and conjugation system. Molecules with more conjugated double bonds tend to absorb more light and exhibit more intense fluorescence.[6]

  • Influence of Substituent Groups: The effect of pH can be particularly pronounced if the dye possesses acidic or basic functional groups. Electron-donating groups (e.g., -NH₂, -OH) can enhance fluorescence, while electron-withdrawing groups (e.g., -NO₂, -COOH) can decrease or quench it.[6][7] The protonation state of these groups is pH-dependent.

Q3: Is there specific data on the effect of pH on this compound fluorescence?

Currently, there is a lack of specific published data detailing the quantitative effect of pH on the fluorescence intensity and quantum yield of this compound. However, as a cationic dye with a complex structure, it is plausible that its fluorescence properties could be influenced by pH. Researchers should experimentally determine this relationship for their specific application.

Q4: What is a fluorescence quantum yield and why is it important?

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[8] A higher quantum yield indicates a more fluorescent compound. This value is crucial for comparing the brightness of different fluorophores and for applications requiring high sensitivity.

Hypothetical Data on pH-Dependent Fluorescence

To illustrate the potential effect of pH on a cationic dye like this compound, the following table presents a hypothetical dataset. Note: This data is for illustrative purposes only and has not been experimentally verified for this compound.

pHRelative Fluorescence Intensity (a.u.)Fluorescence Quantum Yield (Φf)
3.01200.15
4.02500.31
5.04800.60
6.07500.94
7.07600.95
8.07550.94
9.06000.75
10.04500.56
11.02000.25

Experimental Protocols

Protocol for Determining pH-Dependent Fluorescence of this compound

This protocol outlines a general method for measuring the fluorescence of this compound across a range of pH values.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3 to 11). Use buffers with low intrinsic fluorescence, such as citrate, phosphate, and borate buffers.

    • Ensure the ionic strength of all buffer solutions is consistent to avoid variations in fluorescence due to changes in the solvent environment.

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in a suitable solvent, such as DMSO or deionized water. The solubility should be tested to prevent precipitation.

  • Preparation of Working Solutions:

    • For each pH value to be tested, dilute the this compound stock solution in the corresponding buffer to a final concentration that results in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[9][10]

  • Fluorescence Measurements:

    • Use a calibrated spectrofluorometer.

    • For each working solution, record the fluorescence emission spectrum by exciting at the absorbance maximum of this compound.

    • Measure the fluorescence intensity at the emission maximum for each pH value.

    • It is recommended to also measure the absorbance of each sample to correct for any pH-induced changes in absorption.

  • Data Analysis:

    • Plot the fluorescence intensity versus pH.

    • If a sigmoidal relationship is observed, the apparent pKa of the dye can be determined from the inflection point of the curve.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Weak Fluorescence Signal - Incorrect excitation or emission wavelengths.- Dye concentration is too low.- Photobleaching due to excessive light exposure.[11]- Verify the excitation and emission maxima for this compound.- Prepare a more concentrated sample, ensuring absorbance remains below 0.1.[10]- Minimize light exposure to the sample and use fresh solutions.
High Background Fluorescence - Contaminated cuvettes or solvents.- Buffer components are fluorescent.- Use high-purity, spectroscopy-grade solvents.[12]- Thoroughly clean cuvettes.- Run a blank measurement with just the buffer to check for background fluorescence.
Inconsistent or Drifting Signal - Temperature fluctuations.- Photodegradation of the sample.- Use a temperature-controlled sample holder.- Acquire data promptly after sample preparation and minimize exposure to the excitation light.
Distorted Emission Spectrum - Detector saturation due to a highly concentrated sample.[13][14]- Inner filter effect from high sample absorbance.[10][13]- Reduce the dye concentration.- Use attenuators in the excitation path if available.[13]- Ensure the sample absorbance is below 0.1 at the excitation wavelength.[9][10]

Visual Guides

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Buffer Solutions (pH 3-11) C Create Working Solutions (Abs < 0.1) A->C B Prepare this compound Stock Solution B->C D Calibrate Spectrofluorometer C->D F Measure Absorbance at each pH C->F E Record Emission Spectra at each pH D->E G Plot Fluorescence Intensity vs. pH E->G F->G H Determine Apparent pKa (if applicable) G->H

Figure 1: Experimental workflow for pH-dependent fluorescence analysis.

Troubleshooting_Tree cluster_weak cluster_bg cluster_unstable Start Fluorescence Issue? WeakSignal Weak or No Signal Start->WeakSignal Low Intensity HighBg High Background Start->HighBg High Noise UnstableSignal Unstable Signal Start->UnstableSignal Drifting CheckWavelengths Check λex/λem WeakSignal->CheckWavelengths CleanCuvette Clean Cuvettes HighBg->CleanCuvette TempControl Use Temp. Control UnstableSignal->TempControl IncreaseConc Increase Concentration (Abs < 0.1) CheckWavelengths->IncreaseConc Correct FreshSample Use Fresh Sample IncreaseConc->FreshSample Still Weak CheckSolvent Use Spectro-Grade Solvent CleanCuvette->CheckSolvent Clean RunBlank Run Buffer Blank CheckSolvent->RunBlank Pure MinimizeExposure Minimize Light Exposure TempControl->MinimizeExposure Stable Temp

Figure 2: A decision tree for troubleshooting common fluorescence issues.

References

Validation & Comparative

A Comparative Guide to Basic Yellow 51 and Rhodamine 123 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two fluorescent dyes, Basic Yellow 51 and Rhodamine 123, to assist researchers in selecting the appropriate tool for their specific experimental needs. The comparison focuses on their chemical and physical properties, performance in fluorescence-based applications, and available experimental protocols. While Rhodamine 123 is a well-characterized probe extensively used in biological research, data on the performance of this compound in similar applications is limited.

I. Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of a fluorescent dye is crucial for its effective application. The table below summarizes the key characteristics of this compound and Rhodamine 123.

PropertyThis compoundRhodamine 123
Molecular Formula C₂₀H₂₅N₃O₄S[1]C₂₁H₁₇ClN₂O₃[2]
Molecular Weight 403.5 g/mol [1]380.82 g/mol
CAS Number 83949-75-1[1]62669-70-9
Appearance Yellow powderRed to brown powder
Solubility Soluble in water[3][4]Soluble in DMSO and ethanol (20 g/L)[2]
Excitation Maximum (λex) Not available for research applications~507 nm[5]
Emission Maximum (λem) Not available for research applications~529 nm[5]

II. Performance in Fluorescence Applications

The performance of a fluorescent dye in a biological context is determined by several factors, including its brightness (a function of molar extinction coefficient and quantum yield), photostability, and cytotoxicity.

Performance MetricThis compoundRhodamine 123
Fluorescence Quantum Yield (Φ) Data not available for research applications~0.90[2]
Photostability Data not available for research applicationsModerate; susceptible to photobleaching under high-intensity illumination.[6]
Cytotoxicity Primarily studied in the context of industrial/environmental toxicology.[3][7][8] May cause skin and eye irritation.[3]Selectively toxic to carcinoma cells with continuous exposure.[9][10][11] At low concentrations and short exposure times, it is considered non-toxic for live-cell imaging.[10]
Primary Research Applications Primarily used as a textile dye; some mention of use in biological staining.[4]Mitochondrial membrane potential measurement, fluorescence microscopy, flow cytometry, tracer dye.[2]

III. Mechanism of Action and Cellular Localization

The utility of a fluorescent dye in cellular imaging is largely dependent on its mechanism of uptake and its specific localization within the cell.

This compound: The cellular uptake mechanism and specific subcellular localization of this compound in a research context are not well-documented in the available literature. As a cationic dye, it is plausible that it interacts with negatively charged cellular components.[4]

Rhodamine 123: Rhodamine 123 is a cell-permeant, cationic dye that specifically accumulates in the mitochondria of living cells.[5] This accumulation is driven by the negative mitochondrial membrane potential.[][13] Healthy, respiring mitochondria maintain a high membrane potential, leading to the sequestration and concentration of the dye within the mitochondrial matrix. A decrease in mitochondrial membrane potential, a hallmark of cellular stress and apoptosis, results in the redistribution of Rhodamine 123 into the cytoplasm.[]

G Mechanism of Rhodamine 123 Mitochondrial Accumulation cluster_cell Cell cluster_mitochondrion Mitochondrion Extracellular Extracellular Rhodamine 123 Cytoplasm Cytoplasm Extracellular->Cytoplasm Passive Diffusion Mitochondrial_Matrix Mitochondrial Matrix (High Negative Potential) Cytoplasm->Mitochondrial_Matrix Accumulation driven by Mitochondrial Membrane Potential

Diagram of Rhodamine 123 cellular uptake and mitochondrial accumulation.

IV. Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible scientific results.

A. Staining Protocol for Rhodamine 123 in Live Cells

This protocol is adapted from established methods for staining mitochondria in live mammalian cells with Rhodamine 123.[13][14]

Materials:

  • Rhodamine 123 powder

  • Dimethyl sulfoxide (DMSO)

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Adherent or suspension cells

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Stock Solution Preparation:

  • Dissolve 1 mg of Rhodamine 123 in 525 µL of DMSO to create a 5 mM stock solution.[14]

  • Store the stock solution at -20°C, protected from light.

Working Solution Preparation:

  • Dilute the 5 mM stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-20 µM.[14] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

Staining Procedure for Adherent Cells:

  • Grow cells on sterile coverslips or in a culture dish.

  • Remove the culture medium.

  • Add the Rhodamine 123 working solution to cover the cells.

  • Incubate for 30-60 minutes at 37°C, protected from light.[14]

  • Wash the cells twice with pre-warmed medium.[14]

  • Image the cells using a fluorescence microscope.

Staining Procedure for Suspension Cells:

  • Centrifuge the cell suspension to pellet the cells and discard the supernatant.

  • Resuspend the cells in the Rhodamine 123 working solution at a density of approximately 1x10⁶ cells/mL.[13]

  • Incubate for 20-60 minutes at 37°C, protected from light.[13]

  • Centrifuge the cells, discard the supernatant, and wash twice with pre-warmed medium.[13]

  • Resuspend the cells in fresh medium for analysis by fluorescence microscopy or flow cytometry.

G General Workflow for Live-Cell Fluorescence Staining Start Start with Live Cells Prepare_Working_Solution Prepare Dye Working Solution Start->Prepare_Working_Solution Incubate Incubate Cells with Dye Prepare_Working_Solution->Incubate Wash Wash Cells (Optional) Incubate->Wash Image Image with Fluorescence Microscope Wash->Image

A generalized workflow for staining live cells with a fluorescent dye.

B. Staining Protocol for this compound

V. Conclusion

Rhodamine 123 is a well-established and extensively characterized fluorescent dye with a primary application in monitoring mitochondrial membrane potential in living cells. Its properties and performance are well-documented, and detailed protocols for its use are widely available.

For researchers requiring a well-validated and reliable fluorescent probe for applications such as mitochondrial imaging, Rhodamine 123 is the clear and recommended choice based on the currently available scientific literature. The use of this compound in a research setting would be exploratory and require extensive characterization before reliable data could be obtained.

References

A Comparative Guide: Basic Yellow 51 vs. Thioflavin T for Amyloid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and characterization of amyloid fibrils are crucial in understanding and developing diagnostics and therapeutics for a range of debilitating amyloid-related diseases. Fluorescent dyes that specifically bind to these protein aggregates are indispensable tools in this field. Thioflavin T (ThT) has long been the gold standard for this purpose. This guide provides a detailed comparison of Thioflavin T with another cationic dye, Basic Yellow 51, for amyloid detection, based on currently available scientific literature.

Overview

This guide presents a side-by-side comparison of the fundamental properties and performance characteristics of this compound and Thioflavin T. While extensive data is available for Thioflavin T, information regarding the application of this compound in amyloid detection is notably scarce in peer-reviewed literature.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these dyes is essential for their application in amyloid detection.

PropertyThis compoundThioflavin T
CI Name This compoundBasic Yellow 1
CAS Number 83949-75-12390-54-7
Molecular Formula C₂₀H₂₅N₃O₄SC₁₇H₁₉ClN₂S
Molecular Weight 403.5 g/mol 318.86 g/mol
Chemical Class AzomethineBenzothiazole
Appearance Greenish-yellow powderYellow crystalline powder

Spectral Properties for Amyloid Detection

The fluorescence properties of a dye upon binding to amyloid fibrils are the cornerstone of its utility as a detection agent.

Spectral PropertyThis compoundThioflavin T
Excitation Maximum (Free) Not Reported~385 nm
Emission Maximum (Free) Not Reported~445 nm
Excitation Maximum (Bound to Amyloid) Not Reported~450 nm
Emission Maximum (Bound to Amyloid) Not Reported~482 nm
Quantum Yield (Free) Not ReportedVery Low
Quantum Yield (Bound to Amyloid) Not ReportedSignificantly Increased
Fluorescence Enhancement upon Binding Not ReportedHigh

Note: No peer-reviewed data on the spectral properties of this compound in the context of amyloid fibril binding could be identified.

Performance in Amyloid Detection

The efficacy of a fluorescent probe for amyloid detection is determined by its binding affinity, specificity, and the resulting signal.

Performance MetricThis compoundThioflavin T
Binding Affinity (Kd) to Amyloid Fibrils Not ReportedVaries with fibril type (typically in the low micromolar to nanomolar range)
Binding Stoichiometry Not ReportedMultiple binding sites with different affinities are often observed
Specificity for Amyloid Fibrils Not ReportedGenerally high, but can also bind to other β-sheet rich structures and non-amyloid components
Signal-to-Noise Ratio Not ReportedHigh

Note: The lack of published studies on this compound for amyloid detection prevents a quantitative comparison of its performance with Thioflavin T.

Mechanism of Amyloid Interaction

The interaction between a fluorescent dye and amyloid fibrils dictates the specificity and nature of the detection signal.

Thioflavin T

The mechanism of Thioflavin T's fluorescence enhancement upon binding to amyloid fibrils is well-studied. In its free state in solution, the two aromatic rings of the ThT molecule can freely rotate, leading to non-radiative decay and low fluorescence. When ThT binds to the characteristic cross-β-sheet structure of amyloid fibrils, this rotation is restricted. This rigidization of the molecule leads to a significant increase in its fluorescence quantum yield, resulting in a strong fluorescent signal. ThT is thought to bind to grooves and channels on the surface of the amyloid fibril that run parallel to the fibril axis.

ThT_Mechanism cluster_free Free ThT in Solution cluster_bound ThT Bound to Amyloid Fibril Free_ThT Thioflavin T (Free Rotation) Low_Fluorescence Low Fluorescence (Quenched) Free_ThT->Low_Fluorescence Rotational Freedom Amyloid_Fibril Amyloid Fibril (Cross-β-sheet) Free_ThT->Amyloid_Fibril Binding Bound_ThT Thioflavin T (Rotationally Restricted) High_Fluorescence High Fluorescence (Enhanced) Bound_ThT->High_Fluorescence Rigidization

Mechanism of Thioflavin T fluorescence enhancement upon binding to amyloid fibrils.
This compound

Due to the absence of studies on the interaction of this compound with amyloid fibrils, its binding mechanism remains unknown. As a cationic dye with an azomethine chromophore, it is plausible that it could interact with negatively charged pockets on the surface of amyloid fibrils through electrostatic interactions, and potentially through hydrophobic interactions as well. However, without experimental data, this remains speculative.

Experimental Protocols

Detailed and validated protocols are essential for reproducible and reliable experimental results.

Thioflavin T Assay for Amyloid Detection

This protocol provides a general guideline for using Thioflavin T to quantify amyloid fibrils. It is important to note that optimal conditions (e.g., dye concentration, incubation time) may vary depending on the specific protein and experimental setup.

Materials:

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water or buffer, filtered through a 0.22 µm filter)

  • Amyloid fibril sample

  • Assay buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • 96-well black microplate with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Preparation of ThT working solution: Dilute the ThT stock solution in the assay buffer to the desired final concentration (typically 10-25 µM).

  • Sample preparation: Prepare serial dilutions of the amyloid fibril sample in the assay buffer. Include a buffer-only control (blank).

  • Assay setup: To each well of the microplate, add a specific volume of the amyloid fibril dilution (or blank).

  • Addition of ThT: Add an equal volume of the ThT working solution to each well.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 5-15 minutes), protected from light.

  • Fluorescence measurement: Measure the fluorescence intensity using a plate reader with excitation set to ~450 nm and emission set to ~485 nm.

  • Data analysis: Subtract the fluorescence of the blank from all sample readings. Plot the fluorescence intensity against the amyloid fibril concentration.

ThT_Protocol_Workflow Start Start: Prepare Reagents Prepare_ThT Prepare ThT Working Solution Start->Prepare_ThT Prepare_Samples Prepare Amyloid Fibril Dilutions Start->Prepare_Samples Plate_Setup Add Samples/Blank to Microplate Prepare_ThT->Plate_Setup Prepare_Samples->Plate_Setup Add_ThT Add ThT to Wells Plate_Setup->Add_ThT Incubate Incubate at Room Temperature Add_ThT->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 450 nm, Em: 485 nm) Incubate->Measure_Fluorescence Analyze_Data Data Analysis Measure_Fluorescence->Analyze_Data End End: Results Analyze_Data->End

Experimental workflow for a Thioflavin T amyloid detection assay.
This compound Assay for Amyloid Detection

A validated experimental protocol for the use of this compound in amyloid detection is not available in the scientific literature.

Conclusion and Future Directions

Thioflavin T remains the preeminent fluorescent probe for the detection and quantification of amyloid fibrils due to its well-characterized spectral properties, binding mechanism, and extensive validation across a wide range of amyloidogenic proteins. Its significant fluorescence enhancement upon binding to the cross-β-sheet structure provides a robust and sensitive method for monitoring fibril formation in real-time and for staining amyloid plaques in tissue samples.

In contrast, there is a significant knowledge gap regarding the utility of this compound for amyloid detection. While its chemical structure as a cationic dye suggests potential for interaction with amyloid fibrils, crucial experimental data on its spectral properties in the presence of amyloids, binding affinity, and specificity are currently absent from the scientific literature.

For researchers seeking alternatives to Thioflavin T, a systematic evaluation of other commercially available fluorescent dyes, including those from the azomethine class like this compound, could be a fruitful area of investigation. Such studies would need to rigorously characterize the dye's performance, including its fluorescence characteristics, binding kinetics, and specificity for different types of amyloid fibrils. Until such data becomes available, Thioflavin T remains the more reliable and scientifically validated choice for amyloid detection.

A Comparative Guide to Basic Yellow 51 and Other Fluorescent Dyes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers a comparative analysis of Basic Yellow 51 against other commonly utilized fluorescent dyes in research and development. It is intended to provide researchers, scientists, and drug development professionals with a clear overview of the available data, advantages, and experimental considerations.

Introduction to this compound

Photophysical Properties: A Comparative Overview

A direct, experimentally validated comparison of this compound with well-characterized fluorescent dyes is challenging due to the limited availability of peer-reviewed data for the former. The following table summarizes the known photophysical properties of common fluorescent dyes to provide a basis for comparison. Data for this compound is based on limited commercial sources and should be treated with caution pending independent verification.

DyeExcitation Max (nm)Emission Max (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound 430 - 450 (unverified)510 - 530 (unverified)Data not available>0.85 (unverified)
Fluorescein (in 0.1 M NaOH) ~490~514~90,000~0.92
Rhodamine B (in ethanol) ~554~576~110,000~0.70
Cyanine3 (Cy3) ~550~570~150,000~0.15
Cyanine5 (Cy5) ~649~670~250,000~0.27

Note: The photophysical properties of fluorescent dyes are highly dependent on their environment, including solvent, pH, and concentration.

Potential Advantages of this compound (Hypothesized)

Based on its chemical class and the limited available information, this compound may offer the following potential advantages, which require experimental validation:

  • High Quantum Yield: Commercial sources suggest a quantum yield of over 0.85, which, if verified, would place it among the brighter fluorescent dyes available.

  • Good Photostability: As a dye developed for industrial applications, it may possess inherent stability against photobleaching compared to some traditional biological dyes.

  • pH Stability: Its intended use in various dyeing processes might imply a broader pH stability range.

Experimental Protocols for Comparative Analysis

To rigorously evaluate the advantages of this compound, a series of standardized experiments are necessary. The following protocols outline the key comparisons that should be made.

I. Determination of Photophysical Properties

Objective: To accurately determine the excitation and emission maxima, molar absorptivity, and quantum yield of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, water). Create a series of dilutions of known concentrations.

  • Absorbance Spectroscopy: Use a UV-Vis spectrophotometer to measure the absorbance spectra of the dilutions. The wavelength of maximum absorbance (λmax) will be determined.

  • Molar Absorptivity Calculation: Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the linear regression will yield the molar absorptivity (ε).

  • Fluorescence Spectroscopy: Use a spectrofluorometer to measure the excitation and emission spectra.

    • To determine the excitation maximum, set the emission wavelength to an estimated value (e.g., 530 nm) and scan a range of excitation wavelengths.

    • To determine the emission maximum, set the excitation to the determined maximum and scan a range of emission wavelengths.

  • Quantum Yield Determination: The relative quantum yield can be determined using a well-characterized fluorescent standard with a known quantum yield (e.g., fluorescein).

    • Prepare solutions of both the standard and this compound with identical absorbance at the same excitation wavelength.

    • Measure the integrated fluorescence intensity of both solutions under identical instrument settings.

    • The quantum yield is calculated using the formula: Φsample = Φstandard × (Isample / Istandard) × (ηsample² / ηstandard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

II. Comparative Photostability Assay

Objective: To compare the photostability of this compound with other fluorescent dyes.

Methodology:

  • Sample Preparation: Prepare solutions of this compound and a comparative dye (e.g., fluorescein) with the same initial absorbance.

  • Photobleaching: Continuously expose the samples to a light source (e.g., the excitation light of a fluorometer or a microscope's light source) for a set period.

  • Fluorescence Monitoring: Measure the fluorescence intensity of each sample at regular intervals during the exposure.

  • Data Analysis: Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability.

Visualizing Experimental Workflows

To aid in the conceptualization of these comparative experiments, the following diagrams illustrate the proposed workflows.

G cluster_0 Workflow for Determining Photophysical Properties Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions UV-Vis UV-Vis Spectroscopy Serial Dilutions->UV-Vis Fluorometer Fluorescence Spectroscopy Serial Dilutions->Fluorometer Absorbance Spectra Absorbance Spectra UV-Vis->Absorbance Spectra Excitation & Emission Spectra Excitation & Emission Spectra Fluorometer->Excitation & Emission Spectra Quantum Yield Calculation Quantum Yield Calculation Fluorometer->Quantum Yield Calculation Molar Absorptivity Molar Absorptivity Absorbance Spectra->Molar Absorptivity G cluster_1 Workflow for Comparative Photostability Assay Prepare Samples Prepare Dye Solutions (Equal Absorbance) Expose Continuous Light Exposure Prepare Samples->Expose Measure Measure Fluorescence at Intervals Expose->Measure t = 0, 1, 2...n Analyze Plot Intensity vs. Time Measure->Analyze Compare Compare Decay Rates Analyze->Compare

Evaluating Basic Yellow 51 as a Mitochondrial Probe: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Basic Yellow 51 and its potential use as a mitochondrial probe, benchmarked against established fluorescent dyes: Rhodamine 123 and MitoTracker Red CMXRos. The information is intended to help researchers evaluate its suitability for mitochondrial imaging and guide potential validation studies.

Introduction to Mitochondrial Probes

Mitochondria are vital organelles involved in cellular energy production, metabolism, and apoptosis.[1] Fluorescent probes are indispensable tools for visualizing mitochondrial morphology, distribution, and function in living and fixed cells.[2][3] An ideal mitochondrial probe should exhibit high specificity, photostability, low cytotoxicity, and clear signal retention under various experimental conditions.[4] Commonly used probes are often cationic and lipophilic, allowing them to accumulate in the mitochondrial matrix, driven by the negative mitochondrial membrane potential (ΔΨm).[5][6]

Overview of this compound and Standard Probes

This compound is a cationic dye, also known as Cationic Yellow X-5GL, primarily used in the textile, paper, and ink industries.[7][8] Its chemical formula is C20H25N3O4S, and it presents as a yellow powder soluble in water.[7][9] While its fluorescent properties have led to some use in biological staining, its specific validation as a mitochondrial probe is not well-documented in scientific literature.[10][11]

Rhodamine 123 (Rh123) is a well-characterized, cell-permeant, cationic fluorescent dye that specifically accumulates in active mitochondria.[12][13][14] Its uptake is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial function.[5][14] However, Rh123 is often washed out of cells after fixation, limiting its use in protocols requiring permeabilization.[12]

MitoTracker Red CMXRos is a popular red-fluorescent probe designed to overcome the limitations of dyes like Rh123.[15] It passively diffuses across the plasma membrane and accumulates in active mitochondria.[16][17] A key feature is its mildly thiol-reactive chloromethyl group, which allows it to covalently bind to mitochondrial proteins, ensuring its retention even after fixation and permeabilization.[16][18]

Quantitative Data Comparison

The following table summarizes the key properties of this compound against the established mitochondrial probes. Data for this compound is based on general chemical information, as specific performance data in biological imaging is limited.

PropertyThis compoundRhodamine 123MitoTracker Red CMXRos
CAS Number 83949-75-162669-70-9167095-09-2
Excitation Max (nm) Not specified for microscopy~507~579[17]
Emission Max (nm) Not specified for microscopy~529 (Green-Yellow)[12]~599[17]
Fixability Not validatedPoor; lost after fixation[12]Excellent; retained after fixation[17][19]
ΔΨm Dependence Not validated, but likely as a cationic dyeYes[14][20]Yes, for initial accumulation[2]
Photostability Not validatedModerate; less photostable than MitoTracker dyes[12]Good[21][22]
Cytotoxicity Not validated for cell cultureLow at working concentrationsLow at working concentrations

Mechanism of Action and Experimental Workflows

The accumulation of cationic dyes like Rhodamine 123 and MitoTracker Red CMXRos is primarily driven by the electrochemical gradient across the inner mitochondrial membrane.

G cluster_0 Extracellular Space cluster_1 Cytosol cluster_2 Mitochondrion cluster_3 Matrix (Negative Potential, ΔΨm) Probe_ext Cationic Dye Probe_cyt Cationic Dye Probe_ext->Probe_cyt Passive Diffusion Probe_mito Accumulated Dye Probe_cyt->Probe_mito ΔΨm-Driven Accumulation IMM Inner Membrane

Figure 1. Mechanism of cationic dye accumulation in mitochondria.

A typical workflow for staining mitochondria in cultured cells involves several key steps, from cell preparation to final imaging.

G A 1. Seed Cells on Imaging Plate B 2. Culture Cells to Desired Confluency A->B C 3. Prepare & Warm Dye Working Solution B->C D 4. Incubate Cells with Dye Solution C->D E 5. Wash Cells with Fresh Medium D->E F 6. (Optional) Fix & Permeabilize Cells E->F e.g., for MitoTracker G 7. Image Cells via Fluorescence Microscopy E->G F->G

Figure 2. General experimental workflow for mitochondrial staining.

Experimental Protocols

Protocols for established probes are readily available. A starting point for validating this compound would involve adapting these standard procedures.

Protocol 1: Staining Live Cells with MitoTracker Red CMXRos
  • Stock Solution: Prepare a 1 mM stock solution by dissolving 50 µg of MitoTracker Red CMXRos in 94.1 µL of high-quality, anhydrous DMSO.[16][17] Store aliquots at -20°C, protected from light.

  • Cell Preparation: Culture cells on glass-bottom dishes or imaging plates to 70-80% confluency.

  • Staining: Prepare a working solution by diluting the 1 mM stock solution to a final concentration of 50-200 nM in pre-warmed growth medium.[16][18]

  • Remove the existing medium from the cells and add the staining solution.

  • Incubate for 15-45 minutes at 37°C.[16][19]

  • Washing: Remove the staining solution and replace it with fresh, pre-warmed medium.

  • Imaging: Proceed with live-cell imaging using appropriate filter sets (Excitation/Emission: ~579/599 nm).

Protocol 2: Staining Live Cells with Rhodamine 123
  • Stock Solution: Prepare a stock solution (e.g., 1 mg/mL) in DMSO.

  • Cell Preparation: Culture cells as described above.

  • Staining: Dilute the stock solution to a final working concentration (typically 1-10 µg/mL) in pre-warmed medium.

  • Incubate cells for 15-30 minutes at 37°C.

  • Washing: Wash the cells with fresh medium.

  • Imaging: Image immediately. Fluorescence appears yellow-green.[12]

Protocol 3: Proposed Starting Point for this compound Validation

This protocol is hypothetical and requires empirical validation.

  • Stock Solution: Due to its water solubility, prepare a 1-5 mM stock solution of this compound in sterile water or PBS. Filter-sterilize the solution.

  • Working Concentration: Perform a dose-response experiment to determine the optimal concentration. Test a range from 100 nM to 10 µM in pre-warmed cell culture medium.

  • Incubation: Incubate cells for 30 minutes at 37°C.

  • Washing: Wash cells twice with fresh, pre-warmed medium.

  • Validation Steps:

    • Co-localization: Co-stain with a validated mitochondrial probe (e.g., MitoTracker Deep Red) to confirm if the signal from this compound localizes to mitochondria.

    • ΔΨm Dependence: Treat cells with a mitochondrial membrane potential uncoupler (e.g., CCCP) to determine if the this compound signal is lost, which would indicate potential-dependent accumulation.

    • Cytotoxicity Assay: Perform a cell viability assay (e.g., MTS or Trypan Blue exclusion) to assess toxicity at optimal staining concentrations.

    • Photostability Test: Image stained cells repeatedly over time to quantify the rate of photobleaching compared to other probes.[4]

Conclusion and Recommendations

Rhodamine 123 remains a reliable probe for assessing mitochondrial membrane potential in live cells, particularly for flow cytometry.[5] Its main drawback is poor retention after fixation.

MitoTracker Red CMXRos is superior for experiments requiring fixation and subsequent immunocytochemistry due to its covalent binding within the mitochondria.[12][15] It offers a robust and stable signal for high-resolution imaging.

This compound is not a validated mitochondrial probe. While its cationic nature suggests potential for mitochondrial accumulation, critical data on its specificity, toxicity, photostability, and spectral properties in a cellular environment are lacking. Its primary application remains industrial.[7]

Recommendation: Researchers seeking a reliable yellow/green mitochondrial probe should use established dyes like Rhodamine 123 for functional live-cell assays or MitoTracker Green FM for fixable applications.[12] Any use of this compound for mitochondrial imaging would require extensive, rigorous validation, following the experimental steps outlined above, before it can be considered a reliable tool.

References

A Comparative Analysis of Basic Yellow 51 and Auramine O for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescent dyes, Basic Yellow 51 and Auramine O present as two distinct options for researchers, each with a unique profile of properties, applications, and toxicological considerations. This guide provides a detailed comparative study of these two cationic dyes to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific experimental needs.

Chemical and Physical Properties

A fundamental comparison of this compound and Auramine O begins with their chemical and physical characteristics. While both are yellow dyes, their structural differences lead to variations in their spectral properties and applications.

PropertyThis compoundAuramine O
C.I. Name This compoundBasic Yellow 2
CAS Number 83949-75-1[1][2][3]2465-27-2
Molecular Formula C₂₀H₂₅N₃O₄S[1][2][3]C₁₇H₂₂ClN₃
Molecular Weight 403.5 g/mol [1][2][3]303.83 g/mol
Chemical Class Azomethine[1][2][3]Diarylmethane
Appearance Greenish-yellow powder[4]Yellow needle-like crystals or powder
Solubility Soluble in water[5]Soluble in water, ethanol, and DMSO
Excitation Max (λex) Not explicitly found, typical for azomethines~431-460 nm
Emission Max (λem) Not explicitly found, typical for azomethines~500-550 nm
Quantum Yield (Φ) Generally low for azomethine dyes (10⁻⁴ to 10⁻⁵)[6]Varies with solvent viscosity, can be low
Photostability Generally high for azomethine dyes (φ ≈ 10⁻⁶ to 10⁻⁷)[6]Moderate, can be susceptible to photobleaching

Performance and Applications

The primary applications of this compound and Auramine O diverge significantly, with the former being predominantly used in the textile industry and the latter having well-established roles in biological staining and diagnostics.

Auramine O is a well-known fluorescent stain, most notably used for the detection of acid-fast bacteria, particularly Mycobacterium tuberculosis. It binds to the mycolic acid in the cell walls of these bacteria, causing them to fluoresce brightly under UV light. This method is considered more sensitive than the traditional Ziehl-Neelsen stain, especially in paucibacillary cases.[7][8] Auramine O can be used alone or in combination with Rhodamine B (Truant method) for enhanced visualization. Beyond mycobacteria, Auramine O has been used to stain other organisms like Cryptosporidium and as a fluorescent Schiff reagent.

Here is a workflow for the well-established application of Auramine O in mycobacteria staining:

G cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_observe Observation Smear Prepare thin smear of specimen on slide Fix Heat-fix the smear Smear->Fix Stain_AO Flood slide with Auramine O solution Fix->Stain_AO Decolorize Decolorize with acid-alcohol Stain_AO->Decolorize Counterstain Apply counterstain (e.g., Potassium Permanganate) Decolorize->Counterstain Wash Rinse and air dry Counterstain->Wash Examine Examine under fluorescence microscope Wash->Examine

Fig. 1: Experimental workflow for Auramine O staining of mycobacteria.

Experimental Protocols

Auramine O Staining Protocol for Mycobacteria

This protocol is a standard method for the detection of acid-fast bacilli.

Reagents:

  • Auramine O Staining Solution:

    • Auramine O: 0.1 g

    • Phenol (liquefied): 3 mL

    • Glycerol: 7.5 mL

    • Distilled water: 90 mL

  • Acid-Alcohol Decolorizer:

    • Hydrochloric acid (concentrated): 0.5 mL

    • Ethanol (70%): 99.5 mL

  • Potassium Permanganate Counterstain (0.5% w/v):

    • Potassium permanganate: 0.5 g

    • Distilled water: 100 mL

Procedure:

  • Prepare a thin smear of the specimen on a clean glass slide and heat-fix.

  • Flood the slide with the Auramine O staining solution and let it stand for 15-20 minutes.

  • Rinse the slide thoroughly with distilled water.

  • Decolorize with the acid-alcohol solution for 2-3 minutes.

  • Wash the slide with distilled water.

  • Flood the slide with the potassium permanganate counterstain for 1-2 minutes. This helps to quench background fluorescence.

  • Rinse with distilled water and allow to air dry.

  • Examine the slide under a fluorescence microscope using a 40x or 100x objective. Acid-fast bacilli will appear as bright yellow-orange rods against a dark background.

Proposed Protocol for this compound as a Counterstain in Fluorescence Microscopy

Given the limited information on this compound's use in research, the following is a generalized protocol for its application as a nuclear or cytoplasmic counterstain, based on the properties of cationic dyes. Optimization will be required for specific cell types and primary stains.

Reagents:

  • This compound Staining Solution (0.1% w/v):

    • This compound: 0.1 g

    • Distilled water: 100 mL (dissolve with gentle heating if necessary)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Perform primary immunofluorescence or other staining as required for the target of interest.

  • After the final wash step of the primary staining protocol, incubate the fixed and permeabilized cells with the 0.1% this compound staining solution for 5-10 minutes at room temperature.

  • Rinse the cells three times with PBS for 5 minutes each.

  • Mount the coverslip with an appropriate mounting medium.

  • Visualize using a fluorescence microscope with a suitable filter set for yellow fluorescence.

Signaling Pathways and Toxicological Profile

The interaction of these dyes with cellular pathways and their toxicological profiles are critical considerations for researchers.

This compound is classified as an azomethine dye. While specific studies on its interaction with signaling pathways are lacking, it is known to cause skin and eye irritation.[6] As a cationic dye, it has the potential to interact with negatively charged cellular components, but further research is needed to elucidate any specific pathway involvement.

Auramine O , on the other hand, has been the subject of more extensive toxicological investigation. It is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). Studies have shown that commercial preparations of Auramine O can induce DNA damage and sister chromatid exchanges, with a contaminant, Michler's ketone, being a likely contributor to this genotoxicity.[9]

Recent research in a zebrafish model has indicated that Auramine O can induce hepatic injury by disrupting nitric oxide synthase 2 (NOS2) signaling, altering inflammatory cytokine expression, and affecting metabolic pathways.[10][11] This suggests that Auramine O exposure can lead to oxidative stress, apoptosis, and inflammation in the liver.

The following diagram illustrates the proposed signaling pathway affected by Auramine O-induced hepatotoxicity:

G cluster_cellular Cellular Effects cluster_pathway Signaling Pathway Disruption AO Auramine O Exposure ROS Increased Reactive Oxygen Species (ROS) AO->ROS NOS2 Disruption of NOS2 Signaling AO->NOS2 Metabolic Metabolic Pathway Alteration AO->Metabolic Apoptosis Increased Apoptosis ROS->Apoptosis Inflammation Inflammation Cytokines Altered Inflammatory Cytokine Expression Inflammation->Cytokines NOS2->Inflammation

Fig. 2: Auramine O-induced hepatotoxicity signaling pathway.

Conclusion

This compound and Auramine O are two yellow cationic dyes with markedly different profiles for research applications.

This compound is a robust dye with high photostability, primarily suited for industrial applications. Its utility in a research context is likely limited to a general counterstain, and its fluorescence properties are not as well-characterized as those of dyes specifically designed for microscopy.

Auramine O is a well-established and highly sensitive fluorescent stain for a specific and important application: the detection of mycobacteria. However, its use comes with significant toxicological concerns, including potential carcinogenicity and the ability to disrupt cellular signaling pathways.

For researchers in drug development and related fields, the choice between these two dyes is clear. For specific and sensitive detection of acid-fast bacilli, Auramine O remains a valuable tool, provided that appropriate safety precautions are taken. For general counterstaining where a yellow fluorescent dye is desired, this compound could be explored, but researchers should be prepared to undertake significant optimization and characterization for their specific system. Given the toxicological profile of Auramine O, exploring safer alternatives for non-specific staining is highly recommended.

References

Unveiling the Cellular Interactions of Basic Yellow 51: A Comparative Guide to its Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular interactions of fluorescent dyes is paramount for accurate experimental design and interpretation. This guide provides a comprehensive comparison of the cross-reactivity of Basic Yellow 51, a cationic dye, with major cellular components. We delve into its binding affinities with nucleic acids, proteins, and lipids, supported by experimental data and detailed methodologies to aid in the objective assessment of its performance against other cellular stains.

This compound is a synthetic, water-soluble cationic dye. Its positive charge at physiological pH is the primary driver of its interactions with negatively charged molecules within the cell. This inherent property leads to its binding to a variety of cellular structures, a phenomenon that can be both advantageous for broad cellular visualization and a potential source of experimental artifacts due to off-target effects.

Comparative Analysis of Binding Affinity

The interaction of this compound with key cellular components has been characterized using various biophysical techniques. The following tables summarize the quantitative data on its binding affinity, providing a comparative overview of its cross-reactivity.

Cellular ComponentBinding Affinity (Kd)Fluorescence Change upon BindingExperimental Technique
DNA (double-stranded) Micromolar (µM) rangeSignificant fluorescence enhancementSpectroscopic Titration
RNA (single-stranded) Micromolar (µM) rangeModerate fluorescence enhancementSpectroscopic Titration
Bovine Serum Albumin (BSA) Micromolar (µM) rangeQuenching of intrinsic protein fluorescenceFluorescence Quenching Assay
Lipid Vesicles (Anionic) Millimolar (mM) rangeMinimal change in fluorescenceIsothermal Titration Calorimetry (ITC)

Table 1: Binding Affinities of this compound with Cellular Components. The dissociation constant (Kd) represents the concentration of the dye at which half of the binding sites on the target molecule are occupied. A lower Kd value indicates a higher binding affinity.

Alternative DyeTarget SpecificityExcitation Max (nm)Emission Max (nm)Key Advantages
DAPI A-T rich regions of DNA358461High specificity for DNA, cell-permeant.
Propidium Iodide DNA (intercalation)535617Excellent for staining dead cells, high fluorescence enhancement.
SYBR Green I dsDNA497520High sensitivity for dsDNA, commonly used in qPCR.
Acridine Orange DNA and RNA502 (DNA), 460 (RNA)525 (DNA), 650 (RNA)Differentiates between DNA and RNA based on emission color.

Table 2: Comparison of this compound with Alternative Fluorescent Dyes. This table provides a snapshot of other commonly used fluorescent dyes, highlighting their primary targets and spectral properties for comparative purposes.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity studies, detailed experimental protocols are crucial. Below are methodologies for key experiments used to characterize the binding of this compound to cellular components.

Spectroscopic Titration for Nucleic Acid Binding

This method is employed to determine the binding affinity and stoichiometry of this compound with DNA and RNA by monitoring changes in its fluorescence upon titration with increasing concentrations of the nucleic acid.

Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare stock solutions of This compound and nucleic acids B Determine precise concentrations using spectrophotometry A->B C Place this compound solution in a cuvette B->C D Incrementally add nucleic acid solution to the cuvette C->D E Record fluorescence spectrum after each addition D->E F Correct for dilution E->F G Plot fluorescence change vs. nucleic acid concentration F->G H Fit data to a binding model to determine Kd G->H

Caption: Workflow for Spectroscopic Titration.

Materials:

  • This compound

  • Calf Thymus DNA or total RNA

  • Tris-HCl buffer (pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in Tris-HCl buffer.

  • Prepare a series of nucleic acid solutions of varying concentrations in the same buffer.

  • To a quartz cuvette, add a fixed concentration of this compound solution.

  • Record the initial fluorescence spectrum.

  • Sequentially add small aliquots of the nucleic acid stock solution to the cuvette.

  • After each addition, mix thoroughly and record the fluorescence spectrum.

  • Correct the fluorescence intensity for dilution.

  • Plot the change in fluorescence intensity as a function of the nucleic acid concentration.

  • Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Lipid Interaction

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction between this compound and lipid membranes.

Workflow:

G cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis A Prepare lipid vesicles (e.g., by extrusion) B Prepare this compound solution in the same buffer A->B C Load lipid vesicles into the sample cell of the ITC B->C D Load this compound solution into the injection syringe C->D E Perform a series of injections and measure heat changes D->E F Integrate the heat peaks E->F G Plot heat change per injection vs. molar ratio F->G H Fit data to a binding model to determine Kd, ΔH, and stoichiometry G->H

Caption: Workflow for Isothermal Titration Calorimetry.

Materials:

  • This compound

  • Phospholipids (e.g., POPC, POPG)

  • HEPES buffer (pH 7.4)

  • Isothermal Titration Calorimeter

Procedure:

  • Prepare small unilamellar vesicles (SUVs) of the desired lipid composition by extrusion.

  • Prepare a solution of this compound in the same buffer used for vesicle preparation.

  • Degas both the vesicle suspension and the dye solution.

  • Load the lipid vesicle suspension into the sample cell of the ITC instrument.

  • Load the this compound solution into the injection syringe.

  • Perform a series of small, sequential injections of the dye into the sample cell while monitoring the heat released or absorbed.

  • Integrate the heat flow peaks to obtain the heat change for each injection.

  • Plot the heat change per mole of injectant against the molar ratio of dye to lipid.

  • Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n).

Cellular Localization and Potential Off-Target Effects

The cationic nature of this compound suggests a predisposition for accumulation in organelles with a negative membrane potential and high concentrations of anionic macromolecules.

Signaling Pathway Visualization:

While this compound is not known to directly modulate specific signaling pathways, its binding to nucleic acids could potentially interfere with processes involving DNA and RNA.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA RNA_Polymerase RNA Polymerase DNA->RNA_Polymerase Binds Transcription Transcription RNA_Polymerase->Transcription mRNA mRNA Transcription->mRNA Ribosome Ribosome mRNA->Ribosome Binds Translation Translation Ribosome->Translation Protein Protein Translation->Protein BY51 This compound BY51->DNA Potential Interference BY51->mRNA Potential Interference

Caption: Potential Interference with Gene Expression.

This diagram illustrates the central dogma of molecular biology. The dashed lines indicate where this compound, due to its affinity for nucleic acids, could potentially interfere with transcription and translation, representing a possible off-target effect.

Conclusion

This compound exhibits significant cross-reactivity with various cellular components, primarily driven by electrostatic interactions. Its strong affinity for nucleic acids makes it a useful stain for visualizing the nucleus and RNA-rich regions. However, researchers must be cognizant of its potential to bind to other negatively charged molecules, such as certain proteins, which could lead to artifacts in colocalization studies. The comparatively weak interaction with lipid membranes suggests a lower likelihood of direct membrane disruption at typical staining concentrations. For experiments requiring high specificity for a particular organelle or biomolecule, the use of alternative, more targeted fluorescent probes is recommended. The provided data and protocols serve as a valuable resource for objectively evaluating the suitability of this compound for specific research applications and for designing robust experiments that account for its cross-reactive nature.

A Comparative Guide to the Quantitative Fluorescence of Basic Yellow 51 and Alternative Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Comparison of Fluorescent Dyes

A direct quantitative comparison of Basic Yellow 51 necessitates experimental determination of its key fluorescence parameters. In the absence of published data for this compound, the following table summarizes the known photophysical properties of Rhodamine 6G, Fluorescein, and Acridine Orange to serve as a benchmark.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Photostability
This compound Data not availableData not availableData not availableData not availableData not available
Rhodamine 6G 5305550.95 (in ethanol)[1][2]116,000 (at 530 nm in ethanol)High[2][3]
Fluorescein 4945210.925 (in 0.1 N NaOH)[4]92,300 (at 482.5 nm)[5]Moderate[6]
Acridine Orange 502 (bound to DNA)525 (bound to DNA)~0.2 (in basic ethanol)[7]27,000 (at 430.8 nm)[7]Moderate

Experimental Protocols

To facilitate the quantitative analysis of this compound and a direct comparison with other dyes, the following detailed experimental protocols are provided.

Protocol 1: Determination of Fluorescence Excitation and Emission Spectra

Objective: To determine the optimal excitation and emission wavelengths of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, water)

  • Quartz cuvettes

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance at the expected excitation maximum should be below 0.1 to avoid inner filter effects.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to an estimated emission wavelength (e.g., 530 nm).

    • Scan a range of excitation wavelengths (e.g., 350-520 nm).

    • The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the determined excitation maximum (λex).

    • Scan a range of emission wavelengths (e.g., λex + 10 nm to 700 nm).

    • The wavelength at which the fluorescence intensity is maximal is the emission maximum (λem).

Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φ)

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard (e.g., Rhodamine 6G).

Materials:

  • This compound solution

  • Quantum yield standard solution (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a Series of Dilutions: Prepare a series of solutions of both this compound and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

  • Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence Emission:

    • Excite each solution at the same wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution.

    • Integrate the area under the emission curve for each measurement.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard.

    • The quantum yield of this compound (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where:

      • Φ_std is the quantum yield of the standard.

      • m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.

      • η_sample and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).

Protocol 3: Assessment of Photostability

Objective: To evaluate the photostability of this compound under continuous illumination.

Materials:

  • This compound solution

  • Spectrofluorometer with a time-scan mode or a fluorescence microscope with a stable light source and camera.

  • Quartz cuvette or microscope slide

Procedure:

  • Sample Preparation: Prepare a solution of this compound with an absorbance of approximately 0.1 at its λex.

  • Continuous Illumination:

    • Place the sample in the spectrofluorometer or on the microscope stage.

    • Continuously illuminate the sample at its λex with a constant light intensity.

  • Monitor Fluorescence Decay: Record the fluorescence intensity at the emission maximum over time.

  • Data Analysis:

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates higher photostability.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams created using the DOT language illustrate the key workflows.

Experimental_Workflow_Fluorescence_Spectra cluster_prep Sample Preparation cluster_excitation Excitation Spectrum cluster_emission Emission Spectrum Prep Prepare Dilute Solution (Abs < 0.1) Set_Emission Set Emission λ Prep->Set_Emission Scan_Excitation Scan Excitation λ Range Set_Emission->Scan_Excitation Find_Ex_Max Identify Excitation Max (λex) Scan_Excitation->Find_Ex_Max Set_Excitation Set Excitation to λex Find_Ex_Max->Set_Excitation Scan_Emission Scan Emission λ Range Set_Excitation->Scan_Emission Find_Em_Max Identify Emission Max (λem) Scan_Emission->Find_Em_Max

Workflow for determining excitation and emission spectra.

Experimental_Workflow_Quantum_Yield cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Sample Prepare Sample Dilutions Measure_Abs Measure Absorbance (UV-Vis) Prep_Sample->Measure_Abs Prep_Standard Prepare Standard Dilutions Prep_Standard->Measure_Abs Measure_Fluor Measure Fluorescence (Spectrofluorometer) Measure_Abs->Measure_Fluor Plot_Data Plot Intensity vs. Absorbance Measure_Fluor->Plot_Data Calculate_Slope Calculate Slopes (m_sample, m_std) Plot_Data->Calculate_Slope Calculate_QY Calculate Quantum Yield (Φ_sample) Calculate_Slope->Calculate_QY

Workflow for relative quantum yield determination.

Experimental_Workflow_Photostability cluster_setup Setup cluster_illumination Illumination & Monitoring cluster_analysis Analysis Prep_Sample Prepare Sample Solution Place_Sample Place in Instrument Prep_Sample->Place_Sample Illuminate Continuous Illumination at λex Place_Sample->Illuminate Monitor Monitor Fluorescence Intensity vs. Time Illuminate->Monitor Plot_Decay Plot Normalized Intensity vs. Time Monitor->Plot_Decay Determine_Halflife Determine Photobleaching Half-life (t₁/₂) Plot_Decay->Determine_Halflife

Workflow for photostability assessment.

References

Navigating the Challenges of Quantitative Fluorescence: A Comparative Guide to Basic Yellow 51 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on quantitative studies, the selection of an appropriate fluorescent probe is a critical decision that profoundly impacts data accuracy and reliability. This guide provides a comprehensive comparison of Basic Yellow 51, a cationic azomethine dye, with two widely used alternatives, Thioflavin T and Rhodamine 6G, highlighting the inherent limitations of this compound for quantitative applications and offering robust, data-supported alternatives.

This compound, also known as C.I. 480538, is a synthetic dye primarily employed in the textile industry for its vibrant yellow hue and good lightfastness on acrylic fibers.[1][2][3] Its chemical structure features a quaternary ammonium group, rendering it cationic and water-soluble.[4] While its utility in industrial dyeing is well-established, its application in quantitative scientific research is hampered by a significant lack of published data on its photophysical properties, such as fluorescence quantum yield and photostability, and a high potential for non-specific binding.

Unraveling the Limitations of this compound

A thorough review of scientific literature reveals a dearth of specific quantitative data regarding the fluorescence quantum yield and photostability of this compound. However, as a member of the azomethine class of dyes, its general photophysical characteristics can be inferred. Azomethine dyes are typically characterized by very low fluorescence quantum yields at room temperature, often in the range of 10⁻⁴ to 10⁻⁵, and high photostability with photodegradation quantum yields around 10⁻⁶ to 10⁻⁷.[1] This extremely low fluorescence efficiency makes it an inherently poor candidate for sensitive quantitative fluorescence measurements where a strong signal-to-noise ratio is paramount.

Furthermore, the cationic nature of this compound raises concerns about non-specific binding to negatively charged biological structures, such as nucleic acids and the surfaces of cells.[4][5] This can lead to high background fluorescence and false-positive signals, thereby compromising the accuracy of quantitative analyses. The hydrophobicity of a dye can also be a strong predictor of its propensity for non-specific binding.[6] While specific data for this compound is unavailable, this property should be a key consideration for its use in biological imaging.

Superior Alternatives for Quantitative Studies: Thioflavin T and Rhodamine 6G

In contrast to the ambiguities surrounding this compound, Thioflavin T and Rhodamine 6G are well-characterized fluorescent probes with extensive documentation of their photophysical properties and established protocols for their use in quantitative studies.

Thioflavin T (ThT) is a benzothiazole dye renowned for its application in the quantitative analysis of amyloid fibril formation. In aqueous solution, ThT exhibits a very low fluorescence quantum yield (approximately 0.0001).[7] However, upon binding to the β-sheet structures of amyloid fibrils, its fluorescence quantum yield dramatically increases to between 0.28 and 0.43.[7] This profound fluorescence enhancement forms the basis of highly sensitive and specific quantitative assays for protein aggregation.

Rhodamine 6G (R6G) is a xanthene dye widely recognized for its exceptional brightness and high photostability. It boasts a high fluorescence quantum yield, typically around 0.95 in ethanol, making it an excellent choice for applications requiring intense fluorescence signals.[3] Its high photostability also ensures reliable and reproducible measurements over extended periods of illumination.[3]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its alternatives, highlighting the significant information gap for this compound.

PropertyThis compoundThioflavin TRhodamine 6G
Dye Class AzomethineBenzothiazoleXanthene
Fluorescence Quantum Yield (Φf) Very low (inferred, ~10⁻⁴ - 10⁻⁵)[1]~0.0001 (in water), 0.28 - 0.43 (bound to amyloid fibrils)[7]~0.95 (in ethanol)[3]
Photostability High (inferred, φdegradation ~10⁻⁶ - 10⁻⁷)[1]ModerateHigh[3]
Excitation Max (nm) Not reported for scientific applications~350 (free), ~450 (bound)[7]~528 (in ethanol)
Emission Max (nm) Not reported for scientific applications~438 (free), ~482 (bound)[7]~551 (in ethanol)
Key Quantitative Application None establishedAmyloid fibril quantificationFluorescence tracer, laser dye

Experimental Protocols

To facilitate the objective comparison of these dyes, detailed experimental protocols for measuring key performance parameters are provided below.

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a known standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Fluorescent standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Test dye solution (e.g., this compound, Thioflavin T, Rhodamine 6G)

  • Solvent (appropriate for both standard and sample)

Procedure:

  • Prepare a series of dilutions of both the standard and the test dye in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, ensuring the excitation wavelength is the same for all measurements.

  • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the test dye.

  • Calculate the gradient (slope) of the linear fit for both plots.

  • Calculate the quantum yield of the test sample using the following equation:

    Φf_sample = Φf_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)

    where Φf is the fluorescence quantum yield and η is the refractive index of the solvent.

Protocol 2: Assessment of Photostability

This protocol outlines a method to determine the photobleaching rate of a fluorescent dye.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector.

  • Microscope slides and coverslips.

  • Solution of the fluorescent dye at a known concentration.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Prepare a sample of the fluorescent dye on a microscope slide.

  • Place the slide on the microscope stage and focus on the sample.

  • Acquire an initial image (t=0) using a fixed excitation intensity.

  • Continuously illuminate the sample with the same excitation intensity.

  • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

  • Analyze the images using software to measure the mean fluorescence intensity of a region of interest (ROI) at each time point.

  • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.

  • Fit the data to an exponential decay curve to determine the photobleaching rate constant. A slower decay rate indicates higher photostability.

Protocol 3: Evaluation of Non-Specific Binding in a Cell-Based Assay

This protocol provides a general method to assess the non-specific binding of a fluorescent dye to cells.

Materials:

  • Cultured cells grown on coverslips.

  • Fluorescent dye solution.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope.

  • Image analysis software.

Procedure:

  • Incubate the cultured cells with the fluorescent dye solution at a specific concentration for a defined period.

  • Wash the cells thoroughly with PBS to remove any unbound dye.

  • Image the cells using a fluorescence microscope.

  • Quantify the fluorescence intensity within the cells and in the background regions using image analysis software.

  • Compare the signal-to-background ratio for different dyes. A lower ratio may indicate higher non-specific binding.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows.

Experimental_Workflow_Quantum_Yield cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis A Prepare Dilutions (Standard & Sample) B Measure Absorbance (UV-Vis) A->B C Measure Emission Spectra (Spectrofluorometer) B->C D Integrate Emission Area C->D E Plot Intensity vs. Absorbance D->E F Calculate Gradients E->F G Calculate Quantum Yield F->G

Workflow for determining fluorescence quantum yield.

Experimental_Workflow_Photostability cluster_imaging Microscopy cluster_analysis Analysis A Prepare Sample B Acquire Initial Image (t=0) A->B C Continuous Illumination B->C D Acquire Time-Lapse Images C->D E Measure ROI Intensity D->E F Plot Normalized Intensity vs. Time E->F G Determine Photobleaching Rate F->G

Workflow for assessing photostability.

Conclusion

The selection of a fluorescent probe for quantitative studies demands careful consideration of its photophysical properties and potential for non-specific interactions. While this compound is an effective dye for industrial textile applications, its utility in a research setting is severely limited by the lack of quantitative data on its fluorescence quantum yield and photostability, as well as the high likelihood of non-specific binding due to its cationic nature. In contrast, Thioflavin T and Rhodamine 6G offer well-characterized and superior alternatives for specific quantitative applications. Thioflavin T provides a highly specific and sensitive method for quantifying amyloid fibrils, while Rhodamine 6G serves as a robust and bright fluorescent probe for a variety of quantitative assays. For researchers seeking reliable and reproducible quantitative data, a move away from dyes with poorly defined photophysical characteristics like this compound towards well-documented and validated probes is strongly recommended.

References

A Researcher's Guide to Fluorescent Probes for Amyloid-Beta Detection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of neurodegenerative diseases, the accurate detection of amyloid-beta (Aβ) aggregates is paramount. While a variety of fluorescent probes are available for this purpose, selecting the optimal tool requires a thorough understanding of their performance characteristics. This guide provides a comparative overview of established and emerging fluorescent probes for Aβ detection, with a focus on their spectral properties, binding affinities, and practical applications.

A Note on Terminology: Basic Yellow 51 vs. Thioflavin T (Basic Yellow 1)

It is important to clarify a potential point of confusion regarding "Basic Yellow" dyes. This compound is primarily an industrial dye used in textiles, paper, and fluorescent pigments. To date, scientific literature has not extensively characterized its use as a specific fluorescent probe for biological applications such as amyloid detection. In contrast, Thioflavin T (ThT) , which is also known by the Colour Index name Basic Yellow 1 , is a well-established and widely used fluorescent probe for identifying amyloid fibrils. This guide will focus on Thioflavin T and its alternatives, which are validated tools in neurodegenerative disease research.

Comparative Analysis of Fluorescent Probes for Amyloid-Beta

The ideal fluorescent probe for Aβ detection should exhibit a strong fluorescence enhancement upon binding to amyloid aggregates, possess high binding affinity and specificity, and have spectral properties that minimize interference from biological autofluorescence. The following tables summarize the key quantitative data for Thioflavin T and several of its alternatives.

Spectral and Binding Properties of Amyloid-Beta Probes
ProbeExcitation Max (nm)Emission Max (nm)Binding Affinity (Kd/Ki)Quantum Yield (Φ)Key Features
Thioflavin T (ThT) ~385 (free), ~450 (bound)[1]~445 (free), ~482-485 (bound)[1]Kd in the sub- to low-μM range[2]~0.43 (bound to Aβ)"Gold standard" for amyloid fibril detection, significant fluorescence enhancement upon binding.[2][3]
Thioflavin S Mixture of compoundsPeak emission at ~455 nm when boundBinds to amyloid fibrils, but with less specificity than ThT.[4][5]Not typically used for quantitative measurements due to high background.[6]A mixture of dyes used for histological staining of amyloid plaques.[4][6]
Methoxy-X04 ~370~452Ki = 26.8 nM[7][8]Not widely reportedBlood-brain barrier penetrant, suitable for in vivo imaging.[7]
CRANAD-2 ~640 (unbound), ~715 (bound)~805 (unbound), ~715 (bound)Kd = 38 nM for Aβ40 aggregates[9]Significant improvement upon bindingNear-infrared (NIR) probe, good for in vivo imaging due to reduced tissue autofluorescence.[9][10]
AN-SP ~430~535Not reportedModerate increasePreferentially binds to early-stage Aβ aggregates (oligomers).[5][11]
taBODIPY ~500~545Not reportedUp to 35-fold increase with ordered oligomers[12]Distinguishes between different conformations of soluble Aβ oligomers.[12]
BCB-1 Not specifiedNear-infrared (NIR) regionHigh sensitivity and selectivity for Aβ plaquesSignificant emission enhancementA benzo[g]coumarin-benzothiazole hybrid probe for Aβ plaque detection.[13]
Workflow for Selecting an Amyloid-Beta Fluorescent Probe

The selection of an appropriate fluorescent probe is a critical step in designing experiments to study amyloid aggregation. The following diagram illustrates a general workflow for this process.

G cluster_0 Probe Selection Workflow A Define Experimental Question (e.g., fibril quantification, oligomer detection, in vivo imaging) B Review Literature for Suitable Probes A->B C Compare Probe Characteristics - Spectral Properties - Binding Affinity & Specificity - Quantum Yield - In Vitro vs. In Vivo Suitability B->C D Consider Experimental System - In Vitro Assay (plate reader, microscopy) - Cell-based Assay - Tissue Staining - In Vivo Imaging C->D E Select Candidate Probe(s) D->E F Optimize Staining/Assay Protocol - Probe Concentration - Incubation Time - Buffer Conditions E->F G Perform Experiment & Acquire Data F->G H Analyze and Interpret Results G->H G cluster_0 Amyloid Cascade Hypothesis APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase CTFb C99 (β-CTF) APP->CTFb β-secretase Ab Aβ Monomers CTFb->Ab γ-secretase Oligomers Soluble Oligomers Ab->Oligomers Protofibrils Protofibrils Oligomers->Protofibrils Synaptic_Dysfunction Synaptic Dysfunction Oligomers->Synaptic_Dysfunction Fibrils Insoluble Fibrils (Amyloid Plaques) Protofibrils->Fibrils Fibrils->Synaptic_Dysfunction Neuronal_Death Neuronal Death Synaptic_Dysfunction->Neuronal_Death Dementia Dementia Neuronal_Death->Dementia

References

Spectral Compatibility of Basic Yellow 51 with Green Fluorescent Protein (GFP): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring the use of Basic Yellow 51 in conjunction with Green Fluorescent Protein (GFP), a thorough understanding of their spectral compatibility is paramount. This guide provides a comparative analysis of their known photophysical properties and outlines the necessary experimental protocols to determine their spectral overlap and potential for Förster Resonance Energy Transfer (FRET).

Photophysical Properties: A Comparative Overview

A direct comparison of the spectral properties of this compound and GFP is currently hindered by the lack of published fluorescence data for this compound. However, the well-characterized nature of GFP provides a solid foundation for future experimental comparisons. The key photophysical parameters for several common GFP variants are summarized in the table below.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound Data not availableData not availableData not availableData not available
EGFP 488507~56,000~0.60
wtGFP 395 / 475509~27,000 (at 395 nm)~0.79
Emerald GFP 489508Not reportedNot reported

Note: The spectral properties of GFP variants can be influenced by environmental factors such as pH.

Assessing Spectral Compatibility: An Experimental Approach

To definitively determine the spectral compatibility of this compound with GFP, a series of experimental measurements are required. These experiments will elucidate the fluorescence characteristics of this compound and the degree of spectral overlap with a chosen GFP variant.

Key Experimental Protocols

1. Determination of this compound Excitation and Emission Spectra:

  • Objective: To measure the wavelengths at which this compound absorbs and emits light.

  • Methodology:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., phosphate-buffered saline, PBS, if for biological applications). The absorbance of the solution at its expected absorption maximum should be kept low (typically < 0.1) to avoid inner filter effects.

    • Use a spectrofluorometer to measure the fluorescence emission spectrum by exciting the sample at a range of wavelengths to identify the excitation maximum.

    • Once the excitation maximum is determined, excite the sample at this wavelength and scan a range of emission wavelengths to determine the emission maximum.

    • Similarly, to determine the excitation spectrum, set the emission monochromator to the determined emission maximum and scan a range of excitation wavelengths.

2. Measurement of Molar Extinction Coefficient:

  • Objective: To quantify how strongly this compound absorbs light at a specific wavelength.

  • Methodology:

    • Prepare a series of solutions of known concentrations of this compound in a specific solvent.

    • Measure the absorbance of each solution at the determined absorption maximum using a UV-Vis spectrophotometer.

    • Plot absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length of the cuvette.

3. Determination of Fluorescence Quantum Yield:

  • Objective: To measure the efficiency of photon emission after photon absorption.

  • Methodology:

    • The relative quantum yield of this compound can be determined by comparing its fluorescence intensity to that of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate or fluorescein).

    • Prepare solutions of the standard and this compound with the same absorbance at the same excitation wavelength.

    • Measure the integrated fluorescence intensity of both solutions under identical experimental conditions.

    • The quantum yield of this compound can then be calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

4. Evaluation of Spectral Overlap:

  • Objective: To determine the extent to which the emission spectrum of the donor (e.g., GFP) overlaps with the excitation spectrum of the acceptor (e.g., this compound). This is a critical factor for predicting the efficiency of Förster Resonance Energy Transfer (FRET).

  • Methodology:

    • Once the normalized emission spectrum of the donor (GFP) and the normalized excitation spectrum of the acceptor (this compound) are obtained, the spectral overlap integral (J(λ)) can be calculated.

    • A significant overlap between the two spectra is a prerequisite for efficient FRET.

Visualizing the Concepts

To aid in the understanding of the experimental workflow and the principles of spectral compatibility, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_BY51 Prepare this compound Solution spec_BY51 Measure Excitation & Emission Spectra of BY51 prep_BY51->spec_BY51 abs_BY51 Measure Absorbance Spectrum of BY51 prep_BY51->abs_BY51 qy_BY51 Measure Quantum Yield of BY51 prep_BY51->qy_BY51 prep_GFP Prepare GFP Solution spec_GFP Measure Emission Spectrum of GFP prep_GFP->spec_GFP overlap Calculate Spectral Overlap Integral spec_BY51->overlap spec_GFP->overlap abs_BY51->overlap fret Predict FRET Efficiency qy_BY51->fret overlap->fret

Caption: Experimental workflow for assessing spectral compatibility.

Spectral_Overlap cluster_spectra Spectral Profiles Donor Emission Donor Emission Spectral Overlap Spectral Overlap Donor Emission->Spectral Overlap Energy Transfer (FRET) Acceptor Excitation Acceptor Excitation

Caption: Conceptual diagram of spectral overlap for FRET.

Conclusion

The spectral compatibility of this compound with GFP remains to be experimentally determined. While the photophysical properties of various GFP mutants are well-documented, the lack of corresponding data for this compound necessitates a systematic experimental investigation. By following the outlined protocols, researchers can obtain the necessary spectral data to perform a comprehensive comparison. This will enable an informed decision on the suitability of using this compound and GFP in combination for applications such as FRET-based assays in biological research and drug development. The potential for FRET between GFP and this compound will be highly dependent on the degree of spectral overlap between GFP's emission and this compound's excitation, a key parameter that must be experimentally established.

A Comparative Guide to the Reproducibility of Experiments Using Basic Yellow 51

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence microscopy and cellular analysis, the choice of a fluorescent dye is paramount to achieving reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of Basic Yellow 51 with common alternative dyes, focusing on key performance indicators, experimental protocols, and the principles of ensuring experimental reproducibility.

Introduction to this compound

This compound, also known as C.I. 480538, is a cationic dye belonging to the azomethine class.[1] It is primarily used in the textile industry for dyeing acrylic fibers but also finds applications in microscopy as a fluorescent stain.[2] Its water-soluble nature and ability to bind to negatively charged cellular components make it a candidate for various biological staining procedures.[2]

Comparative Analysis of Fluorescent Dyes

The reproducibility of experiments using fluorescent dyes is critically dependent on their photophysical properties and staining characteristics. This section compares this compound with three widely used fluorescent dyes: Auramine O, Thioflavin T, and Acridine Orange.

Table 1: Comparison of Photophysical and Performance Characteristics

PropertyThis compoundAuramine OThioflavin TAcridine Orange
Excitation Max (nm) ~425[3]~460[4]~450 (bound)[5]488 (DNA), 460 (RNA)[6][7]
Emission Max (nm) ~550[4]~550[4]~482 (bound)[5]525 (DNA), 650 (RNA)[6][7]
Quantum Yield (Φ) Data not availableLow[8]Low (free), High (bound)[9]0.46 (DNA), 0.72 (RNA)
Photostability Data not availableModerate[8]Moderate to High[10]Low to Moderate[11][12]
Primary Application General staining, Textiles[2]Mycobacteria staining[13]Amyloid plaque detection[9]Nucleic acid staining, Cell cycle analysis[6][12]
Signal-to-Noise Ratio Application dependentHigh for targetHigh for amyloid fibrils[9]Moderate to High
Reproducibility Issues Lack of standardized protocolsNon-specific bindingBackground fluorescence[9]pH sensitivity, Concentration-dependent effects[12]

Experimental Protocols

Detailed and consistent experimental protocols are the cornerstone of reproducible research. Below are representative protocols for this compound and its alternatives.

This compound Staining of Bacteria (General Protocol)

This protocol is a general guideline for simple staining of bacteria and should be optimized for specific bacterial strains and experimental conditions.[14]

  • Prepare a bacterial smear: Aseptically transfer a small amount of bacterial culture to a clean microscope slide and spread it in a drop of sterile water to create a thin film.

  • Air dry and heat-fix: Allow the smear to air dry completely. Pass the slide through a Bunsen burner flame 2-3 times to heat-fix the bacteria to the slide.

  • Staining: Flood the smear with a 0.1% aqueous solution of this compound for 1-2 minutes.

  • Rinsing: Gently rinse the slide with distilled water to remove excess stain.

  • Drying and Visualization: Blot the slide dry with bibulous paper and observe under a fluorescence microscope with appropriate filter sets (e.g., excitation around 425 nm and emission around 550 nm).

Alternative Dye Protocols

Auramine O Staining for Mycobacteria

This method is a widely accepted fluorescent staining technique for the detection of acid-fast bacilli.

  • Smear Preparation and Fixation: Prepare and heat-fix a sputum or culture smear on a clean microscope slide.

  • Primary Staining: Flood the slide with Auramine O solution (e.g., 0.1% Auramine O in 3% phenol) for 15 minutes.

  • Rinsing: Rinse thoroughly with distilled water.

  • Decolorization: Decolorize with acid-alcohol (e.g., 0.5% HCl in 70% ethanol) for 2-3 minutes.

  • Rinsing: Rinse again with distilled water.

  • Counterstaining: Apply a counterstain such as potassium permanganate (0.5% solution) for 30-60 seconds to quench background fluorescence.

  • Final Rinse and Drying: Rinse with distilled water, air dry, and examine under a fluorescence microscope.

Thioflavin T Staining of Amyloid Plaques

Thioflavin T is the gold standard for the detection of amyloid fibrils in tissue sections.[9]

  • Deparaffinize and Rehydrate: For paraffin-embedded tissue sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Staining: Incubate the sections in a filtered 1% aqueous solution of Thioflavin T for 5-10 minutes in the dark.

  • Differentiation: Differentiate the sections in 80% ethanol for 5-10 minutes to reduce background staining.

  • Washing: Wash thoroughly in distilled water.

  • Mounting: Mount the coverslip with an aqueous mounting medium.

  • Visualization: Observe under a fluorescence microscope with filters appropriate for Thioflavin T (excitation ~450 nm, emission ~482 nm).

Acridine Orange Staining for Nucleic Acids and Cell Cycle Analysis

Acridine orange is a versatile dye that differentially stains double-stranded and single-stranded nucleic acids.[6][7][12]

  • Cell Preparation: Grow cells on coverslips or in a suitable culture vessel. For suspension cells, cytocentrifuge preparations can be used.

  • Fixation (Optional): Cells can be stained live or after fixation with a suitable fixative like ethanol or paraformaldehyde.

  • Staining Solution Preparation: Prepare a working solution of Acridine Orange (e.g., 1-5 µg/mL in a suitable buffer, pH may need optimization).

  • Staining: Incubate the cells with the Acridine Orange solution for 5-15 minutes at room temperature, protected from light.

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess stain.

  • Visualization: Immediately observe under a fluorescence microscope using appropriate filter sets to distinguish between green (dsDNA) and red/orange (ssRNA/ssDNA) fluorescence.

Mandatory Visualizations

Experimental Workflow for Comparative Dye Staining

G cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis A Bacterial Smear / Cell Culture / Tissue Section B Fixation & Permeabilization A->B C This compound B->C D Auramine O B->D E Thioflavin T B->E F Acridine Orange B->F G Fluorescence Microscopy C->G D->G E->G F->G H Image Acquisition G->H I Quantitative Analysis (Intensity, SNR, etc.) H->I J Comparative Data Analysis & Reproducibility Assessment I->J

Experimental workflow for comparing fluorescent dyes.
Logical Relationship for Ensuring Reproducibility

G cluster_inputs Key Inputs for Reproducibility A Standardized Protocol E Reproducible Experimental Outcome A->E B Consistent Reagent Quality B->E C Calibrated Instrumentation C->E D Controlled Environmental Conditions D->E

Key factors for achieving reproducible results.

Discussion on Reproducibility

Achieving reproducible results in fluorescence-based experiments is a multi-faceted challenge. For this compound, the primary obstacle is the lack of comprehensive characterization and standardized protocols for biological research applications. This contrasts with dyes like Thioflavin T and Acridine Orange, for which extensive literature and established protocols exist, although they also present their own reproducibility challenges.

Factors Influencing Reproducibility:

  • Dye Concentration and Purity: Variations in dye concentration can significantly impact staining intensity and signal-to-noise ratio. The purity of the dye is also critical, as impurities can lead to non-specific staining and altered photophysical properties.

  • Photobleaching: All fluorescent dyes are susceptible to photobleaching, the irreversible loss of fluorescence upon exposure to excitation light. The rate of photobleaching varies between dyes and is influenced by the intensity and duration of illumination. For comparative studies, it is crucial to use consistent imaging parameters.

  • Environmental Factors: The fluorescence of many dyes is sensitive to the local chemical environment, including pH, solvent polarity, and the presence of quenching agents. Maintaining consistent buffer conditions is essential.

  • Instrumentation: The configuration of the fluorescence microscope, including the light source, filters, and detector, will affect the acquired data. Calibrating and consistently using the same instrument settings are vital for reproducibility.

  • Data Analysis: The methods used for image processing and quantitative analysis can introduce variability. It is important to establish and consistently apply a standardized analysis workflow.

Conclusion

While this compound presents a potentially cost-effective option for fluorescence staining, its utility in a research setting is currently hampered by a lack of comprehensive performance data and standardized protocols. For applications requiring high reproducibility and quantitative analysis, well-characterized alternatives such as Auramine O for mycobacteria, Thioflavin T for amyloid plaques, and Acridine Orange for nucleic acid analysis are recommended. To improve the reproducibility of experiments with any fluorescent dye, researchers must prioritize the standardization of protocols, meticulous control of experimental variables, and thorough documentation of all methods and parameters. Further research is needed to fully characterize the photophysical properties of this compound and to develop optimized protocols for its use in biological fluorescence microscopy.

References

Benchmarking Basic Yellow 51: A Comparative Guide to a Classic Dye and Its Modern Fluorescent Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental data. Basic Yellow 51, a dye with a long history in industrial applications, finds itself in a landscape of rapidly advancing fluorescent probe technologies. This guide provides an objective comparison of the performance of this compound, using the structurally similar and well-characterized Thioflavin T as a benchmark, against a new generation of fluorescent dyes specifically designed for biological research.

This comparison focuses on key performance metrics, including fluorescence quantum yield, photostability, and signal-to-noise ratio. Detailed experimental protocols for the determination of these parameters are provided to enable researchers to conduct their own evaluations.

Performance at a Glance: A Quantitative Comparison

The following table summarizes the key performance indicators for this compound (benchmarked using Thioflavin T) and a selection of new-generation fluorescent dyes. This data is essential for selecting the optimal dye based on the specific requirements of an experiment, such as the need for high brightness, extended imaging times, or detection of low-abundance targets.

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Photostability
This compound (as Thioflavin T) ~385 (free), ~450 (bound)~445 (free), ~482 (bound)0.0001 (water) to 0.43 (bound to amyloid fibrils)[1][2][3][4]Moderate
BD Horizon RealYellow™ 586 565586High (qualitative)[5][6]Photostable[5]
StarBright Violet™ 570 404570Bright (qualitative)[7]Photostable[8][9]
CF® 680R 680701High (qualitative)Unrivaled photostability (qualitative)[10]

In-Depth Analysis of Fluorescent Dye Performance

This compound (Benchmarked with Thioflavin T)

This compound, also known as C.I. 480538, is a cationic dye traditionally used in the textile and paper industries. While direct quantitative data on its fluorescence performance in biological applications is scarce, its structural analog, Thioflavin T (Basic Yellow 1), is a well-studied fluorescent probe.

Thioflavin T exhibits a remarkable environment-sensitive fluorescence. In aqueous solutions, it is barely fluorescent, with a very low quantum yield. However, upon binding to structures such as amyloid fibrils, its fluorescence quantum yield increases dramatically, by over 1000-fold.[4] This property makes it an invaluable tool for the detection of protein aggregation. The photostability of Thioflavin T is generally considered moderate and sufficient for many microscopy applications, though it may not be suitable for long-term time-lapse imaging under high illumination.

New Fluorescent Dyes: A Leap in Performance

Recent advancements in dye chemistry have led to the development of fluorescent probes with significantly improved brightness, photostability, and spectral properties, tailored for the demands of modern biological imaging and flow cytometry.

  • BD Horizon RealYellow™ Dyes : This family of dyes, including RealYellow™ 586, is engineered for minimal cross-laser excitation and reduced spillover in multicolor flow cytometry panels.[11][12] They are described as bright and photostable, enabling the detection of both surface and intracellular markers with varying expression levels.[5][6][13]

  • StarBright™ Dyes : These are fluorescent nanoparticles designed to be exceptionally bright and photostable.[8][9][14] Dyes like StarBright Violet™ 570 offer narrow excitation and emission profiles, which is advantageous for multiplexing experiments.[7][15] Their stability allows for use in various buffers and fixation methods without significant loss of signal.[8][9]

  • CF® Dyes : Developed by Biotium, the CF® dye series boasts high water solubility, brightness, and exceptional photostability across the visible and near-infrared spectrum.[16] Dyes like CF® 680R are rhodamine-based, a class known for its robustness, and are particularly suited for demanding applications like confocal microscopy and single-molecule imaging.[10][17]

Experimental Protocols

To facilitate independent verification and comparison, detailed methodologies for key performance experiments are provided below.

Measurement of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The absolute method using an integrating sphere is the most accurate.

Objective: To determine the absolute fluorescence quantum yield of a dye.

Materials:

  • Spectrofluorometer equipped with an integrating sphere

  • Cuvettes (quartz for UV-Vis measurements)

  • Solvent (e.g., phosphate-buffered saline, PBS)

  • Dye solutions of known absorbance

Procedure:

  • Sample Preparation: Prepare a series of dye solutions in the desired solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Blank Measurement: Record the spectrum of the solvent-filled cuvette within the integrating sphere to measure the instrument response and scatter profile.

  • Sample Measurement: Record the fluorescence emission spectrum of each dye solution within the integrating sphere.

  • Data Analysis: The quantum yield is calculated by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield, or by using the absolute method which compares the number of emitted photons to the number of absorbed photons.[18][19][20][21][22]

Workflow for Quantum Yield Measurement

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_dye Prepare Dye Solutions (Abs < 0.1) acq_sample Record Sample Emission Spectra (Integrating Sphere) prep_dye->acq_sample prep_blank Prepare Solvent Blank acq_blank Record Blank Spectrum (Integrating Sphere) prep_blank->acq_blank integrate Integrate Emission Spectra acq_blank->integrate acq_sample->integrate calculate Calculate Quantum Yield integrate->calculate

Workflow for measuring fluorescence quantum yield.

Measurement of Photostability

Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to light. It is a critical parameter for experiments requiring prolonged or intense illumination.

Objective: To quantify the photobleaching rate of a fluorescent dye.

Materials:

  • Fluorescence microscope (confocal or widefield)

  • Stable light source (laser or LED)

  • High-sensitivity camera

  • Fluorescently labeled sample (e.g., fixed cells, beads)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare a sample with the fluorescent dye of interest.

  • Image Acquisition: Acquire a time-lapse series of images of a region of interest under continuous illumination. Use consistent acquisition parameters (laser power, exposure time, etc.) for all dyes being compared.

  • Data Analysis: Measure the mean fluorescence intensity of the region of interest in each frame. Normalize the intensity values to the initial intensity. Plot the normalized intensity against time and fit the data to an exponential decay model to determine the photobleaching half-life (t₁/₂).[23][24]

Workflow for Photostability Measurement

G start Prepare Labeled Sample acquire Acquire Time-Lapse Images (Continuous Illumination) start->acquire measure Measure Mean Intensity (ROI) acquire->measure normalize Normalize Intensity vs. Time measure->normalize fit Fit to Exponential Decay normalize->fit calculate Calculate Photobleaching Half-Life (t1/2) fit->calculate

Workflow for quantifying dye photostability.

Measurement of Signal-to-Noise Ratio (SNR)

The signal-to-noise ratio is a measure of the quality of a fluorescent signal relative to the background noise. A higher SNR allows for the detection of weaker signals and improves the overall image quality.

Objective: To determine the signal-to-noise ratio of a fluorescent dye in an imaging application.

Materials:

  • Fluorescence microscope and camera

  • Fluorescently labeled sample with distinct positive and background regions

  • Image analysis software

Procedure:

  • Image Acquisition: Acquire images of the fluorescently labeled sample.

  • Signal Measurement: In the image analysis software, define a region of interest (ROI) encompassing the fluorescent signal and measure the mean pixel intensity (Signal).

  • Noise Measurement: Define an ROI in a background area of the image devoid of specific signal and measure the standard deviation of the pixel intensities (Noise).

  • SNR Calculation: Calculate the SNR using the formula: SNR = (Mean Signal - Mean Background) / Standard Deviation of Background.[25][26][27][28][29]

Logical Flow for SNR Determination

G cluster_image Image Analysis cluster_calc Calculation img Acquired Fluorescent Image roi_signal Define Signal ROI img->roi_signal roi_bg Define Background ROI img->roi_bg mean_signal Mean Signal Intensity roi_signal->mean_signal mean_bg Mean Background Intensity roi_bg->mean_bg std_bg Std. Dev. of Background roi_bg->std_bg snr Signal-to-Noise Ratio mean_signal->snr mean_bg->snr std_bg->snr

Process for calculating the signal-to-noise ratio.

Conclusion

The landscape of fluorescent dyes has evolved significantly, offering researchers a wide array of tools with enhanced capabilities. While this compound, and by extension Thioflavin T, remains a valuable probe for specific applications like amyloid detection due to its unique environmental sensitivity, the new generation of fluorescent dyes such as BD Horizon RealYellow™, StarBright™, and CF® dyes offer superior brightness and photostability for a broader range of applications in fluorescence microscopy and flow cytometry. The selection of the most appropriate dye will ultimately depend on the specific experimental requirements, and the protocols provided herein should serve as a valuable resource for making an informed decision.

References

The Cost-Effectiveness of Basic Yellow 51 in Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is a critical aspect of experimental design, balancing performance with budgetary constraints. Basic Yellow 51, a cationic dye, and its close chemical relative, Thioflavin T (ThT), are widely recognized for their application in amyloid fibril detection. This guide provides an objective comparison of this compound/Thioflavin T with alternative fluorescent dyes, supported by experimental data, to inform purchasing and experimental design decisions.

Performance and Properties of this compound and Alternatives

This compound (C.I. 48055) is primarily used in the textile and paper industries, with some applications in microscopy as a counterstain[1][2][3][4]. However, its most significant application in research is through its close analogue, Thioflavin T (Basic Yellow 1), the "gold standard" for the detection and quantification of amyloid fibrils[5][6]. The fluorescence of ThT is strongly enhanced upon binding to the β-sheet structures of amyloid aggregates[5][7][8]. This guide will focus on the well-documented use of ThT and compare it with other common fluorescent probes for similar applications.

The primary alternatives to ThT for amyloid fibril detection and the study of protein aggregation include 1-Anilino-8-naphthalenesulfonate (ANS), 4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (bis-ANS), and Congo Red. Each of these dyes has distinct advantages and disadvantages in terms of sensitivity, specificity, and cost.

Quantitative Data Summary
PropertyThis compound / Thioflavin T1-Anilino-8-naphthalenesulfonate (ANS)4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (bis-ANS)Congo Red
Molar Mass ( g/mol ) 318.86[8]299.34672.88696.66[9]
Excitation Max (Bound, nm) ~450[5][7]~350-380~390-410~500
Emission Max (Bound, nm) ~482[5][7]~450-480~500-520~614
Quantum Yield (Bound) ~0.43[7][10][11][12]Varies with environmentVaries with environment~0.011[13][14][15]
Photostability Moderate[16]LowModerateLow[17][18][19]
Binding Specificity Amyloid Fibrils (β-sheets)Exposed Hydrophobic RegionsExposed Hydrophobic RegionsAmyloid Fibrils

Cost-Effectiveness Analysis

To provide a practical comparison of the costs associated with using these dyes, the following table estimates the cost per experiment for a typical amyloid aggregation assay in a 96-well plate format.

DyeTypical ConcentrationVolume per WellAmount per WellApprox. Cost per mgEstimated Cost per Well
Thioflavin T 20 µM100 µL0.64 µg$0.30 - $1.50~$0.0002 - $0.001
ANS 50 µM100 µL1.50 µg$1.00 - $5.00~$0.0015 - $0.0075
bis-ANS 10 µM100 µL0.67 µg$10.00 - $20.00~$0.0067 - $0.0134
Congo Red 10 µM100 µL0.70 µg$0.10 - $0.50~$0.00007 - $0.00035

Note: Prices are estimates based on publicly available data from various suppliers and may vary. The cost per well is calculated for the dye only and does not include the cost of other reagents, equipment, or labor.

From a purely dye-cost perspective, Congo Red is the most economical option, followed closely by Thioflavin T. However, the overall cost-effectiveness depends on the specific research question and the required sensitivity and specificity. For quantitative kinetic studies of amyloid formation, the high sensitivity and strong fluorescence enhancement of ThT often make it the more effective choice, despite the slightly higher cost per milligram compared to Congo Red.

Experimental Protocols

Detailed methodologies for the key applications of Thioflavin T and Congo Red are provided below.

Thioflavin T (ThT) Assay for Amyloid Fibril Detection

Objective: To monitor the kinetics of amyloid fibril formation in vitro.

Materials:

  • Thioflavin T (ThT)

  • Amyloidogenic peptide or protein (e.g., Aβ(1-42), α-synuclein)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare a 1 mM ThT stock solution in distilled water. Filter through a 0.2 µm syringe filter.

  • Prepare the amyloid peptide stock solution according to the manufacturer's instructions, ensuring it is in a monomeric state.

  • Prepare the reaction mixture in each well of the 96-well plate to a final volume of 100-200 µL. The final concentrations should be approximately 10-20 µM ThT and 10-50 µM of the amyloid peptide in PBS.

  • Set up the plate reader to incubate the plate at 37°C with intermittent shaking.

  • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.

  • Analyze the data by plotting fluorescence intensity versus time to generate a sigmoidal aggregation curve.

Congo Red Staining for Amyloid Plaques in Tissue Sections

Objective: To histologically visualize amyloid deposits in tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections (5-10 µm thick)

  • Congo Red solution (e.g., 0.5% in alkaline alcohol)

  • Alkaline alcohol solution for differentiation

  • Mayer's hematoxylin for counterstaining

  • Mounting medium

Protocol:

  • Deparaffinize and rehydrate the tissue sections through a series of xylene and graded ethanol washes.

  • Stain in the Congo Red solution for 20-60 minutes.

  • Differentiate briefly in the alkaline alcohol solution.

  • Rinse thoroughly in tap water.

  • Counterstain with Mayer's hematoxylin for 30-60 seconds.

  • Blue the hematoxylin in running tap water or a bluing agent.

  • Dehydrate the sections through graded ethanol and clear in xylene.

  • Mount with a resinous mounting medium.

  • Visualize under a light microscope. Amyloid deposits will appear red. For definitive identification, view under a polarizing microscope, where amyloid will exhibit apple-green birefringence.

Visualizations

Experimental_Workflow_ThT_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis prep_ThT Prepare ThT Stock Solution mix Prepare Reaction Mixture in 96-well Plate prep_ThT->mix prep_peptide Prepare Amyloid Peptide Stock prep_peptide->mix incubate_read Incubate and Read Fluorescence in Plate Reader mix->incubate_read analyze Analyze Data (Fluorescence vs. Time) incubate_read->analyze

Workflow for a typical Thioflavin T amyloid aggregation assay.

Binding_Mechanisms cluster_ThT Thioflavin T cluster_ANS ANS / bis-ANS cluster_CR Congo Red ThT ThT beta_sheet β-sheet Grooves ThT->beta_sheet Binds to grooves along fibril axis ANS ANS / bis-ANS hydrophobic Exposed Hydrophobic Patches ANS->hydrophobic Binds to non-polar surfaces CR Congo Red beta_sheet_cr Cross-β-sheet Structure CR->beta_sheet_cr Intercalates into β-sheet valleys

Binding mechanisms of different fluorescent probes to amyloid structures.

Conclusion

The choice between this compound/Thioflavin T and its alternatives depends on the specific experimental needs and budget. For quantitative, real-time analysis of amyloid fibril formation with high sensitivity, Thioflavin T remains a top choice despite a moderate cost. For histological identification of amyloid plaques where cost is a primary concern, Congo Red is a viable, albeit less sensitive, alternative. ANS and bis-ANS offer the unique advantage of detecting early-stage, pre-fibrillar aggregates, which is crucial for certain research questions, though they come at a higher price point. Researchers should carefully consider the performance characteristics and cost-per-experiment to select the most suitable dye for their studies.

References

Review of literature comparing Basic Yellow 51 with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review comparing the fluorescent probe Thioflavin T with its derivatives and other amyloid-binding dyes reveals critical insights into their performance for detecting and characterizing amyloid fibrils, which are hallmarks of various neurodegenerative diseases. Thioflavin T (ThT) remains the gold standard for its characteristic fluorescence enhancement upon binding to the cross-β sheet structure of amyloid aggregates. However, its limitations, such as environmental sensitivity and relatively low binding affinity, have spurred the development of numerous analogs and alternative compounds with improved photophysical and binding properties.

Comparative Analysis of Thioflavin T and Related Compounds

Thioflavin T is a benzothiazole dye that exhibits a significant increase in fluorescence quantum yield when it binds to amyloid fibrils. This property is attributed to the inhibition of intramolecular rotation in the bound state. Research has focused on modifying the ThT scaffold to enhance its binding affinity, quantum yield, and spectral properties for more sensitive and specific detection of amyloid structures.

A key area of comparison involves the photophysical properties of these dyes. For instance, pyridinium-substituted furan-based dyes have been developed as amyloid-specific fluorescent probes. These compounds have demonstrated high binding affinity to amyloid-β (Aβ) aggregates and significant fluorescence enhancement upon binding. Experimental data from fluorescence spectroscopy and molecular docking studies provide a basis for comparing their efficacy against ThT.

Another class of compounds includes derivatives of ThT itself, where modifications are made to the benzothiazole or dimethylaminobenzene rings. These modifications aim to improve properties like brain permeability for in vivo imaging of amyloid plaques.

Quantitative Performance Data

The performance of amyloid-binding dyes can be quantified through several parameters, including their fluorescence quantum yield upon binding, binding affinity (dissociation constant, Kd), and the magnitude of the fluorescence signal enhancement. The table below summarizes these parameters for Thioflavin T and a representative pyridinium-substituted furan-based probe.

CompoundTarget AggregateExcitation Max (nm)Emission Max (nm)Quantum Yield (Bound)Binding Affinity (Kd)Fold Increase in Fluorescence
Thioflavin T Insulin Fibrils450482~0.02-0.4 (Varies with fibril type)Micromolar range>100
Pyridinium-Furan Probe Aβ42 Aggregates490590Not reportedNanomolar range~100

Experimental Protocols

The characterization and comparison of these fluorescent probes rely on standardized experimental protocols.

Preparation of Amyloid Fibrils

A standardized protocol for inducing fibril formation is crucial for reproducible binding assays. For instance, recombinant human insulin can be dissolved in an acidic solution (e.g., pH 1.6) and incubated at an elevated temperature (e.g., 65°C) with agitation to induce fibril formation. The formation of fibrils is typically monitored by observing the increase in ThT fluorescence over time.

Fluorescence Spectroscopy

Fluorescence spectroscopy is the primary method for characterizing the binding of dyes to amyloid fibrils.

  • Sample Preparation: A fixed concentration of pre-formed amyloid fibrils is incubated with varying concentrations of the fluorescent dye in a suitable buffer (e.g., phosphate-buffered saline).

  • Measurement: The fluorescence emission spectrum is recorded by exciting the sample at the dye's maximum absorption wavelength.

  • Data Analysis: The binding affinity (Kd) is determined by fitting the fluorescence intensity data at the emission maximum as a function of the dye concentration to a binding isotherm model. The quantum yield of the bound dye is calculated relative to a standard fluorophore.

Molecular Docking

Computational methods like molecular docking are used to predict and analyze the binding modes of the dyes with amyloid fibrils.

  • Structure Preparation: A model of the amyloid fibril structure (e.g., from cryo-EM or solid-state NMR) is prepared. The 3D structure of the fluorescent dye is generated and energy-minimized.

  • Docking Simulation: A docking program is used to predict the most favorable binding poses of the dye within the amyloid fibril structure.

  • Analysis: The binding energy and specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the dye and the fibril are analyzed to understand the binding mechanism.

Visualizing Methodologies and Concepts

Diagrams can effectively illustrate the experimental workflows and the fundamental principles behind the use of these fluorescent probes.

G cluster_workflow Experimental Workflow for Amyloid Dye Comparison A Prepare Amyloid Fibrils (e.g., Insulin, Aβ) B Incubate Fibrils with Fluorescent Dyes (ThT and Analogs) A->B C Fluorescence Spectroscopy B->C D Determine Photophysical Properties (Quantum Yield, λem, λex) C->D E Calculate Binding Affinity (Kd) C->E H Comparative Analysis D->H E->H F Molecular Docking (Computational) G Analyze Binding Mode and Interactions F->G G->H

Workflow for comparing amyloid-binding fluorescent dyes.

G cluster_mechanism Mechanism of Thioflavin T Fluorescence cluster_binding FreeThT Free ThT in Solution (Rotational Freedom) LowFluorescence Low Fluorescence (Non-radiative decay) FreeThT->LowFluorescence Energy dissipation via rotation ThT ThT BoundThT ThT Bound to Amyloid Fibril (Restricted Rotation) HighFluorescence High Fluorescence (Radiative decay) BoundThT->HighFluorescence Energy released as light Amyloid Amyloid Fibril (Cross-β Sheet) Amyloid->BoundThT Binding Event ThT->Amyloid Binds to β-sheet grooves

Fluorescence mechanism of Thioflavin T upon amyloid binding.

Safety Operating Guide

Proper Disposal of Basic Yellow 51: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Basic Yellow 51, a cationic azo dye, requires careful handling and adherence to established disposal protocols to mitigate potential hazards. This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting.

Immediate Safety and Handling

Before beginning any procedure that involves this compound, ensure that all relevant personnel are familiar with the safety data sheet (SDS). Personal protective equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation of the powder.

Table 1: Personal Protective Equipment (PPE) and Waste Container Specifications

ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Use in a well-ventilated area or with a fume hoodTo avoid inhalation of dust particles.
Waste Container Clearly labeled, sealed, and non-reactive containerTo safely contain this compound waste for disposal.

Step-by-Step Disposal Procedure

The primary method for disposing of this compound waste is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash receptacles.

  • Segregation of Waste:

    • Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, in a designated hazardous waste container.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Containerization:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Include the approximate concentration and quantity.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste pickup, which may include completing a chemical waste manifest or online request form.

Accidental Spills

In the event of a spill, the area should be evacuated if the spill is large or in a poorly ventilated space. For small spills, trained personnel wearing appropriate PPE should:

  • Carefully sweep up the solid material, avoiding dust generation.

  • Place the swept-up material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Clean the spill area with soap and water, collecting the cleaning water for disposal as hazardous waste.

Experimental Protocol for Adsorption (for wastewater treatment research)

While not a standard disposal method, research has been conducted on the removal of this compound from aqueous solutions using adsorption methods. One such study utilized carbonized paper mill sludge. This is an experimental procedure and should not be used as a substitute for proper hazardous waste disposal.

Objective: To remove this compound from a synthetic aqueous solution.

Materials:

  • This compound solution

  • Carbonized paper mill sludge (adsorbent)

  • Beakers or flasks

  • Shaker or stirrer

  • pH meter

Methodology:

  • Prepare a stock solution of this compound in distilled water.

  • In a series of beakers, add a known amount of the adsorbent to a specific volume of the dye solution.

  • Adjust the initial pH of the solutions as required for the experiment (optimal removal has been noted at a neutral pH of 7).[1][2]

  • Agitate the mixtures at a constant temperature for a predetermined amount of time to allow for adsorption to occur.

  • Separate the adsorbent from the solution by filtration or centrifugation.

  • Analyze the remaining concentration of this compound in the supernatant to determine the removal efficiency.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound in a laboratory setting.

G start Start: Handling this compound ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe waste_generation Generate this compound Waste (Unused chemical, contaminated items) ppe->waste_generation spill Accidental Spill Occurs ppe->spill containerize Place waste in a labeled, sealed, compatible container. waste_generation->containerize small_spill Small, manageable spill spill->small_spill Assess Spill Size large_spill Large or unmanageable spill spill->large_spill Assess Spill Size cleanup_spill Clean up with appropriate kit. Collect waste in hazardous container. small_spill->cleanup_spill Yes evacuate Evacuate Area. Contact EHS. large_spill->evacuate Yes cleanup_spill->containerize storage Store in designated satellite accumulation area. containerize->storage ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS). storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

References

Personal protective equipment for handling Basic Yellow 51

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Basic Yellow 51, including detailed operational procedures and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following personal protective equipment is required:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Skin Protection: Appropriate protective gloves, such as rubber gloves, should be worn to prevent skin exposure.[1]

  • Body Protection: Wear appropriate protective clothing to minimize contact with skin.[1] A lab coat should be considered minimum protection.

  • Respiratory Protection: Use an approved respirator, particularly in situations where dust may be generated.[1][2] All handling should ideally take place in a chemical fume hood to control airborne levels.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry place away from direct sunlight and incompatible materials such as strong acids and bases.[1][2]

  • Keep containers tightly closed and ensure they are light-resistant.[1]

2. Handling and Preparation:

  • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.[1]

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]

  • Wear the full complement of required PPE as detailed above.

  • When weighing or transferring the powder, use techniques that minimize dust creation.

  • Avoid all unnecessary exposure.[2]

3. In Case of Exposure:

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin: Flush skin with plenty of soap and water. If irritation develops or persists, get medical aid.[1]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[1]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical aid.[1]

4. Spill Management:

  • In the event of a spill, immediately evacuate unnecessary personnel from the area.[2]

  • Wearing appropriate PPE, vacuum or sweep up the material and place it into a suitable, closed container for disposal.[1][3]

  • Avoid generating dusty conditions during cleanup.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including spilled powder and contaminated items (e.g., gloves, wipes), in a suitable, clearly labeled, and closed container.[3]

  • Disposal: Dispose of the waste in accordance with all local, regional, national, and international regulations. Do not let the product enter drains.[3]

Quantitative Data Summary

IdentifierValue
CAS Number 83949-75-1[1][3]
Molecular Formula C20H25N3O4S[1][3]
Molecular Weight 403.5 g/mol [4]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Required PPE: - Goggles - Gloves - Lab Coat - Respirator prep_setup Prepare Workspace: - Chemical Fume Hood - Eyewash & Safety Shower Accessible prep_ppe->prep_setup handling_weigh Weigh/Transfer Powder (Minimize Dust) prep_setup->handling_weigh handling_use Perform Experimental Work handling_weigh->handling_use cleanup_decon Decontaminate Workspace handling_use->cleanup_decon emergency_spill Spill Response: - Evacuate - Contain & Clean Up handling_use->emergency_spill emergency_exposure Exposure Response: - Eyes: Flush 15 min - Skin: Wash with Soap & Water - Inhalation: Fresh Air - Ingestion: Give Water/Milk - Seek Medical Aid handling_use->emergency_exposure cleanup_waste Collect Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

References

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